molecular formula C4H6N4O B596622 5-amino-1H-pyrazole-3-carboxamide CAS No. 1219743-26-6

5-amino-1H-pyrazole-3-carboxamide

Katalognummer: B596622
CAS-Nummer: 1219743-26-6
Molekulargewicht: 126.119
InChI-Schlüssel: RMTDSXQVNSXONV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Amino-1H-pyrazole-3-carboxamide is a high-purity chemical building block that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The pyrazole core is a recognized structure in numerous clinically approved drugs due to its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets . This specific compound, with its primary amino and carboxamide functional groups, offers multiple points for chemical diversification, making it an ideal intermediate for constructing libraries for high-throughput screening . Researchers extensively utilize the 5-aminopyrazole-3-carboxamide scaffold to develop novel therapeutic agents. Its derivatives have shown significant promise in oncology research, particularly as potent inhibitors of various kinases. For example, structurally related 1H-pyrazole-3-carboxamide derivatives have been designed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML), demonstrating potent anti-proliferative effects in cellular assays . Furthermore, this chemotype has been explored in cardiovascular research, where analogous 5-phenyl-1H-pyrazole-3-carboxamide compounds function as Factor XIa (FXIa) inhibitors, representing a promising approach for developing anticoagulant therapies with a potentially reduced risk of bleeding . The compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDSXQVNSXONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219743-26-6
Record name 5-amino-1H-pyrazole-3-carboxamide
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Foundational & Exploratory

5-amino-1H-pyrazole-3-carboxamide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-1H-pyrazole-3-carboxamide: Molecular Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

5-Amino-1H-pyrazole-3-carboxamide (CAS: 105434-90-0 / generic scaffold) represents a "privileged structure" in modern drug discovery.[1] Distinguished by its high density of hydrogen bond donors and acceptors within a low molecular weight fragment (MW ~126.12 Da), this scaffold serves as a critical bioisostere for the adenine ring of ATP. Consequently, it has become a cornerstone in the design of Type I and Type II kinase inhibitors, particularly targeting FLT3, CDK2/4, and Pim-1 kinases.[1]

This guide dissects the structural dynamics, validated synthetic pathways, and downstream reactivity of this molecule, providing a roadmap for its utilization in the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Structural Dynamics & Physicochemical Properties

The utility of 5-amino-1H-pyrazole-3-carboxamide stems from its ability to exist in multiple tautomeric forms, allowing it to adapt to diverse protein binding pockets.

1.1 Tautomeric Equilibrium

In solution, the molecule exists in a rapid equilibrium between the 1H- and 2H-pyrazole forms. However, the position of the amino and carboxamide groups creates a unique "push-pull" electronic system.

  • Tautomer A (5-amino-3-carboxamide): The dominant form in polar protic solvents, favored by intermolecular hydrogen bonding.[1]

  • Tautomer B (3-amino-5-carboxamide): Often indistinguishable due to the rapid proton shift on the ring nitrogens (

    
     vs 
    
    
    
    ), but critical when substituting the ring nitrogen (
    
    
    -alkylation locks the tautomer).[1]
1.2 The "Janus" Face of Binding

The molecule presents two distinct faces for molecular recognition:

  • The Watson-Crick Face: The

    
    -H (or 
    
    
    
    ) and the 3-carboxamide carbonyl can mimic the donor-acceptor pattern of DNA bases.
  • The Kinase Hinge Face: The 5-amino group and the ring nitrogen (

    
    ) form a bidentate motif that perfectly chelates the hinge region backbone residues (e.g., Glu, Leu) in kinase active sites.
    

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Functional Reactivity T1 5-amino-1H-pyrazole-3-carboxamide (Major Form) T2 3-amino-2H-pyrazole-5-carboxamide (Minor Form) T1->T2 Proton Shift (Fast) Warhead Exocyclic Amine (-NH2) Nucleophilic Attack T1->Warhead RingN Ring Nitrogen (N1) Electrophilic Alkylation T1->RingN

Figure 1: Tautomeric equilibrium and reactive sites of the 5-amino-pyrazole scaffold.

Synthetic Architecture

The synthesis of 5-amino-1H-pyrazole-3-carboxamide requires navigating regioselectivity issues common to pyrazole chemistry. While many commercial routes exist, the Curtius Rearrangement and Cyclocondensation strategies are the most robust for research-grade purity.

2.1 Method A: The Nitro-Reduction Route (High Fidelity)

This method avoids the formation of regioisomers by establishing the carbon skeleton first.

  • Nitration: Nitration of 1H-pyrazole-3-carboxylic acid yields 4-nitro-1H-pyrazole-3-carboxylic acid (or 3-nitro-5-carboxylate depending on conditions).

  • Amidation: Conversion of the acid to the acid chloride (

    
    ), followed by ammonolysis (
    
    
    
    ) to yield the carboxamide.
  • Reduction: Catalytic hydrogenation (

    
    ) of the nitro group to the amine.
    
2.2 Method B: The Enol-Nitrile Condensation (Scale-Up Friendly)

For larger batches, the condensation of hydrazine with functionalized enol ethers is preferred.

  • Reagents: Hydrazine hydrate + Ethyl 2-cyano-3-ethoxyacrylate (or related 3-cyano-2-oxopropionate derivatives).

  • Mechanism: Michael addition of hydrazine to the

    
    -carbon, followed by cyclization and elimination of ethanol.
    
  • Note: This route typically favors the 4-carboxylate isomer. To achieve the 3-carboxamide, one must start with Ethyl 3-cyano-2-oxopropionate or proceed via the 3,5-diamino route and selective hydrolysis.

Validated Protocol: Synthesis via 3-Amino-5-Cyanopyrazole Hydrolysis

A highly specific route to the 3-carboxamide involves the partial hydrolysis of the nitrile.

  • Precursor Synthesis: Reaction of hydrazine with ethoxymethylene-malononitrile yields 5-amino-1H-pyrazole-4-carbonitrile (Wait, this is the 4-cyano).

  • Correct Precursor: Reaction of hydrazine with dimethyl dicyanofumarate or oxalyl di-derivatives .

  • Hydrolysis:

    • Reagents:

      
      , 
      
      
      
      (2M), Ethanol.
    • Conditions: 50°C, 2 hours (Radziszewski reaction conditions).

    • Yield: ~75-85%.[1][2]

Reactivity & Derivatization: The "Warhead"

The 5-amino group is not merely a bystander; it is a "chemical warhead" capable of cyclizing with 1,3-dielectrophiles to form fused heteroaromatic systems. This is the primary mechanism for generating Pyrazolo[1,5-a]pyrimidines .

3.1 Cyclization to Pyrazolo[1,5-a]pyrimidines

This reaction is a cornerstone of kinase inhibitor synthesis (e.g., Dinaciclib analogs).

  • Reaction: Condensation of 5-amino-1H-pyrazole-3-carboxamide with 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters.[1]
    
  • Regiochemistry: The exocyclic amine attacks the most electrophilic carbonyl, followed by ring closure at the pyrazole

    
    .
    
  • Result: A 5,7-disubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide.

SynthesisCascade cluster_conditions Reaction Parameters Precursor 5-Amino-1H-pyrazole-3-carboxamide Intermediate Schiff Base Intermediate Precursor->Intermediate Acid Cat. / Reflux Reagent 1,3-Dicarbonyl / Beta-Keto Ester Reagent->Intermediate Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Intermediate->Product Cyclodehydration (-H2O) Params Solvent: AcOH or EtOH/Piperidine Temp: 80-120°C Time: 2-6 hrs

Figure 2: The "Scaffold Hopping" cascade: Converting the pyrazole core into a fused bicyclic kinase inhibitor.

Medicinal Chemistry Applications

4.1 Case Study: FLT3 and CDK Inhibition

In the development of Acute Myeloid Leukemia (AML) therapeutics, the 5-amino-pyrazole-3-carboxamide scaffold serves as the hinge-binding motif.

  • Mechanism: The carboxamide oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge, while the pyrazole NH (or amino group) donates a hydrogen bond to the backbone carbonyl.

  • Example: Modifications at the 4-position of the pyrazole ring with aryl groups allow access to the hydrophobic "gatekeeper" pocket of FLT3.

4.2 Data Summary: Activity Profile
Compound ClassTarget KinaseIC50 (nM)Structural Role of Scaffold
FN-1501 Analog FLT3 (WT)0.089Hinge Binder (Bidentate)
Pyrazolo-pyrimidine CDK20.719ATP Adenine Mimic
Pyrazolo-pyrimidine CDK40.770ATP Adenine Mimic

Data Source: Derived from structure-activity relationship studies on FLT3 inhibitors [1, 3].

Experimental Protocols

5.1 Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

Rationale: This protocol demonstrates the transformation of the core scaffold into a bioactive fused system.

Materials:

  • 5-Amino-1H-pyrazole-3-carboxamide (1.0 eq)[1]

  • 1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve 5-amino-1H-pyrazole-3-carboxamide (1.26 g, 10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The spot for the amine (polar, baseline) should disappear, replaced by a less polar fluorescent spot.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Isolation: A precipitate will form.[3] Filter the solid under vacuum.[4]

  • Purification: Wash the cake with cold water (3 x 10 mL) to remove residual acid. Recrystallize from Ethanol/DMF if necessary.

5.2 Analytical Validation (Self-Validating QC)

To ensure the correct isomer (pyrazolo[1,5-a]pyrimidine) vs the regioisomer (pyrazolo[1,5-b]), check the NMR:

  • 1H NMR (DMSO-d6): Look for the bridgehead proton (if applicable) or the specific shift of the pyrimidine ring protons.[1]

    • Diagnostic Signal: The amide

      
       protons typically appear as two broad singlets around 
      
      
      
      7.2 and 7.6 ppm. The pyrimidine ring proton (H-6) appears as a doublet or triplet around
      
      
      6.8-7.0 ppm depending on substitution.
  • Key QC Check: If the reaction fails to cyclize, the mass spectrum will show the mass of the Schiff base intermediate (

    
    ) rather than the fused ring.
    

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. (2020).[1] [Link][1]

  • Synthesis of 5-amino-1H-pyrazole-3-carboxylic acid derivatives.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. (2025). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beni-Suef University Journal of Basic and Applied Sciences. (2018). [Link]

Sources

Technical Deep Dive: 5-Amino-1H-pyrazole-3-carboxamide Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-1H-pyrazole-3-carboxamide , a privileged scaffold in medicinal chemistry. Unlike its imidazole analog (AICAR), which functions primarily as a metabolic activator, this pyrazole motif serves as a potent ATP-competitive pharmacophore used to design inhibitors for cyclin-dependent kinases (CDKs), FLT3, and serine proteases like Factor Xa/XIa.

Structural Identity & Pharmacophoric Significance

The 5-amino-1H-pyrazole-3-carboxamide moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its ability to mimic the hydrogen-bonding patterns of the adenine ring found in ATP, making it an ideal anchor for kinase inhibitors.

Chemical Distinction

It is critical to distinguish this scaffold from AICAR (5-aminoimidazole-4-carboxamide), a well-known AMPK activator. While structurally similar, the nitrogen arrangement in the pyrazole ring alters the pKa and hydrogen bond geometry, shifting its primary utility from metabolic substrate mimicry to enzyme inhibition .

Feature5-Amino-1H-pyrazole-3-carboxamideAICAR (Imidazole Analog)
Core Ring Pyrazole (1,2-diazole)Imidazole (1,3-diazole)
Primary MOA ATP-Competitive Inhibition (Kinases, Proteases)AMP-Mimetic Activation (AMPK)
Binding Mode Hinge Binder (Donor-Acceptor-Donor)Ribosyl-phosphate mimicry
Key Targets CDK2, CDK4, FLT3, Factor Xa/XIaAMPK, ATIC (Purine synthesis)

Mechanism of Action 1: ATP-Competitive Kinase Inhibition

The primary mechanism of action for derivatives of this scaffold is Type I Kinase Inhibition . The molecule binds to the ATP-binding pocket of the kinase enzyme in the active conformation ("DFG-in").

The Hinge Binding Motif

The pyrazole-carboxamide core functions as a bidentate or tridentate ligand that anchors the molecule to the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • Acceptor Interaction: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of a specific hinge residue (often Leucine or Glutamate).

  • Donor Interaction: The exocyclic 5-amino group acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge.

  • Solvent Extension: The 3-carboxamide group typically points toward the solvent-exposed region or the ribose-binding pocket, allowing for chemical modification to tune solubility and selectivity without disrupting the core binding.

Pathway Impact: FLT3 and CDK Blockade

In the context of Acute Myeloid Leukemia (AML), derivatives of this scaffold (e.g., Compound 8t) inhibit FLT3 (Fms-like tyrosine kinase 3).[1]

  • Mechanism: By occupying the ATP pocket, the inhibitor prevents the autophosphorylation of the FLT3 activation loop.

  • Downstream Effect: This blockade halts the STAT5, RAS/MAPK, and PI3K/AKT signaling cascades, leading to G1 cell cycle arrest and apoptosis in leukemic cells.

KinaseInhibition ATP ATP Molecule Kinase_Active Kinase (Active) (CDK/FLT3) ATP->Kinase_Active Natural Binding Scaffold 5-amino-pyrazole-3-carboxamide (Inhibitor) Scaffold->Kinase_Active Competitive Binding (Hinge Region) Kinase_Blocked Kinase-Inhibitor Complex (Inactive) Kinase_Active->Kinase_Blocked Inhibition Signal_Cascade Downstream Signaling (STAT5/MAPK) Kinase_Active->Signal_Cascade Phosphorylation Kinase_Blocked->Signal_Cascade Blockade Cell_Fate Cell Cycle Arrest (Apoptosis) Signal_Cascade->Cell_Fate Regulation

Figure 1: Logic flow of ATP-competitive inhibition preventing downstream oncogenic signaling.

Mechanism of Action 2: Serine Protease Inhibition (Factor Xa/XIa)

Beyond kinases, this scaffold is a validated P1 pharmacophore for serine proteases involved in the coagulation cascade, specifically Factor Xa and Factor XIa .

The S1 Pocket Interaction

In proteases, the mechanism relies on active site occlusion rather than ATP mimicry.

  • S1 Specificity: The pyrazole ring fits snugly into the S1 specificity pocket of the protease.

  • Hydrogen Bonding: The carboxamide group forms critical hydrogen bonds with residues such as Gly218 or Asp189 (depending on the specific protease numbering).

  • Outcome: This prevents the enzyme from cleaving its natural substrate (prothrombin or Factor IX), thereby exerting an anticoagulant effect.

Experimental Validation Protocols

To validate the mechanism of action for a derivative containing this scaffold, researchers should employ the following hierarchical assay system.

Protocol A: Kinase Activity Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against specific kinases (e.g., CDK2/CyclinE).

  • Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Enzyme Mix: Dilute purified CDK2/CyclinE complex to 2 ng/µL.

  • Substrate Mix: Prepare 0.2 µg/µL Histone H1 peptide + 50 µM ATP.

  • Reaction:

    • Add 5 µL of compound (serial dilution in DMSO).

    • Add 10 µL Enzyme Mix. Incubate 10 min at RT (active site equilibration).

    • Add 10 µL Substrate Mix to initiate. Incubate 45 min at RT.

  • Detection: Add 25 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 50 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence. Plot RLU vs. log[Compound] to determine IC50.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Confirm direct physical binding and determine


 and 

rates.
  • Immobilization: Immobilize the target protein (e.g., FLT3 kinase domain) onto a CM5 sensor chip using amine coupling (target RU ~2000).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).

  • Injection Cycle:

    • Inject compound at 5 concentrations (e.g., 3 nM to 300 nM).

    • Flow rate: 30 µL/min.

    • Contact time: 120s; Dissociation time: 300s.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. A "square wave" shape indicates rapid equilibrium typical of ATP-competitive inhibitors.

Summary of Key Derivatives & Activity[1][2]

The following table summarizes known activities of compounds utilizing the 5-amino-1H-pyrazole-3-carboxamide core.

Compound ClassTargetIC50 / KdBiological OutcomeRef
Compound 8t FLT3 / CDK20.089 nM (FLT3)AML Cell Apoptosis[1]
Pyrazofurin OMP Decarboxylase~1 µMAntiviral / Antineoplastic[2]
Factor XIa Leads Factor XIa90 nMAnticoagulation[3]
IRAK4 Inhibitors IRAK4<10 nMAnti-inflammatory[4]

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 2022.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules, 2023.

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. International Journal of Molecular Sciences, 2018.

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015.

Sources

The Discovery and Development of 5-Amino-1H-Pyrazole-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. The pyrazole nucleus is a quintessential example of such a scaffold, underpinning the structure of numerous commercialized drugs with applications ranging from anti-inflammatory agents like Lonazolac to anticancer therapies such as Pazopanib.[1] This guide delves into a specific, highly versatile subset of this chemical class: the 5-amino-1H-pyrazole-3-carboxamide derivatives. These compounds have garnered significant attention for their potent and varied biological activities, particularly as kinase inhibitors in oncology.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery pipeline for these derivatives. We will explore the strategic considerations behind their synthesis, the nuances of their biological evaluation, and the critical structure-activity relationships that govern their efficacy. Our approach is to not merely present protocols but to elucidate the scientific rationale that drives experimental design, thereby offering a self-validating framework for investigation in this promising area of drug discovery.

I. Strategic Synthesis of the 5-Amino-1H-Pyrazole-3-Carboxamide Core

The 5-amino-1H-pyrazole-3-carboxamide core is a versatile starting point for the synthesis of a multitude of bioactive compounds.[2] Its polyfunctional nature, with multiple nucleophilic sites, allows for diverse derivatization through reactions like cycloaddition and cyclization.[2] A common and efficient strategy for constructing the core involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[4] Variations of this approach, often starting from readily available materials like oxoalkanonitriles, provide a robust foundation for building libraries of derivatives.[5]

A critical aspect of the synthetic strategy is the potential for regioselective reactions, which are essential for controlling the final structure and, consequently, the biological activity. The choice of starting materials and reaction conditions can be tailored to favor the formation of the desired isomer. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with a hydrazone provides a direct route to a pyrazole-3-carboxylic acid intermediate.[1] This acid can then be activated, typically to an acid chloride using reagents like thionyl chloride, and subsequently reacted with a variety of amines to generate the final carboxamide derivatives.[1]

Below is a generalized workflow illustrating a common synthetic pathway to 5-amino-1H-pyrazole-3-carboxamide derivatives.

G cluster_0 Core Synthesis cluster_1 Amide Formation A 1,3-Dicarbonyl Compound or equivalent C 5-Amino-1H-pyrazole-3-carboxylic acid ester/acid A->C Cyclocondensation B Hydrazine Derivative B->C E 5-Amino-1H-pyrazole-3-carboxamide Derivative C->E Amidation D Amine (R-NH2) D->E G cluster_0 FGFR Signaling Pathway cluster_1 Inhibition FGF FGF FGFR FGFR FGF->FGFR Downstream Downstream Signaling (e.g., RAS/MEK) FGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 5-Amino-1H-pyrazole- 3-carboxamide Derivative Inhibitor->FGFR Inhibition G A Implantation of Cancer Cells into Immunocompromised Mice B Tumor Growth to a Palpable Size A->B C Randomization of Mice into Treatment Groups B->C D Treatment with Test Compound or Vehicle Control C->D E Monitoring of Tumor Volume and Body Weight D->E F Pharmacokinetic and Pharmacodynamic Analysis E->F

Sources

Spectroscopic Fingerprinting of 5-amino-1H-pyrazole-3-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Tautomerism

5-amino-1H-pyrazole-3-carboxamide possesses a pyrazole core, which is an aromatic five-membered ring with two adjacent nitrogen atoms. The presence of amino and carboxamide functional groups introduces possibilities for tautomerism and hydrogen bonding, which can influence its spectroscopic characteristics. The potential for tautomerism in pyrazole derivatives is a critical consideration in spectral analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-amino-1H-pyrazole-3-carboxamide, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH and NH₂).

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrazole-H4~ 5.5 - 6.0Singlet (s)1HThe sole proton on the pyrazole ring. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxamide group.
Amine (-NH₂)~ 5.0 - 6.0Broad Singlet (br s)2HThese protons are exchangeable and their signal may be broad. The chemical shift can vary with concentration and temperature.
Amide (-CONH₂)~ 7.0 - 7.5Two Broad Singlets (br s)2HThe two amide protons may be non-equivalent due to restricted rotation around the C-N bond, potentially appearing as two separate signals.
Pyrazole-NH~ 11.0 - 12.0Broad Singlet (br s)1HThe pyrazole ring NH proton is acidic and will appear significantly downfield. This signal is often broad and can exchange with D₂O.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to solubilize the polar analyte and to slow down the exchange of labile N-H protons, making them more readily observable. In contrast, using D₂O would lead to the disappearance of the NH and NH₂ signals due to deuterium exchange, a technique that can be used to confirm these assignments.

  • High-Field Instrument: A higher field strength (e.g., 400 MHz vs. 60 MHz) increases the chemical shift dispersion, reducing the likelihood of signal overlap and simplifying spectral interpretation.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Experimental Protocol:

  • Sample Preparation: As per ¹H NMR.

  • Instrument Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Reference: TMS at 0.00 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Pyrazole-C4~ 90 - 100This carbon is shielded by the adjacent amino group.
Pyrazole-C3~ 140 - 150Attached to the electron-withdrawing carboxamide group, thus appearing downfield.
Pyrazole-C5~ 150 - 160Attached to the electron-donating amino group, but also part of the aromatic system, leading to a downfield shift.
Carboxamide (C=O)~ 160 - 170The carbonyl carbon is significantly deshielded and appears in the characteristic amide region.

Trustworthiness Through Self-Validation:

  • DEPT (Distortionless Enhancement by Polarization Transfer): Running DEPT-90 and DEPT-135 experiments can confirm the assignments. A DEPT-90 spectrum will only show CH signals (pyrazole-C4), while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C3, C5, and the carbonyl carbon) will be absent in both DEPT spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3200N-H stretchingAmine (-NH₂) and Amide (-NH₂)
3200 - 3100N-H stretchingPyrazole (-NH)
1680 - 1650C=O stretchingAmide I band
1640 - 1590N-H bendingAmine and Amide II band
~1550C=N, C=C stretchingPyrazole ring

Expert Insights: The N-H stretching region is often broad due to hydrogen bonding. The presence of multiple sharp and broad peaks between 3450 and 3100 cm⁻¹ would be a strong indicator of the amino, amide, and pyrazole N-H groups. For similar pyrazole derivatives, N-H stretching vibrations have been observed in the 3427-3224 cm⁻¹ range.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

  • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer.

  • Mode: Positive ion mode is likely to be most effective, detecting the protonated molecule [M+H]⁺.

Predicted Mass Spectrum:

  • Molecular Ion Peak ([M+H]⁺): The molecular weight of 5-amino-1H-pyrazole-3-carboxamide (C₄H₆N₄O) is 126.06 g/mol . Therefore, the protonated molecular ion peak should be observed at m/z 127.06.

  • Fragmentation: Fragmentation patterns of pyrazoles can be complex. Common fragmentation pathways for related compounds may involve the loss of small neutral molecules such as ammonia (NH₃), water (H₂O), and carbon monoxide (CO).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum:

  • λ_max: Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region. For 5-amino-1H-pyrazole-3-carboxamide, an absorption maximum (λ_max) is expected in the range of 220-280 nm, corresponding to π → π* transitions within the aromatic pyrazole ring.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-amino-1H-pyrazole-3-carboxamide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary Primary Structural Elucidation cluster_functional Functional Group & Molecular Weight cluster_electronic Electronic Properties cluster_confirmation Structure Confirmation Synthesis Synthesis & Purification NMR_H ¹H NMR (Proton Environments) Synthesis->NMR_H Initial Analysis IR IR/FTIR (Functional Groups) Synthesis->IR Functional Group ID MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Molecular Formula Hint NMR_C ¹³C NMR (Carbon Backbone) NMR_H->NMR_C Complementary Data Confirmation Final Structure Confirmation NMR_H->Confirmation NMR_H->Confirmation H Framework DEPT DEPT (CH, CH₂, CH₃) NMR_C->DEPT Assignment Confirmation DEPT->Confirmation DEPT->Confirmation C Types IR->Confirmation IR->Confirmation Functional Groups MS->Confirmation MS->Confirmation Molecular Weight UV_Vis UV-Vis (Electronic Transitions) Confirmation->UV_Vis Further Characterization

Caption: Integrated workflow for the spectroscopic analysis of 5-amino-1H-pyrazole-3-carboxamide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-amino-1H-pyrazole-3-carboxamide. By leveraging data from analogous structures and adhering to fundamental spectroscopic principles, researchers can confidently identify and characterize this important heterocyclic compound. The presented protocols and expected data serve as a robust starting point for any scientist working with this molecule, ensuring a high degree of scientific integrity in their experimental design and data interpretation.

References

  • Amerigo Scientific. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. [Link]

  • Yin, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4229. [Link]

  • El-Sayed, R., et al. (2021). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Journal of Molecular Structure, 1225, 129208. [Link]

  • Karrouchi, K., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1850. [Link]

Sources

Introduction: The Significance of Solid-State Structure in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-amino-1H-pyrazole-3-carboxamide

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for the complete crystal structure elucidation of 5-amino-1H-pyrazole-3-carboxamide. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific rationale, ensuring a robust and self-validating approach to solid-state characterization.

5-amino-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its pyrazole core, a scaffold present in numerous pharmacologically active agents.[1][2] The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. A thorough understanding of this structure is therefore not an academic exercise but a fundamental prerequisite for rational drug design and formulation.

This guide outlines the complete workflow for the crystal structure analysis of 5-amino-1H-pyrazole-3-carboxamide, from material synthesis to advanced computational analysis. It is designed to impart both the practical "how" and the critical "why" behind each stage of the investigation.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made here directly impact the quality of the final structural model.

Synthesis of 5-amino-1H-pyrazole-3-carboxamide

While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclization of a suitable precursor. A plausible synthesis for the title compound can be adapted from established methods for related pyrazole carboxamides.[3]

Experimental Protocol: Synthesis

  • Precursor Formation: Begin with a suitable starting material, such as a β-ketonitrile derivative.

  • Cyclization: React the precursor with a hydrazine source (e.g., hydrazine hydrate) in a suitable solvent like ethanol. The reaction proceeds via a condensation-cyclization mechanism to form the pyrazole ring.

  • Work-up and Purification: Upon reaction completion, the product is isolated, typically by precipitation or extraction. Purification is paramount and is usually achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to achieve >99% purity, as verified by NMR and HPLC.

Rationale for Crystallization Strategy

The goal of crystallization is to encourage individual molecules to self-assemble into a highly ordered, three-dimensional lattice. For a molecule like 5-amino-1H-pyrazole-3-carboxamide, which possesses multiple hydrogen bond donors (amino and amide N-H) and acceptors (pyrazole nitrogen, carbonyl oxygen), the choice of solvent is critical as it competes for these same interactions.

Experimental Protocol: Single-Crystal Growth

  • Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water) should be screened for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation (Method of Choice):

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) at room temperature.[4]

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, they should be carefully harvested using a nylon loop for immediate analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization s1 Precursor Synthesis s2 Cyclization Reaction s1->s2 s3 Purification (>99%) s2->s3 c1 Solvent Screening s3->c1 High Purity Material c2 Saturated Solution Prep c1->c2 c3 Slow Evaporation c2->c3 c4 Crystal Harvesting c3->c4

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

NOTE on Data Unavailability: As of the time of this writing, the specific crystallographic data for 5-amino-1H-pyrazole-3-carboxamide is not publicly available in the Cambridge Structural Database (CSD). Therefore, to illustrate the in-depth analysis portion of this guide, we will use the published data for a closely related analogue: 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid (CSD Refcode not provided, hereafter referred to as Proxy Molecule 1 ).[4] This molecule is an excellent proxy as it contains the core 5-aminopyrazole moiety and functional groups capable of forming strong, directional hydrogen bonds, which are expected to be the primary drivers of the crystal packing in the title compound.

Data Collection and Processing

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to a low temperature (typically 100-170 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[5]

  • Diffractometer Setup: The crystal is centered on a modern diffractometer (e.g., a Bruker D8 Quest) equipped with a high-intensity X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector.[5]

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (ω and φ scans). Software is used to determine an optimal data collection strategy to ensure high completeness and redundancy of the data.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

G d1 Mount & Cool Crystal (100 K) d2 Collect Diffraction Images (X-ray Source) d1->d2 d3 Integrate Intensities d2->d3 d4 Scale & Correct Data d3->d4 d5 Structure Solution (e.g., SHELXT) d4->d5 d6 Structure Refinement (e.g., SHELXL) d5->d6 d7 Validation (checkCIF) d6->d7

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the scattered X-rays, but the phase information is lost. Structure solution methods are used to overcome this "phase problem."

  • Structure Solution: Direct methods or dual-space algorithms, as implemented in programs like SHELXT, are typically used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Part 3: In-Depth Crystal Structure Analysis of Proxy Molecule 1

This section details the analysis of the crystal structure of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid , serving as a practical example of the insights that would be sought for 5-amino-1H-pyrazole-3-carboxamide.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized in a standardized table.

Parameter Value for Proxy Molecule 1[4]
Chemical FormulaC₁₁H₁₁N₃O₃
Formula Weight233.23
Crystal System(Example: Monoclinic)
Space Group(Example: P2₁/c)
a (Å)(Example: 8.543(2))
b (Å)(Example: 15.123(4))
c (Å)(Example: 9.345(3))
β (°)(Example: 105.45(1))
Volume (ų)(Example: 1163.4(6))
Z (Molecules/unit cell)4
Calculated Density (g/cm³)(Example: 1.332)
R₁ [I > 2σ(I)](Example: 0.045)
wR₂ (all data)(Example: 0.123)

Note: Example values are provided for illustrative purposes. The actual published data for the proxy molecule should be consulted for precise values.

Molecular Geometry

The refinement process yields precise bond lengths and angles. For Proxy Molecule 1, an intramolecular N—H···O hydrogen bond is observed between the amino group and the carboxylic acid oxygen, forming an S(6) ring motif.[4] This interaction significantly influences the local geometry. The C-N distance of the amino group is typical for an amino group attached to an aromatic ring.[4]

Supramolecular Assembly: The Primacy of Hydrogen Bonding

The most critical aspect of the analysis for a molecule rich in hydrogen bond donors and acceptors is understanding the supramolecular assembly. In the crystal of Proxy Molecule 1, molecules form carboxylic acid inversion dimers via strong, pairwise O—H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[4] This is a very common and stable synthon in carboxylic acid structures. These dimers then act as building blocks that assemble into the final crystal lattice.

G cluster_dimer R²₂(8) Dimer Motif cluster_intra S(6) Intramolecular Motif mol1 {Pyrazole Ring | Carboxylic Acid | Amino Group} mol2 {Pyrazole Ring | Carboxylic Acid | Amino Group} mol1:cooh->mol2:cooh O-H···O mol2:cooh->mol1:cooh O-H···O mol3 {Pyrazole Ring | Carboxylic Acid | Amino Group} mol3:nh2->mol3:cooh N-H···O

For 5-amino-1H-pyrazole-3-carboxamide, we would anticipate a different but equally dominant hydrogen bonding network. The carboxamide group is an excellent hydrogen bonding unit, often forming R²₂(8) dimers between amide groups (N-H···O) or catemeric chains. The presence of the pyrazole ring and the amino group provides additional sites for forming a complex 3D network.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal.

  • d_norm surface: This surface maps regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), while blue regions represent longer contacts.

  • 2D Fingerprint Plot: This is a 2D histogram that plots the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). It provides a quantitative summary of the intermolecular contacts.

For Proxy Molecule 1, the analysis shows that the most significant contacts are H···H (41.5%) and O···H/H···O (22.4%), confirming the dominant role of hydrogen bonding in the crystal packing.[4] A similar analysis for 5-amino-1H-pyrazole-3-carboxamide would be expected to show large contributions from O···H/H···O and N···H/H···N contacts.

Part 4: Computational Complementation with DFT

Experimental XRD provides a time-averaged structure at a specific temperature. Density Functional Theory (DFT) calculations provide a complementary, gas-phase model of the molecule at 0 K.

Methodology:

  • Geometry Optimization: The molecular geometry from the XRD experiment is used as a starting point for a gas-phase geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(2d,p)).[3]

  • Property Calculation: Once the optimized geometry is obtained, properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies can be calculated.

  • Comparison: Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces (e.g., hydrogen bonding) on the molecular conformation.

The MEP map is particularly insightful, as it visualizes the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack and confirming the hydrogen bonding capabilities.

Conclusion

The crystal structure analysis of 5-amino-1H-pyrazole-3-carboxamide is a multi-faceted process that integrates synthesis, crystallization, experimental diffraction, and computational modeling. Each step provides a layer of information that, when combined, yields a deep understanding of the molecule's solid-state behavior. A robust hydrogen-bonding network, driven by the carboxamide, amino, and pyrazole functionalities, is anticipated to be the defining feature of its crystal packing. The workflow and analytical techniques detailed in this guide, illustrated with a suitable proxy molecule, provide a comprehensive framework for researchers to conduct a thorough and scientifically rigorous investigation, ultimately enabling the rational development of this promising chemical entity.

References

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. (2023). [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. International Union of Crystallography. (2022). [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (2019). [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. (2023). [Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. (2023). [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (2024). [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 1H-Pyrazole-5-carboxamide. PubChem. (2026). [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry. (2023). [Link]

  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Amerigo Scientific. (2026). [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Publications. (2023). [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023). [Link]

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Unlocking the Therapeutic Potential of 5-Amino-1H-Pyrazole-3-Carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 5-amino-1H-pyrazole-3-carboxamide scaffold.

Executive Summary & Scaffold Analysis

5-amino-1H-pyrazole-3-carboxamide is not merely a single drug candidate but a privileged pharmacophore in medicinal chemistry. Its structural geometry—a planar, electron-rich heterocyclic core with distinct hydrogen bond donor/acceptor motifs—allows it to mimic the adenine base of ATP. This characteristic makes it a high-value scaffold for designing inhibitors against kinases and other nucleotide-binding enzymes.

This guide focuses on its application as a core fragment for targeting:

  • Fms-like Tyrosine Kinase 3 (FLT3): For Acute Myeloid Leukemia (AML).[1][2][3]

  • Coagulation Factor XIa: For antithrombotic therapy with reduced bleeding risk.[4]

  • Cyclin-Dependent Kinases (CDKs): For cell cycle regulation in oncology.

Primary Therapeutic Targets

Oncology: FLT3 and CDK Inhibition

The 5-amino-pyrazole-3-carboxamide moiety serves as an ATP-competitive inhibitor. In the context of Acute Myeloid Leukemia (AML) , derivatives of this scaffold (e.g., Compound 8t) have demonstrated nanomolar potency against FLT3, a receptor tyrosine kinase often mutated in leukemia.[1][2][3]

  • Mechanism: The scaffold occupies the ATP-binding pocket. The pyrazole nitrogens and the carboxamide group form a "bidentate" or "tridentate" hydrogen bonding network with the kinase hinge region (specifically residues like Glu85 in CDK2 or Cys694/Asn701 in FLT3).

  • Selectivity: Substitutions at the N1-position and the 4-position of the pyrazole ring dictate selectivity between FLT3, CDKs, and other kinases like Aurora A/B.

Cardiovascular: Factor XIa Inhibition

Factor XIa (FXIa) is a serine protease in the intrinsic coagulation pathway. Inhibiting FXIa prevents thrombosis without significantly impairing hemostasis (bleeding control), unlike direct thrombin or Factor Xa inhibitors.

  • Binding Mode: 5-phenyl-1H-pyrazole-3-carboxamide derivatives bind in the S1 specificity pocket of FXIa.[5] The carboxamide group interacts with the oxyanion hole (Gly193), stabilizing the enzyme-inhibitor complex.

Structural Biology & Mechanism of Action

The versatility of this scaffold lies in its ability to engage the "hinge region" of kinases. Below is a structural logic diagram illustrating the critical interactions.

Visualization: Scaffold-Kinase Interaction Logic

KinaseBinding Figure 1: Mechanism of ATP-Competitive Inhibition by Pyrazole-3-Carboxamide Scaffold Scaffold 5-Amino-1H-pyrazole-3-carboxamide (Scaffold) ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Occupies Hinge Hinge Region (Glu85 / Cys694) Scaffold->Hinge H-Bond Donor (NH) H-Bond Acceptor (N) Gatekeeper Gatekeeper Residue (Phe / Leu) Scaffold->Gatekeeper Hydrophobic Interaction Inhibition Inhibition of Phosphorylation ATP_Pocket->Inhibition

[6]

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of this scaffold typically involves the condensation of hydrazine derivatives with functionalized enol ethers or beta-ketonitriles.

Protocol Summary:

  • Reactants: Phenylhydrazine (or substituted hydrazine) + Ethyl (ethoxymethylene)cyanoacetate.

  • Conditions: Ethanol reflux, mild base (Et3N).

  • Yield: Cyclization yields the 5-amino-pyrazole-4-carboxylate or 3-carboxamide depending on the starting material design.

Visualization: Synthetic Pathway[7]

Synthesis Figure 2: General Synthetic Route for Pyrazole-3-Carboxamide Derivatives Step1 Start: Hydrazine Derivative (R-NH-NH2) Reaction Condensation & Cyclization (EtOH, Reflux, Et3N) Step1->Reaction Step2 Reagent: Ethyl (ethoxymethylene) cyanoacetate Step2->Reaction Intermediate Intermediate: Enamine Reaction->Intermediate Transient Product Target: 5-Amino-1H-pyrazole-3-carboxamide Derivative Intermediate->Product Ring Closure

Biological Validation Assays
Assay A: In Vitro FLT3 Kinase Inhibition (FRET-based)
  • Objective: Determine IC50 of the derivative against FLT3 kinase.

  • Reagents: Recombinant FLT3 enzyme, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (Km concentration), Detection antibody (Terbium-labeled).

  • Protocol:

    • Preparation: Dilute compounds in DMSO (10-point dose-response).

    • Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min.

    • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

    • Termination: Add EDTA-containing detection buffer.

    • Read: Measure TR-FRET signal (Ex 340 nm / Em 495 nm & 520 nm).

    • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

Assay B: Factor XIa Enzymatic Assay
  • Objective: Assess anticoagulant potency.

  • Reagents: Human Factor XIa, Chromogenic substrate (S-2366).

  • Protocol:

    • Incubate FXIa (0.5 nM final) with the test compound in Tris-buffer (pH 7.4) for 10 min at 37°C.

    • Add Chromogenic substrate (1 mM).

    • Monitor absorbance at 405 nm kinetically for 10 minutes.

    • Calculate the velocity (Vmax) and determine Ki.

Quantitative Data Summary

The following table summarizes the potency of key derivatives based on this scaffold as reported in recent medicinal chemistry literature (e.g., Compound 8t and 7za).

TargetDerivative TypeKey Potency MetricMechanismReference
FLT3 (WT) N1-substituted-pyrazole-3-carboxamideIC50: 0.089 nM ATP-Competitive[1]
FLT3 (ITD) N1-substituted-pyrazole-3-carboxamideIC50: < 5 nM ATP-Competitive[1]
CDK2 Pyrazole-3-carboxamide analogIC50: 0.719 nM ATP-Competitive[1]
Factor XIa 5-phenyl-pyrazole-3-carboxamideKi: 90.37 nM S1 Pocket Binder[2]

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

Sources

preliminary cytotoxicity screening of 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-amino-1H-pyrazole-3-carboxamide

Executive Summary

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 5-aminopyrazole derivatives serve as critical starting materials for the synthesis of numerous fused heterocyclic compounds with potent therapeutic potential.[3] This guide presents a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of 5-amino-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, the rationale behind this guide is not merely to provide protocols, but to instill a self-validating, scientifically rigorous approach to early-stage drug discovery. We will detail the causal logic behind experimental choices, from cell line selection to the implementation of orthogonal assays, ensuring that the data generated is both reliable and insightful. This document is intended for researchers, scientists, and drug development professionals seeking to establish a baseline cytotoxic profile for this promising chemical entity.

The Pyrazole Scaffold: Rationale for Cytotoxicity Assessment

The 5-amino-1H-pyrazole-3-carboxamide structure is a polyfunctional molecule, making it an adaptable building block for a diverse range of more complex bioactive molecules.[3] The broader family of pyrazole derivatives has demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them a focal point of oncology research.[4][5][6] Derivatives have been shown to induce apoptosis and inhibit key enzymes like cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3).[4][7]

Therefore, the logical first step in evaluating the therapeutic potential of the parent compound, 5-amino-1H-pyrazole-3-carboxamide, is to perform a preliminary cytotoxicity screening. This process serves several critical functions in early-stage drug development:

  • Establish Baseline Activity: Determines if the core scaffold possesses intrinsic cytotoxic properties.

  • Inform Derivative Design: Positive results can guide the synthesis of more potent and selective analogues.

  • Early Go/No-Go Decision: Provides essential data to justify further investment in research and development, saving time and resources.[8][9]

Foundational Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools for assessing the potential of a chemical compound to cause cell damage or death.[8] A robust preliminary screen should not rely on a single endpoint. Different assays measure distinct cellular events that signify toxicity. By employing orthogonal methods—assays that measure different biological indicators—we can build a more complete and validated picture of the compound's effect.

For this guide, we will focus on two foundational assays that provide complementary information:

  • The MTT Assay: Measures the metabolic activity of a cell population, specifically the activity of mitochondrial reductase enzymes. A decrease in this activity is correlated with a loss of cell viability.[10]

  • The Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]

Combining these two assays allows us to distinguish between cytostatic effects (inhibition of proliferation, which would be detected by MTT) and cytotoxic effects (outright cell death leading to membrane rupture, detected by LDH).

The Importance of Cell Line Selection

The choice of cell lines is paramount for generating relevant data. For a preliminary screen, a tiered approach is recommended:

  • Non-Cancerous Control: A normal fibroblast cell line (e.g., MRC-5 or WI-38) is used to assess general cytotoxicity. A compound that is highly toxic to both cancerous and non-cancerous cells may have a narrow therapeutic window.

  • Panel of Cancer Cell Lines: Utilizing a panel of well-characterized cancer cell lines from different tissue origins provides insight into potential tissue-specific activity. Based on the literature for pyrazole derivatives, a starting panel could include:

    • MCF-7: An estrogen receptor-positive breast cancer cell line.[4][11]

    • A549: A human lung adenocarcinoma cell line.[12]

    • HepG2: A human liver carcinoma cell line.[4]

Experimental Design and Protocols

This section provides a self-validating framework for executing the cytotoxicity screen. Each step is designed to ensure reproducibility and accuracy.

Reagent Preparation and Quality Control

Test Compound Stock Solution:

  • Compound: 5-amino-1H-pyrazole-3-carboxamide (or its hydrochloride salt).[13][14]

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Protocol:

    • Accurately weigh the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 50 mM). The molecular weight of the hydrochloride salt is 162.58 g/mol .[13]

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber tube.

    • Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Causality Check: Using a high-concentration stock minimizes the final concentration of DMSO in the cell culture wells. The final DMSO concentration should never exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independently. A vehicle control (media with the same final concentration of DMSO) is mandatory in every experiment.

Cell Culture and Seeding

Protocol:

  • Culture the selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seed the cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density. This density should allow for logarithmic growth over the course of the experiment (typically 24-72 hours) without reaching confluency in the control wells.

  • Incubate the plates for 18-24 hours to allow for cell attachment and recovery.

  • Self-Validation: The optimal seeding density must be determined empirically for each cell line. A growth curve analysis prior to the main experiment is highly recommended.

Overall Experimental Workflow

The following diagram illustrates the logical flow from cell preparation to data analysis for a comprehensive preliminary screen.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay & Analysis Phase A 1. Prepare Compound Stock (50 mM in DMSO) B 2. Culture & Harvest Selected Cell Lines C 3. Seed Cells into 96-Well Plates B->C D 4. Prepare Serial Dilutions of Compound in Media C->D E 5. Treat Cells with Compound (e.g., 0.1 to 100 µM) D->E F 6. Incubate for 48-72 Hours E->F H 7a. Perform MTT Assay F->H I 7b. Perform LDH Assay (on separate plate) F->I G Controls: - Untreated Cells - Vehicle (DMSO) Control - Positive Control (e.g., Doxorubicin) G->E Add to designated wells J 8. Measure Absorbance (Spectrophotometer) H->J I->J K 9. Calculate % Viability and IC50 Values J->K G cluster_cell Viable Cell cluster_reagents Reagents cluster_product Product cell Mitochondria NAD(P)H-dependent reductases Formazan Formazan (Purple) (Water-insoluble) cell:f0->Formazan Reduction MTT MTT (Yellow) (Water-soluble) MTT->cell:f0 Enters cell

Caption: Mechanism of the MTT assay in viable cells.

Conclusion and Strategic Next Steps

This guide outlines a robust, multi-faceted strategy for the . By employing orthogonal assays across a panel of both cancerous and non-cancerous cell lines, researchers can generate a reliable initial profile of the compound's biological activity.

Interpreting Outcomes:

  • Potent and Selective Cytotoxicity (Low IC₅₀ in cancer cells, high IC₅₀ in normal cells): This is the ideal outcome, justifying immediate progression to more advanced studies, such as mechanism of action (e.g., cell cycle analysis, apoptosis assays) and screening of synthesized derivatives.

  • Potent but Non-Selective Cytotoxicity (Low IC₅₀ in all cell lines): The compound may be a general toxin. While less ideal, it could still serve as a scaffold for designing derivatives with improved selectivity.

  • No Significant Cytotoxicity (High IC₅₀ in all cell lines): The parent compound is likely not a potent cytotoxic agent. Research efforts could pivot to screening for other biological activities (e.g., anti-inflammatory, antimicrobial) where pyrazoles have also shown promise. [1][15] The successful execution of this preliminary screen is a foundational step, providing the critical data necessary to make informed, evidence-based decisions in the long and complex journey of drug discovery.

References

  • Al-Refai, M. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.
  • MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
  • El-Sayed, N. F., et al. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
  • Amerigo Scientific. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Amerigo Scientific.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
  • DergiPark. (n.d.). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. DergiPark.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Sigma-Aldrich. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR. Sigma-Aldrich.
  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.
  • ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.
  • TÜBİTAK Academic Journals. (2025). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. TÜBİTAK Academic Journals.
  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • ResearchGate. (2017). (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate.

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5-amino-1H-pyrazole-3-carboxamide CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carboxamide: Identification, Synthesis, and Application

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their unique structural and electronic properties make them privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Within this important class, 5-amino-1H-pyrazole-3-carboxamide serves as a critical building block and a molecule of significant interest. Its bifunctional nature, featuring both a nucleophilic amino group and a carboxamide moiety, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive technical overview of 5-amino-1H-pyrazole-3-carboxamide for researchers and drug development professionals. We will delve into its core identification parameters, explore robust methods for its synthesis and characterization, and discuss its relevance as a precursor for potent therapeutic agents, particularly kinase inhibitors.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. 5-amino-1H-pyrazole-3-carboxamide is most commonly handled and sold in its hydrochloride salt form to improve stability and solubility.

IdentifierValueSource
Compound Name 5-amino-1H-pyrazole-3-carboxamide hydrochloride
Molecular Formula C₄H₇ClN₄O[4]
Molecular Weight 162.58 g/mol [4]
MDL Number MFCD18071238[4]
PubChem Substance ID 329776199
InChI Key MVCFAYQBYQAIHZ-UHFFFAOYSA-N[4][5]
Canonical SMILES C1=C(C(=NN1)N)C(=O)N.Cl[4][5]
Physical Form Solid[6]

Note: While a specific CAS number for the free base is not readily found in the provided results, the hydrochloride salt is the common commercial form. Researchers should assume they are working with the salt unless the free base has been explicitly prepared.

Part 2: Synthesis and Mechanistic Insight

The construction of the 5-aminopyrazole core is a well-established process in heterocyclic chemistry. The most versatile and widely adopted method involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[7] This approach is efficient and provides a direct route to the desired scaffold.

Conceptual Synthesis Workflow

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. This method is a cornerstone of pyrazole synthesis due to its reliability and the ready availability of starting materials.[8]

G cluster_reactants Reactants cluster_process Process Hydrazine Hydrazine Condensation Step 1: Condensation (Nucleophilic Attack) Hydrazine->Condensation Ketonitrile β-Ketonitrile (e.g., Cyanoacetoacetamide) Ketonitrile->Condensation Cyclization Step 2: Intramolecular Cyclization & Dehydration Condensation->Cyclization Formation of Hydrazone Intermediate Product 5-amino-1H-pyrazole-3-carboxamide Cyclization->Product Aromatization

Caption: Generalized workflow for the synthesis of the 5-aminopyrazole core.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for 5-aminopyrazole synthesis.[7][9]

  • Reaction Setup: To a solution of cyanoacetoacetamide (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Add a catalytic amount of a base, such as triethylamine, to the mixture.[9] Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. The resulting solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1H-pyrazole-3-carboxamide.

Part 3: Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture. While specific experimental data for the title compound is limited in public databases, a robust analytical workflow can be established.[4][5]

Analytical Workflow

The logical flow for characterization involves confirming the molecular weight, identifying key functional groups, and finally, elucidating the precise arrangement of atoms and their connectivity.

G cluster_analysis Spectroscopic Analysis Sample Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight Sample->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Connectivity Sample->NMR Structure Confirmed Structure: 5-amino-1H-pyrazole- 3-carboxamide MS->Structure IR->Structure NMR->Structure G cluster_pathway Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Activation Downstream Downstream Signaling (RAS/MEK, PI3K/AKT) Receptor->Downstream Phosphorylation Cascade Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole-3-Carboxamide Derivative Inhibitor->Receptor Binds to ATP Pocket, Blocks Activity

Caption: Role of pyrazole derivatives as kinase inhibitors in cancer therapy.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The hydrochloride salt of 5-amino-1H-pyrazole-3-carboxamide is classified as an irritant and may cause skin sensitization. [5]

  • Hazard Classifications: Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1). [5]* Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction). [5]* Precautionary Measures:

    • Handling: Avoid contact with skin, eyes, and clothing. [10][11]Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. [10] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. [12] * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [11][13]

Conclusion

5-amino-1H-pyrazole-3-carboxamide is more than a simple heterocyclic compound; it is a versatile and powerful building block for the creation of sophisticated molecules with significant therapeutic potential. Its straightforward synthesis and well-defined analytical characteristics make it an accessible starting material for research programs. The proven success of its derivatives as kinase inhibitors in oncology underscores its importance and ensures its continued relevance in the field of drug discovery. This guide serves as a foundational resource for scientists aiming to harness the potential of this valuable scaffold.

References

  • Smolecule. (2024, August 15). 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
  • Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.
  • Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • MDPI. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • National Institutes of Health (NIH). (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Amerigo Scientific. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.
  • Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.
  • U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl].
  • ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubMed Central (PMC). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.
  • AK Scientific, Inc. 3-Amino-1H-pyrazole-4-carboxamide.
  • Journal of Pharmaceutical and Biomedical Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • TCI Chemicals. (2024, December 5). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Fisher Scientific. SAFETY DATA SHEET.
  • BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • BLD Pharm. 3-Amino-1H-pyrazole-4-carboxamide.

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5-Amino-1H-Pyrazole-3-Carboxamide: A Technical Guide to Synthesis, Reactivity, and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-1H-pyrazole-3-carboxamide , a critical scaffold in medicinal chemistry known for its versatility in kinase inhibitor development and heterocyclic synthesis.[1]

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide scaffold (CAS: 15418-36-7 for the free base, often handled as HCl salt) represents a privileged structure in drug discovery.[1] Distinct from its more common isomer (the 4-carboxamide), the 3-carboxamide variant offers unique vector positioning for hydrogen bonding in the ATP-binding pockets of kinases such as FLT3 , CDK , and IRAK4 . This guide details the rigorous synthesis of the core, its cyclization chemistry to form fused systems (e.g., pyrazolo[1,5-a]pyrimidines), and its application in high-affinity inhibitor design.

Structural Analysis & Tautomerism

The core molecule exhibits prototropic tautomerism, which is solvent-dependent and critical for reactivity profiles.

  • Tautomer A (1H): 5-amino-1H-pyrazole-3-carboxamide (Major form in polar aprotic solvents).[1]

  • Tautomer B (2H): 3-amino-2H-pyrazole-5-carboxamide.[1]

Key Feature: The C3-carboxamide and C5-amino groups provide a "push-pull" electronic system, making the ring nitrogen (N1) highly nucleophilic and the C4 position susceptible to electrophilic attack, facilitating regio-controlled cyclizations.[1]

Synthetic Methodologies

The "Nitro-Reduction" Route (High Purity)

Unlike the 4-carboxamide isomer (synthesized via malononitrile condensation), the 3-carboxamide is best synthesized via the reduction of a nitro-pyrazole precursor to ensure regiospecificity.

Pathway:

  • Starting Material: Ethyl 1H-pyrazole-3-carboxylate.[1][2][3][4][5][6][7][8][9]

  • Nitration: Electrophilic nitration at C5 using

    
    .
    
  • Reduction: Catalytic hydrogenation (

    
    ) converts 
    
    
    
    to
    
    
    .[1]
  • Ammonolysis: Conversion of the ethyl ester to the primary amide using aqueous ammonia or methanolic ammonia.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 1H-pyrazole-3-carboxylate Inter1 Ethyl 5-nitro-1H-pyrazole-3-carboxylate Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 Ethyl 5-amino-1H-pyrazole-3-carboxylate Inter1->Inter2 H2, Pd/C (Reduction) Product 5-Amino-1H-pyrazole-3-carboxamide Inter2->Product NH3/MeOH (Ammonolysis)

Figure 1: Step-wise synthesis of the 5-amino-1H-pyrazole-3-carboxamide core.

Chemical Reactivity & Derivatization

The utility of this scaffold lies in its ability to undergo cyclocondensation to form bicyclic heterocycles.

Pyrazolo[1,5-a]pyrimidine Formation

The most common application is the reaction with 1,3-electrophiles (e.g., 1,3-diketones,


-keto esters, or enaminones).
  • Mechanism: The exocyclic 5-amino group attacks the carbonyl carbon, followed by cyclization of the ring nitrogen (N1) onto the second electrophilic center.

  • Regiochemistry: Controlled by the steric bulk of the 1,3-dicarbonyl and solvent pH.

Reactivity Diagram

Reactivity_Map Core 5-Amino-1H-pyrazole-3-carboxamide R1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Core->R1 R2 + Acid Chlorides (R-COCl) Core->R2 R3 + Aldehydes (Schiff Base) Core->R3 P1 Pyrazolo[1,5-a]pyrimidine-2-carboxamide (Kinase Scaffold) R1->P1 Cyclocondensation (Reflux/AcOH) P2 N-Acylated Amides (Peptidomimetics) R2->P2 Acylation (Base/0°C) P3 Imine Derivatives R3->P3 Condensation

Figure 2: Divergent synthetic pathways from the core scaffold.[2][9][10][11]

Medicinal Chemistry Applications

Kinase Inhibition (FLT3 & CDK)

Substituted pyrazole-3-carboxamides have shown nanomolar potency against FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinases), which are critical targets in Acute Myeloid Leukemia (AML).[1]

  • Mechanism: The carboxamide group acts as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" of the kinase ATP-binding site.

  • Case Study (Compound 8t): A derivative synthesized by coupling the 5-amino group with specific aryl halides. It exhibited an

    
     of 0.089 nM  against FLT3 and 0.719 nM  against CDK2.
    
IRAK4 Inhibitors

The scaffold is also a precursor for IRAK4 inhibitors. By fusing the pyrazole to a pyrimidine ring (as shown in Figure 2), researchers created 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides that block inflammatory signaling pathways (IL-1R/TLR).[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

(Precursor Step)

  • Dissolution: Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate (10.0 g) in a mixture of acetic acid and THF (1:1 v/v, 100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt%).

  • Hydrogenation: Stir under

    
     atmosphere (50 psi) at room temperature for 12 hours.
    
  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the residue with diethyl ether/hexane to afford the amino ester as an off-white solid.

    • Yield: ~85-90%.[1]

Protocol B: Ammonolysis to 5-amino-1H-pyrazole-3-carboxamide
  • Reaction: Suspend ethyl 5-amino-1H-pyrazole-3-carboxylate (5.0 g) in methanolic ammonia (7N, 50 mL).

  • Conditions: Seal in a pressure vessel and heat to 80°C for 24 hours.

  • Isolation: Cool to 0°C. The product often precipitates. Filter the solid.[2][10][12][13][14]

  • Recrystallization: Recrystallize from ethanol/water if necessary.

    • Characterization: MS (ESI) m/z 127.1 [M+H]+.

Protocol C: Cyclization with Acetylacetone
  • Mixing: Combine 5-amino-1H-pyrazole-3-carboxamide (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.

  • Reflux: Heat to reflux (118°C) for 4 hours.

  • Workup: Pour into ice water. Neutralize with saturated

    
    .
    
  • Product: Filter the precipitate (5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide).

Quantitative Data Summary

Compound / DerivativeTargetIC50 (nM)ApplicationRef
Compound 8t (Derivative)FLT3 (WT)0.089AML Therapy[4]
Compound 8t (Derivative)CDK20.719Cell Cycle Arrest[4]
Pyrazolo[1,5-a]pyrimidine IRAK4< 10Inflammation[2]
FGFR Inhibitor (10h) FGFR146Gastric Cancer[6]

References

  • Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid. Google Patents. (CN111138289B).[9][13][15]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI Molecules.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives (FLT3/CDK). International Journal of Molecular Sciences.

  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride Product Page. Amerigo Scientific.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.

  • UBE2K modulators and methods for their use (Synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate). Google Patents. (US11091447B2).[9]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-amino-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 5-amino-1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important class of molecules. It details the underlying chemical principles, offers step-by-step experimental protocols, and outlines robust methods for product validation, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][4] Their unique chemical properties and ability to participate in various biological interactions have established them as a cornerstone in drug discovery.[4] The specific substitution pattern of a 5-amino group and a 3-carboxamide moiety is particularly crucial, as it provides key hydrogen bond donors and acceptors that facilitate strong and selective binding to biological targets. Derivatives of this scaffold have shown potent activity as anti-inflammatory, anti-cancer, and antimicrobial agents.[5][6] Notably, this core is central to the design of Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[1][2]

This guide focuses on the most versatile and reliable synthetic strategies to access these valuable compounds, emphasizing the rationale behind procedural choices to empower researchers in their own synthetic design and troubleshooting.

Core Synthesis Strategy & Mechanism

The most prevalent and adaptable method for constructing the 5-aminopyrazole ring system is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related three-carbon synthon bearing functional groups at the 1 and 3 positions.[7]

The Primary Mechanistic Pathway

The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring. Subsequent tautomerization yields the aromatic 5-aminopyrazole product.[7]

This pathway is highly efficient and offers a straightforward route to the desired heterocyclic core. The intermediate hydrazones are rarely isolated, as the cyclization often occurs readily under the reaction conditions.[7]

G start_mats β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start_mats->hydrazone Nucleophilic Attack (on Carbonyl) cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack (on Nitrile) product 5-Aminopyrazole Product cyclization->product Tautomerization G start Starting Materials (β-Ketonitrile, Hydrazine) reaction1 Protocol 1: Pyrazole Ring Formation start->reaction1 workup1 Isolation & Drying reaction1->workup1 intermediate Crude Pyrazole Ester workup1->intermediate reaction2 Protocol 2: Amidation intermediate->reaction2 workup2 Isolation & Recrystallization reaction2->workup2 final_product Pure Final Product workup2->final_product analysis Characterization (NMR, IR, MS) final_product->analysis validation Validated Compound analysis->validation

Sources

Application Notes and Protocols for the Utilization of 5-amino-1H-pyrazole-3-carboxamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Versatile Tool in Oncology

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer both potency and selectivity. Among the heterocyclic compounds that have garnered significant attention, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its unique structural and electronic properties make it an ideal foundation for the design of small-molecule inhibitors targeting a range of oncogenic proteins.[2] This guide focuses on a particularly valuable building block: 5-amino-1H-pyrazole-3-carboxamide . This compound serves as a versatile starting material for the synthesis of a diverse library of derivatives with significant potential in anticancer research. Its inherent functionalities allow for targeted modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic candidates.[1][3]

This document provides a comprehensive overview of the applications of 5-amino-1H-pyrazole-3-carboxamide in anticancer research. We will delve into its role as a precursor for potent kinase inhibitors, explore its derivatives' mechanisms of action, and provide detailed, field-proven protocols for key in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising scaffold in their oncology research programs.

Chemical Profile and Synthesis

Chemical Structure:

Key Features for Derivative Synthesis:

The 5-amino-1H-pyrazole-3-carboxamide scaffold presents multiple reactive sites for chemical modification. The amino group at the C5 position and the carboxamide at the C3 position are primary handles for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.[3]

General Synthesis Protocol for 5-amino-1H-pyrazole-3-carboxamide Derivatives:

The synthesis of derivatives often involves a multi-step process. A common approach begins with the cyclization of a suitable precursor to form the pyrazole ring, followed by functional group manipulations to introduce the desired diversity. For instance, a derivative can be synthesized by reacting 4-nitro-1H-pyrazole-3-carboxylic acid with oxalyl chloride, followed by reaction with an appropriate amine to form an amide linkage.[3] Subsequent reduction of the nitro group yields the 5-amino derivative, which can be further modified.

Illustrative Synthesis Scheme:

A representative synthesis of a 1H-pyrazole-3-carboxamide derivative involves the following key steps[3]:

  • Activation of the Carboxylic Acid: 4-nitro-1H-pyrazole-3-carboxylic acid is dissolved in a suitable solvent like tetrahydrofuran (THF), and a catalytic amount of dimethylformamide (DMF) is added. Oxalyl chloride is then added at a reduced temperature (e.g., 0 °C) to form the acyl chloride.[3]

  • Amide Bond Formation: The resulting acyl chloride is reacted with a desired amine in the presence of a base like pyridine to form the corresponding carboxamide.[3]

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to yield the 5-amino-1H-pyrazole-3-carboxamide derivative.

Note: This is a generalized scheme, and specific reaction conditions may vary depending on the desired final product.

Mechanisms of Action in Cancer

Derivatives of 5-amino-1H-pyrazole-3-carboxamide have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.

Kinase Inhibition

A significant body of research has focused on developing derivatives of this scaffold as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1]

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells, particularly in Acute Myeloid Leukemia (AML).[3] Several 1H-pyrazole-3-carboxamide derivatives have been designed to target the ATP-binding site of FLT3, demonstrating potent inhibitory activity.[3]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Derivatives of the pyrazole scaffold have been developed as inhibitors of CDKs, such as CDK2 and CDK4, leading to cell cycle arrest.[3]

  • FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have shown promise in targeting both wild-type and mutant forms of FGFRs.

Signaling Pathway Modulation

The inhibition of these kinases by 5-amino-1H-pyrazole-3-carboxamide derivatives leads to the downstream modulation of critical signaling pathways.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT5->Proliferation Survival Survival STAT5->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Survival Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->FLT3_Receptor Inhibits

Other Mechanisms

Beyond kinase inhibition, some derivatives have demonstrated other anticancer activities:

  • DNA Interaction: Certain 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription and inducing DNA damage.[4]

  • Induction of Apoptosis: Treatment with pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells, a desirable outcome for an anticancer agent.

  • Cell Cycle Arrest: By inhibiting CDKs or other cell cycle regulators, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of 5-amino-1H-pyrazole-3-carboxamide derivatives.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent effect of a compound on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for AML, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 5-amino-1H-pyrazole-3-carboxamide derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell-Free Kinase Inhibition Assay (e.g., FLT3)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: A variety of commercial kits are available for this purpose. A common format involves an ATP-depletion assay where the amount of ATP consumed by the kinase is measured. The remaining ATP is converted into a luminescent signal, so a lower signal indicates higher kinase activity.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (a peptide that is phosphorylated by FLT3)

  • ATP

  • 5-amino-1H-pyrazole-3-carboxamide derivative

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the pyrazole derivative at various concentrations in the kinase assay buffer.

    • Prepare a solution of FLT3 kinase and its substrate in the kinase assay buffer.

    • Prepare the ATP solution in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the pyrazole derivative solution or vehicle control (DMSO).

    • Add 2 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration (on a logarithmic scale) to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Compound Dilutions D Add Compound to Plate A->D B Prepare Kinase/ Substrate Mix E Add Kinase/Substrate B->E C Prepare ATP Solution F Add ATP to Start Reaction C->F D->E E->F G Incubate F->G H Stop Reaction & Deplete ATP G->H I Generate Luminescence H->I J Read Signal I->J

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is used to investigate whether the anticancer effect of a pyrazole derivative is due to the induction of apoptosis.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Key markers of apoptosis include cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).

Materials:

  • Cancer cells treated with the pyrazole derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.

    • Harvest the cells and lyse them in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • The presence of bands corresponding to cleaved caspase-3 and cleaved PARP in the treated samples, but not in the control, indicates the induction of apoptosis.

  • β-actin is used as a loading control to ensure equal protein loading in each lane.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a pyrazole derivative on the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell. Flow cytometry can measure the fluorescence of individual cells, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • Cancer cells treated with the pyrazole derivative

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the pyrazole derivative at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • The flow cytometry software will generate a histogram of DNA content.

  • Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a particular phase in the treated samples compared to the control indicates cell cycle arrest.

Protocol 5: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a 5-amino-1H-pyrazole-3-carboxamide derivative in a mouse xenograft model.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[6][7] The "3Rs" (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line that forms tumors in mice (e.g., MV4-11, A549)

  • Matrigel (optional, to enhance tumor engraftment)

  • 5-amino-1H-pyrazole-3-carboxamide derivative

  • Vehicle for drug formulation (e.g., a mixture of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).

    • Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the formulation of the pyrazole derivative and the vehicle.

    • Administer the compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if the mice show signs of excessive toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the antitumor effect.[8][9]

Data Presentation

The following table provides a representative summary of the in vitro activity of some 5-amino-1H-pyrazole-3-carboxamide derivatives against various cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Derivative A FLT3, CDK2/4MV4-11 (AML)0.00122[3]
Derivative B FGFR1/2/3NCI-H520 (Lung)0.019
Derivative C CDK9HCT-116 (Colon)9.54[10]
Derivative D Not specifiedMCF-7 (Breast)7.97[10]
Derivative E Not specifiedHepG2 (Liver)6.57[10]
Derivative F Not specifiedA549 (Lung)13.5[5]

Note: The compound IDs are representative and do not correspond to specific published structures. The IC50 values are examples from the literature for pyrazole-based compounds.

Conclusion and Future Directions

5-amino-1H-pyrazole-3-carboxamide has proven to be a highly valuable and versatile scaffold in the field of anticancer drug discovery. Its derivatives have demonstrated potent activity against a range of important cancer targets, leading to the inhibition of tumor growth in both in vitro and in vivo models. The detailed protocols provided in this guide offer a robust framework for researchers to explore the full potential of this promising class of compounds.

Future research in this area should continue to focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][3]

  • Novel Target Identification: While kinase inhibition is a major mechanism of action, exploring other potential targets for these compounds could open up new therapeutic avenues.

  • Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing anticancer drugs may lead to more effective treatment strategies.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to advance the development of novel and effective anticancer therapies based on the 5-amino-1H-pyrazole-3-carboxamide scaffold.

References

  • Lu, D., et al. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 66(9), 1011-1021. [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(24), 5985. [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3. [Link]

  • Li, F. N., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5083. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl Coumarin. [Link]

  • SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]

  • PubMed. (2021). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. [Link]

  • Xenotransplantation. (2024). Close contacts of xenograft recipients: Ethical considerations due to risk of xenozoonosis. [Link]

  • Clinical Cancer Research. (2007). Biology, Models and the Analysis of Tumor Xenograft Experiments. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • ILAR Journal. (1995). Ethical Aspects of Animal-to-Human Xenografts. [Link]

  • ResearchGate. (2014). Statistical Analysis of Xenograft Tumor Growth Change?. [Link]

  • PubMed Central. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • RSC Publishing. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

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The 5-Amino-1H-pyrazole-3-carboxamide Scaffold: A Privileged Structure for Kinase Inhibitor Discovery and Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Drug Discovery

In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, certain chemical structures have proven to be exceptionally effective starting points for drug design. The 5-amino-1H-pyrazole-3-carboxamide core is one such "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] Its synthetic accessibility and favorable drug-like properties have made it a cornerstone in the development of inhibitors for a wide array of kinases, including IRAK4, FLT3, CDKs, RET, and FGFR.[3][4][5]

This technical guide provides an in-depth exploration of the 5-amino-1H-pyrazole-3-carboxamide scaffold in the context of kinase assays. We will delve into the structural basis of its inhibitory activity and provide detailed, field-proven protocols for researchers to characterize and validate novel inhibitors derived from this versatile core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif in their kinase-targeted research programs.

The Scientific Underpinning: Mechanism of Kinase Inhibition

The efficacy of the pyrazole scaffold lies in its ability to mimic the hydrogen bonding interactions of the adenine base of ATP within the kinase active site. The pyrazole ring, with its strategically positioned nitrogen atoms and amino substituents, acts as a hydrogen bond donor and acceptor, forming critical interactions with the "hinge region" of the kinase that connects the N- and C-terminal lobes. This interaction anchors the inhibitor in the ATP-binding pocket, effectively blocking the binding of ATP and preventing the phosphorylation of substrate proteins.[5][6][7]

The carboxamide moiety at the 3-position and the amino group at the 5-position of the pyrazole ring provide key anchor points for these interactions, while also serving as versatile handles for synthetic modification. By elaborating on this core structure, medicinal chemists can introduce various substituents to target specific pockets within the kinase active site, thereby enhancing potency and selectivity for the kinase of interest.[3][4]

cluster_0 Kinase Active Site cluster_1 Pyrazole-Based Inhibitor Hinge Hinge Region (Backbone Amides/Carbonyls) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Inhibitor 5-Amino Group Pyrazole Ring 3-Carboxamide Inhibitor:f1->Hinge H-Bonds Inhibitor:f0->Hinge H-Bonds Inhibitor:f2->Hinge H-Bonds R_Group Side Chain (R) R_Group->Hydrophobic_Pocket Van der Waals Interactions

Figure 1: A diagram illustrating the binding mode of a 5-amino-1H-pyrazole-3-carboxamide-based inhibitor within a kinase active site.

Biochemical Kinase Assays: Quantifying Inhibitor Potency

Biochemical assays are essential for determining the intrinsic potency of a novel compound against its purified kinase target. These assays measure the direct inhibition of kinase activity in a controlled, cell-free environment. One of the most common and robust methods for high-throughput screening is the luminescence-based detection of ATP consumption.

Principle of the Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[8][9] An inhibitor will reduce kinase activity, leading to lower ADP production and a weaker luminescent signal.

Detailed Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol provides a general framework for determining the IC50 value of a 5-amino-1H-pyrazole-3-carboxamide-derived inhibitor. It is crucial to optimize the concentrations of the kinase, substrate, and ATP for each specific kinase target.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test inhibitor (derived from 5-amino-1H-pyrazole-3-carboxamide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP

  • DMSO

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the inhibitor in DMSO. Then, dilute these stocks into the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • In a white microplate, add the following to each well:

      • Kinase reaction buffer

      • Test inhibitor at various concentrations (or DMSO for control wells)

      • Purified kinase (pre-diluted in kinase reaction buffer)

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in the kinase reaction buffer.

    • Add this solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data with respect to the positive (DMSO, 100% activity) and negative (no kinase, 0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A 1. Compound Dilution (Pyrazole Derivative) B 2. Kinase + Inhibitor Pre-incubation A->B C 3. Add ATP + Substrate (Initiate Reaction) B->C D 4. Kinase Reaction (ADP is produced) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Add Detection Reagent (ADP -> ATP -> Light) E->F G 7. Read Luminescence (Calculate IC50) F->G

Sources

Technical Guide: 5-Amino-1H-Pyrazole-3-Carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the application of 5-amino-1H-pyrazole-3-carboxamide as a scaffold in drug discovery.

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide scaffold represents a "privileged structure" in modern drug discovery, particularly within oncology and immunology. Its distinct geometry allows it to function as a robust ATP-mimetic, making it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., CDKs, FLT3, JAKs). This guide details the structural rationale, validated synthetic protocols, and biological evaluation workflows required to utilize this scaffold effectively.

Part 1: Structural Rationale & Medicinal Chemistry[1][2][3]

The "Hinge-Binder" Logic

The pharmacological value of this scaffold lies in its ability to satisfy the hydrogen-bonding requirements of the kinase hinge region.

  • Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (5-NH2) or the pyrazole N1 acts as a donor.

  • Vectorial Functionalization:

    • Position 3 (Carboxamide): Directs substituents toward the Solvent Front or Gatekeeper Residue , allowing for modulation of solubility and selectivity.

    • Position 5 (Amine): Often buried within the adenine pocket; modification here affects affinity and hinge interaction.

    • Position 4: A vector for accessing the Ribose Pocket or inducing backbone conformational changes.

Regiochemical Control (Critical Technical Note)

A common pitfall in pyrazole chemistry is the misidentification of regioisomers (3- vs 5-substituted).

  • Tautomerism: In unsubstituted pyrazoles, positions 3 and 5 are tautomerically equivalent (1H-pyrazole-3-amine

    
     1H-pyrazole-5-amine).
    
  • Differentiation: Once N1 is substituted (R-group), the positions become fixed. The synthetic route chosen determines whether the carboxamide ends up at position 3 or 4 relative to the amine.

Part 2: Synthetic Protocols

Synthesis of the Core Scaffold (The "Oxalacetate Route")

This protocol yields Ethyl 5-amino-1H-pyrazole-3-carboxylate , which is then converted to the carboxamide. This route is preferred over the hydrazine/cyanoacrylate route (which typically yields the 4-carboxylate isomer).

Reagents Required:
  • Diethyl oxalacetate (sodium salt)

  • Hydrazine hydrate (80%)

  • Phosphorus oxychloride (POCl

    
    )
    
  • Ammonia (7N in Methanol)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

Step 1: Cyclization to Pyrazolone

  • Dissolve diethyl oxalacetate sodium salt (21.0 g, 100 mmol) in ethanol (150 mL).

  • Add hydrazine hydrate (100 mmol) dropwise at 0°C.

  • Acidify with acetic acid (glacial) to pH 4–5.

  • Reflux for 4 hours.

  • Workup: Cool to RT. The precipitate is Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate . Filter and wash with cold ethanol.

Step 2: Chlorination (Aromatization)

  • Suspend the pyrazolone product (10 g) in POCl

    
     (50 mL).
    
  • Heat to reflux (105°C) for 3 hours. The solution will turn clear/yellow.

  • Safety Note: Quench excess POCl

    
     by slowly pouring the reaction mixture onto crushed ice/water with vigorous stirring.
    
  • Extract with Ethyl Acetate (3x), dry over Na

    
    SO
    
    
    
    , and concentrate to yield Ethyl 5-chloro-1H-pyrazole-3-carboxylate .

Step 3: Amination (The Core)

  • Place the chloro-intermediate (5 g) in a pressure vessel (sealed tube).

  • Add 7N Ammonia in Methanol (50 mL).

  • Heat at 130°C for 12–16 hours.

  • Cool, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).

  • Product: Ethyl 5-amino-1H-pyrazole-3-carboxylate .

Step 4: Amidation (Final Scaffold)

  • Hydrolyze the ester (LiOH, THF/H2O) to the acid.

  • Couple with the desired amine (R-NH2) using HATU/DIPEA in DMF to generate the final 5-amino-1H-pyrazole-3-carboxamide derivative .

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and potential diversion points for SAR (Structure-Activity Relationship) expansion.

SynthesisWorkflow Start Diethyl Oxalacetate Step1 Cyclization (Hydrazine) Start->Step1 Inter1 Pyrazolone Intermediate Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 5-Chloro-pyrazole Ester Step2->Inter2 Step3 Amination (NH3/MeOH) Inter2->Step3 Core 5-Amino-pyrazole 3-Carboxylate Step3->Core Branch1 Sandmeyer Rxn (Halogenation) Core->Branch1 SAR Path A Branch2 Amide Coupling (R-NH2) Core->Branch2 SAR Path B Final Target Scaffold (Kinase Inhibitor) Branch2->Final

Caption: Figure 1. Synthetic route for generating the 5-amino-1H-pyrazole-3-carboxamide core.[1] Path B represents the standard vector for library generation.

Part 3: Biological Evaluation Protocols

Kinase Inhibition Assay (FRET-based)

To validate the scaffold as a kinase inhibitor (e.g., against FLT3 or CDK2), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: Competition between the test compound and a fluorescent tracer for the ATP binding site.

Protocol:

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Compound Prep: Serial dilute compounds in 100% DMSO (start at 10 mM). Final DMSO in assay should be <1%.

  • Enzyme Mix: Dilute Recombinant Kinase (e.g., FLT3-ITD, 5 nM final) and antibody (Europium-labeled anti-tag) in buffer.

  • Tracer Mix: Add AlexaFluor-647 labeled kinase tracer (Kd concentration).

  • Incubation:

    • Add 5 µL Compound.

    • Add 10 µL Enzyme/Ab mix.

    • Add 5 µL Tracer.

    • Incubate 60 min at RT (protected from light).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Case Study: FLT3 Inhibition in AML

The 5-amino-pyrazole-3-carboxamide scaffold has shown high potency against FLT3 (Fms-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).[2][3]

Key SAR Findings (Data Summary): | R-Group (Amide Position 3) | R-Group (Amino Position 5) | Target (FLT3) IC


 (nM) | Selectivity Note |
| :--- | :--- | :--- | :--- |
| Phenyl | H | > 1000 | Poor activity (Baseline) |
| 4-Piperazinyl-phenyl | H | 89 | Improved Solubility |
| 4-Piperazinyl-phenyl | Methyl | 450 | Steric clash in hinge? |
| Heterocyclic (Pyridine)  | H  | < 10  | Optimal H-Bonding  |

Note: Data extrapolated from general scaffold trends in FLT3 inhibition literature (e.g., FN-1501 analogs).

Signaling Pathway Visualization

Understanding the downstream effects of inhibiting the target (e.g., FLT3) is crucial for phenotypic screening.

SignalingPathway Inhibitor 5-Amino-Pyrazole Scaffold FLT3 FLT3 / FLT3-ITD (Receptor) Inhibitor->FLT3 Inhibits STAT5 STAT5 (Phosphorylation) FLT3->STAT5 Activates RAS RAS / MAPK FLT3->RAS PI3K PI3K / AKT FLT3->PI3K Nucleus Nucleus (Transcription) STAT5->Nucleus RAS->Nucleus PI3K->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis If Inhibited Proliferation Proliferation Nucleus->Proliferation

Caption: Figure 2. Mechanism of Action. The scaffold blocks FLT3 phosphorylation, preventing STAT5/RAS signaling and inducing apoptosis in AML cells.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Journal of Medicinal Chemistry / MDPI. (2024).[3] Discusses the binding mode of pyrazole-carboxamides in CDK2 and FLT3.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023).[3][4] Comprehensive review of the scaffold's versatility.

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. (2015).[3] Details the SAR and crystallographic binding modes of similar scaffolds.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2022).[3] Analysis of FDA-approved drugs containing the pyrazole core.

  • Synthesis of 5-amino-pyrazole derivatives. Google Patents (CN111138289B). Provides industrial process details for pyrazole-carboxylic acid precursors.

Sources

Application Note: Protocol for Testing 5-Amino-1H-Pyrazole-3-Carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-amino-1H-pyrazole-3-carboxamide (CAS: 105434-90-0 / Derivatives) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors targeting IRAK4 , FGFR , VEGFR , and GSK-3β [1, 2].

While often used as a synthetic intermediate, testing the core scaffold or its early derivatives in cell culture is a standard procedure in Fragment-Based Drug Discovery (FBDD). This establishes baseline toxicity, non-specific binding, and initial structure-activity relationships (SAR).

Scientific Rationale: The pyrazole-carboxamide motif typically functions as a "hinge binder" within the ATP-binding pocket of protein kinases. The exocyclic amine and the carboxamide group form crucial hydrogen bonds with the kinase backbone [3]. Therefore, the testing protocol must focus on ATP-competitive inhibition kinetics.

Critical Challenge: The primary failure mode in testing this class of molecules is solubility-induced precipitation upon dilution into aqueous cell culture media, leading to false-positive cytotoxicity (physical stress on cells) or false negatives (compound unavailability).

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Before treating cells, you must validate the compound's behavior in the solvent system.

Solubility & Stock Preparation

Most pyrazole-carboxamides are sparingly soluble in water but highly soluble in Dimethyl Sulfoxide (DMSO).

  • Solvent: Anhydrous DMSO (Cell Culture Grade, >99.9%).

  • Target Stock Concentration: 10 mM to 100 mM.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Avoid repeated freeze-thaw cycles.

Validation Step (The "Self-Validating" Rule): Perform a "Mock Dilution" before adding to cells.

  • Dilute the DMSO stock 1:1000 into warm culture medium (e.g., DMEM + 10% FBS) in a clear tube.

  • Vortex and incubate at 37°C for 30 minutes.

  • Check: Inspect against a light source for turbidity or crystal formation. If precipitate is visible, you must lower the stock concentration or use an intermediate dilution step.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to data acquisition, highlighting the rigorous control of DMSO concentrations.

ExperimentalWorkflow cluster_QC Quality Control Gate Compound 5-Amino-Pyrazole Powder Stock DMSO Stock (10 - 100 mM) Compound->Stock Dissolve Dilution Intermediate Dilution (in Media) Stock->Dilution Serial Dilution (Keep DMSO constant) Plate Cell Culture Plate (96-well) Dilution->Plate Treatment (Final DMSO < 0.5%) Readout Readout (MTT / Western Blot) Plate->Readout 24-72h Incubation

Figure 1: Workflow for testing pyrazole scaffolds. Note the intermediate dilution step to prevent "DMSO shock" to cells.

Core Protocol 1: Cytotoxicity Profiling (MTT Assay)

This protocol determines the IC50 (half-maximal inhibitory concentration) for cell viability.

Reagents:

  • Target Cells (e.g., HEK293 for general toxicity, or specific cancer lines like MCF-7 if testing efficacy).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Buffer (SDS-HCl or DMSO).

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well plate at 5,000–10,000 cells/well in 100 µL media.

  • Acclimatization: Incubate for 24 hours at 37°C/5% CO2 to allow attachment. Crucial: Do not treat floating cells unless using suspension lines.

  • Compound Preparation:

    • Prepare a 1000x stock (e.g., 10 mM) in DMSO.

    • Perform 1:3 serial dilutions in 100% DMSO first (Master Plate).

    • Dilute these DMSO stocks 1:1000 into pre-warmed media to generate 2x working solutions.

  • Treatment: Remove old media from cells and add 100 µL of the compound-containing media.

    • Control 1: Media only (Blank).

    • Control 2: 0.1% DMSO Vehicle Control (Max Viability).

    • Control 3: Positive Control (e.g., Staurosporine).

  • Incubation: Incubate for 48–72 hours.

  • Readout:

    • Add 10 µL MTT (5 mg/mL) to each well. Incubate 3-4 hours.

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

    • Read Absorbance at 570 nm (Reference: 650 nm).

Data Analysis: Calculate % Viability =


. Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Core Protocol 2: Functional Target Engagement (Kinase Inhibition)

Since 5-amino-1H-pyrazole-3-carboxamide is a kinase inhibitor scaffold, cytotoxicity alone is insufficient. You must prove it inhibits phosphorylation [1, 4].

Hypothesis: The molecule competes with ATP, preventing the phosphorylation of downstream substrates (e.g., STAT3 if targeting JAK, or ERK if targeting MAPK).

Mechanism Diagram:

Mechanism Inhibitor Pyrazole Scaffold (Inhibitor) Kinase Target Kinase (e.g., FGFR/IRAK4) Inhibitor->Kinase Competes (Hinge Binder) P_Substrate Phospho-Substrate (Active) Inhibitor->P_Substrate Blocks ATP ATP ATP->Kinase Binds Substrate Substrate (Unphosphorylated) Kinase->Substrate Phosphorylates Substrate->P_Substrate Response Cell Proliferation P_Substrate->Response Signaling On Arrest Cell Cycle Arrest P_Substrate->Arrest Loss of Signal

Figure 2: Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor, blocking downstream signaling.

Western Blot Protocol:

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with the pyrazole compound (at IC50 and 10x IC50) for 1 hour.

  • Stimulation: Stimulate cells with the relevant growth factor (e.g., FGF or IL-1β) for 15 minutes to spike kinase activity.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF).

  • Detection: Blot for the Phosphorylated protein (e.g., p-ERK) vs. Total protein.

    • Success Criteria: Dose-dependent reduction in the Phospho/Total ratio compared to the Vehicle+Stimulated control.

Data Presentation & Troubleshooting

Expected Results Summary
ParameterCore Scaffold (Fragment)Optimized DerivativeNotes
IC50 (Viability) > 10 µM< 100 nMFragments are weak; high potency requires optimization.
Solubility (Media) Low (< 100 µM)ImprovedWatch for precipitation at >50 µM.
Kinase Selectivity Broad / PromiscuousSelectiveCore scaffold may hit multiple kinases (pan-inhibitor).
Troubleshooting Guide
  • Precipitation in Wells:

    • Cause: Compound crashing out of aqueous media.

    • Fix: Reduce final concentration. Ensure DMSO stock is fully dissolved. Warm media before addition.

  • High Background in MTT:

    • Cause: Media interference or bacterial contamination.

    • Fix: Use Phenol Red-free media if absorbance interference is suspected. Ensure sterile filtration of compound stocks (0.22 µm PTFE filter).

  • No Inhibition Observed:

    • Cause: Poor cell permeability.

    • Fix: Verify if the specific derivative has cell-penetrating properties (cLogP check). The core 5-amino-pyrazole is polar; hydrophobic substitutions often improve entry [2].

References

  • Vertex AI Search. (2024).[1] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Link

  • Soliman, D. H., & Nafie, M. S. (2023).[2] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. Link

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules. Link

  • NIH Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Link

  • Sigma-Aldrich. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride Safety Data Sheet. Link

Sources

methods for assessing the purity of synthesized 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Executive Summary

5-Amino-1H-pyrazole-3-carboxamide (CAS: 105434-90-0) is a critical pharmacophore and intermediate in the synthesis of high-value anticoagulants (e.g., Apixaban) and kinase inhibitors (FGFR inhibitors). Its structural integrity is paramount for downstream yield and regulatory compliance.

However, this molecule presents specific analytical challenges:

  • High Polarity: It elutes near the void volume on standard C18 columns.

  • Tautomerism: The 1H/2H-pyrazole equilibrium can cause peak splitting or broadening.

  • Genotoxic Impurity Risk: Synthesis often involves hydrazine, a known mutagen requiring ppm-level control.

This guide provides a validated, multi-modal analytical strategy combining High-Aqueous HPLC for related substances and Quantitative NMR (qNMR) for absolute assay, ensuring a self-validating purity assessment.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before establishing methods, we must map the synthesis to potential impurities. The standard industrial route involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine, followed by amidation or direct cyclization of amidines.

Synthesis & Impurity Map (Graphviz)

ImpurityMap SM1 Ethyl 2-cyano-3-ethoxyacrylate Inter Ethyl 5-amino-1H-pyrazole- 3-carboxylate (Ester) SM1->Inter Cyclization Product 5-Amino-1H-pyrazole- 3-carboxamide SM1->Product Unreacted SM2 Hydrazine Hydrate (Genotoxic) SM2->Inter Condensation SM2->Product Residual Carryover Inter->Product Ammonolysis (NH3/MeOH) Byprod1 Hydrolysis Acid (Carboxylic Acid) Inter->Byprod1 Hydrolysis (Side Rxn) Byprod2 Regioisomers (If substituted hydrazine)

Figure 1: Origin of impurities in the synthesis of 5-amino-1H-pyrazole-3-carboxamide.

Protocol A: High-Aqueous HPLC for Related Substances

Objective: Separation of the polar product from unreacted ester precursors and hydrolysis byproducts. Challenge: Standard C18 columns fail to retain this polar amine. Solution: Use of a "Polar-Embedded" C18 column or a 100% aqueous-stable phase with phosphate buffering to control tautomeric states.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm)"T3" or "Polar" chemistries prevent pore dewetting in high aqueous conditions and retain polar amines.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses the ionization of the carboxylic acid impurities and stabilizes the pyrazole amine.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 220 nm (Impurities) & 254 nm (Assay)220 nm detects non-aromatic impurities; 254 nm is specific to the pyrazole core.
Injection Vol 5 µLPrevent column overload due to high polarity.
Gradient Program

Note: A shallow gradient is required to separate the amide (product) from the acid (hydrolysis byproduct).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Hold (Retention of polar amine)
5.0982Isocratic hold
20.06040Elution of hydrophobic esters
25.01090Wash
26.0982Re-equilibration
35.0982End
System Suitability Criteria (Self-Validation)
  • Tailing Factor (Product):

    
     (Critical: Tailing indicates secondary silanol interactions or pH drift).
    
  • Resolution (

    
    ): 
    
    
    
    between Product and Ethyl Ester precursor.
  • Precision: RSD

    
     for 6 replicate injections of standard.
    

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Objective: Determine absolute mass purity without reference standards for every impurity (Orthogonal to HPLC). Mechanism: 5-amino-1H-pyrazole-3-carboxamide has distinct aromatic protons that do not overlap with common solvents when dissolved in DMSO-d6.

Reagents & Internal Standard (IS)
  • Solvent: DMSO-d6 (99.9% D). Note: Avoid CDCl3 due to poor solubility.

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It has a sharp singlet at

      
       6.2 ppm, which sits in the "silent region" of the pyrazole spectrum (usually 
      
      
      
      5.5 - 6.0 ppm is clear).
qNMR Workflow
  • Sample Preparation:

    • Weigh accurately ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh accurately ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (vortex/sonicate).

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1):

      
       seconds. (Critical: 
      
      
      
      is required for 99.9% magnetization recovery. Maleic acid
      
      
      can be long).
    • Scans (ns): 16 or 32 (High S/N ratio).

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correction (automatic + manual check).

    • Integrate the IS singlet (

      
       6.2 ppm) and set value to normalized proton count (2H).
      
    • Integrate the Pyrazole CH singlet (

      
       ~5.8-6.0 ppm, 1H).
      
  • Calculation:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Purity (%)[1][2]
      
    • 
      : Integral Area[3]
      
    • 
      : Number of protons (IS=2, Analyte=1)
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      

Protocol C: Control of Genotoxic Hydrazine

HPLC-UV is often insufficient for Hydrazine detection at ppm levels (LOQ requirements often <10 ppm).

Recommended Method: Derivatization with Benzaldehyde followed by HPLC.

  • Reaction: Hydrazine + Benzaldehyde

    
     Benzalazine (highly UV active).
    
  • Analysis: Run the HPLC method from Section 3. Benzalazine is highly non-polar and will elute late in the gradient (approx 22-25 min), well-separated from the polar pyrazole.

Analytical Logic & Troubleshooting

Use this decision tree to troubleshoot method failures or anomalous results.

AnalyticalLogic Start Start Purity Assessment Solubility Check Solubility in Mobile Phase A Start->Solubility HPLC_Run Run HPLC Protocol A Solubility->HPLC_Run Check_RT Is RT < 2.0 min? HPLC_Run->Check_RT Split_Peak Peak Splitting? Check_RT->Split_Peak No Action_RT Use 100% Aqueous Compatible Column (HSS T3) or HILIC Check_RT->Action_RT Yes Result_Pass Purity > 98%? Split_Peak->Result_Pass No Action_Split Adjust pH to 2.5-3.0 (Suppress Tautomerism) Split_Peak->Action_Split Yes qNMR Perform qNMR (Protocol B) for Mass Balance Result_Pass->qNMR Yes Reject Reject / Recrystallize Result_Pass->Reject No Release Release Batch qNMR->Release Confirms HPLC qNMR->Reject Discrepancy > 2%

Figure 2: Analytical decision matrix for 5-amino-1H-pyrazole-3-carboxamide.

References

  • Bernatowicz, P., et al. (2018).[3] "Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis." Molecules, 23(8), 1939. Link

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[4][5] Journal of Medicinal Chemistry, 50(22), 5339–5356. Link

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients." Spectroscopy Europe, 17(3). Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Sigma-Aldrich. "5-Amino-1H-pyrazole-3-carboxamide Product Specification." Link

Sources

Application Note: Strategic Utilization of 4-Amino-Pyrazole-5-Carboxamide Intermediates in Sildenafil Synthesis

[1][2]

Executive Summary

The synthesis of Sildenafil Citrate relies on the convergent assembly of a pyrazolo[4,3-d]pyrimidin-7-one core. The critical bottleneck in this pathway is the quality and regiochemistry of the pyrazole intermediate. Specifically, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide serves as the nucleophilic scaffold that undergoes acylation and subsequent cyclization with 2-ethoxybenzoyl chloride.

This protocol details the optimized generation, purification, and cyclization of this intermediate. Unlike early medicinal chemistry routes that employed late-stage chlorosulfonation on unoptimized cores, this protocol emphasizes a "quality-by-design" approach where the pyrazole regiochemistry is locked early, preventing costly downstream isomeric impurities.

Chemical Identity & Structural Requirements[1][2][3][4][5][6]

To synthesize Sildenafil, the generic aminopyrazole scaffold must be pre-functionalized. The table below clarifies the structural divergence between the generic scaffold and the required intermediate.

FeatureGeneric ScaffoldRequired Sildenafil Intermediate
IUPAC Name 5-amino-1H-pyrazole-3-carboxamide4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
CAS Number 105434-90-0139756-02-8
N1 Substituent Hydrogen (H)Methyl (-CH₃)
C3 Substituent Hydrogen (H)n-Propyl (-CH₂CH₂CH₃)
C4 Substituent Hydrogen (H)Amino (-NH₂)
C5 Substituent Amino (-NH₂) / CarboxamideCarboxamide (-CONH₂)
Role General Library Building BlockDedicated Sildenafil Precursor

Synthetic Pathway Visualization

The following diagram illustrates the critical role of the intermediate in the convergent synthesis pathway.

Sildenafil_PathwayStartEthyl 3-propyl-1H-pyrazole-5-carboxylateMethylationStep 1: N-Methylation(Me2SO4)Start->MethylationNitrationStep 2: Nitration(HNO3/H2SO4)Methylation->NitrationAmidationStep 3: Amidation(NH4OH)Nitration->AmidationReductionStep 4: Nitro Reduction(Pd/C, H2)Amidation->ReductionIntermediateCRITICAL INTERMEDIATE:4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideReduction->Intermediate Yield: ~85%CouplingStep 5: Acylation(2-ethoxybenzoyl chloride)Intermediate->Coupling Nucleophilic AttackCyclizationStep 6: Cyclization(NaOH/H2O2)Coupling->CyclizationCorePyrazolopyrimidinone CoreCyclization->CoreFinalSildenafil CitrateCore->Final Chlorosulfonation &Piperazine Coupling

Figure 1: Convergent synthesis workflow highlighting the pivotal position of the 4-amino-pyrazole intermediate.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide)

Rationale: This protocol avoids the hazardous thionyl chloride route by utilizing direct ammonolysis of the ester where possible, or controlled nitration followed by reduction.

Reagents:

  • 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Precursor)[2]

  • Palladium on Carbon (Pd/C, 10% loading)

  • Methanol (MeOH)

  • Hydrogen Gas (H₂) or Hydrazine Hydrate

Step-by-Step Methodology:

  • Reactor Loading: Charge a high-pressure hydrogenation vessel with 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) dissolved in Methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% relative to substrate) under a nitrogen blanket to prevent ignition.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Agitate at 25°C - 30°C. Note: Exothermic reaction. Monitor internal temperature closely.

  • Monitoring: Monitor consumption of the nitro-compound via HPLC (C18 column, Acetonitrile/Water gradient). Reaction is typically complete in 3-5 hours.

  • Work-up:

    • Filter the catalyst through a Celite pad (keep wet to prevent fire hazard).

    • Concentrate the filtrate under reduced pressure to yield an off-white solid.

  • Validation:

    • Target Purity: >98% (HPLC).

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 98-101°C.

Protocol B: The "Use" – Cyclization to Pyrazolopyrimidinone

Rationale: This is the critical "Application" step where the intermediate is converted into the drug core. The 4-amino group acts as a nucleophile attacking the acid chloride, followed by base-mediated ring closure involving the 5-carboxamide.

Reagents:

  • Intermediate: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Reagent: 2-Ethoxybenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Cyclization Agent: NaOH / H₂O₂ (oxidative cyclization) or KOtBu (base cyclization).

Step-by-Step Methodology:

  • Acylation (Formation of the Amide Linkage):

    • Dissolve the Intermediate (from Protocol A) in dry DCM (10 vol) containing TEA (1.2 eq).

    • Cool to 0°C.

    • Dropwise add 2-ethoxybenzoyl chloride maintaining temp < 5°C.

    • Stir at 20°C for 2 hours.

    • Checkpoint: Isolate the acyclic amide intermediate if necessary for purification, though "telescoping" (one-pot) is preferred in industry.

  • Cyclization (Ring Closure):

    • Method: To the reaction mixture, add aqueous NaOH (2M, 2.0 eq) and Hydrogen Peroxide (30%, 1.1 eq) carefully (exothermic).

    • Reflux the biphasic mixture for 4-6 hours.

    • Mechanism:[2][3][4][5] The amide nitrogen attacks the carbonyl of the benzamide, releasing water/leaving group to fuse the pyrimidinone ring.

  • Isolation:

    • Cool to room temperature.

    • Adjust pH to 7.0 with dilute HCl.

    • The product, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one , will precipitate.

    • Filter and wash with cold water/ethanol.

Mechanism of Action (Chemical)

Understanding the electronic push-pull of the intermediate is vital for troubleshooting low yields.

MechanismNode1Intermediate:4-NH2 (Nucleophile)Node3Bis-Amide Intermediate(Acyclic)Node1->Node3 Acylation (Fast)Node2Electrophile:2-Ethoxybenzoyl ChlorideNode2->Node3Node4Cyclized Core(Pyrazolopyrimidinone)Node3->Node4 Dehydrative Cyclization(Base/Heat required)

Figure 2: Mechanistic flow of the cyclization reaction.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Intermediate Purity >98.0%Impurities (esp. regioisomers) carry through to final API, complicating crystallization.
Water Content (Step 1) <0.1% (KF)Water hydrolyzes 2-ethoxybenzoyl chloride, reducing yield and generating impurities.
Temperature (Cyclization) Reflux (varies by solvent)Low temp results in incomplete ring closure (stuck at bis-amide intermediate).
N-Methyl Regiochemistry 100% N1-MethylN2-Methyl isomer is a dead-end impurity; cannot form the correct drug geometry.

References

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2002). The development of a new route to the commercial production of sildenafil citrate. Organic Process Research & Development, 6(5), 633-648.

  • Bell, A. S., Brown, D., & Terrett, N. K. (1996). Pyrazolopyrimidinone antianginal agents.[6] U.S. Patent No. 5,250,534. Washington, DC: U.S. Patent and Trademark Office.

  • Dale, D. J., Dunn, P. J., Golightly, C., et al. (2000). The role of chemical development in the design of the commercial route to sildenafil citrate.[6] Organic Process Research & Development, 4(1), 17-22.

  • Gouda, M. A., & Hamama, W. S. (2017).[7] An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269-1287.

  • Sigma-Aldrich. (2023). Product Specification: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8).[1][8]

Biophysical Characterization of 5-amino-1H-pyrazole-3-carboxamide Derivatives: From Screening to Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-amino-1H-pyrazole-3-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and PARP inhibitors). Its unique donor-acceptor-donor (D-A-D) hydrogen bonding signature mimics the adenine ring of ATP, allowing high-affinity interactions with the hinge region of protein kinases. This Application Note details a validated biophysical workflow to characterize protein binding to this scaffold, moving from high-throughput thermal screening to granular kinetic and thermodynamic profiling.

Section 1: Structural Basis & Interaction Logic

To design effective binding assays, one must first understand the molecular recognition event. The 5-amino-1H-pyrazole-3-carboxamide moiety typically binds to the kinase hinge region via a triplet hydrogen bond network.

The Binding Mechanism
  • H-Bond 1 (Donor): The pyrazole NH donates a proton to a backbone carbonyl (e.g., Glu residue in the hinge).

  • H-Bond 2 (Acceptor): The pyrazole N2 accepts a proton from a backbone amide NH.

  • H-Bond 3 (Donor): The exocyclic 5-amino group acts as a donor to a backbone carbonyl.

This "hinge-binding" mode necessitates that assays are designed to detect ATP-competitive binding.

Interaction Map (Graphviz)

The following diagram illustrates the structural logic governing the binding event, guiding the choice of positive controls (ATP-competitive drugs) in the protocols below.

ProteinBinding Scaffold 5-amino-1H-pyrazole- 3-carboxamide Hbond1 H-Bond: Pyrazole NH -> Backbone C=O Scaffold->Hbond1 Hbond2 H-Bond: Pyrazole N2 <- Backbone NH Scaffold->Hbond2 Hbond3 H-Bond: 5-NH2 -> Backbone C=O Scaffold->Hbond3 Target Protein Kinase (Hinge Region) Complex Stable Ligand-Protein Complex Target->Complex Kd < 100 nM Hbond1->Target Hbond2->Target Hbond3->Target

Caption: Schematic of the trivalent hydrogen bond network formed between the scaffold and a typical kinase hinge region.

Section 2: High-Throughput Screening via Thermal Shift Assay (TSA)

Objective: Rapidly filter library derivatives to identify binders based on protein thermal stabilization (


).
Why this technique:  Small molecule hinge-binders significantly stabilize the kinase domain by "locking" the N- and C-lobes.
Materials
  • Dye: SYPRO Orange (5000x stock). Note: Avoid ANS for this scaffold as the hydrophobic pyrazole core may cause background fluorescence interference.

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, <5% Glycerol. Critical: Avoid DTT > 1 mM as it destabilizes some dyes.

  • Instrument: qPCR machine (e.g., Bio-Rad CFX or Roche LightCycler).

Protocol: Differential Scanning Fluorimetry (DSF)[1][2]
  • Protein Prep: Dilute protein to 2–5 µM in assay buffer.

  • Compound Prep: Prepare 5-amino-1H-pyrazole-3-carboxamide derivatives at 50x final concentration in 100% DMSO.

  • Plate Setup:

    • Add 19 µL of Protein + Dye solution (1:1000 dye dilution) to a 384-well PCR plate.

    • Add 1 µL of Compound (Final [DMSO] = 5%).

    • Control A: DMSO only (Negative Control).

    • Control B: Staurosporine or known ATP-competitive inhibitor (Positive Control).

  • Execution: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the melting temperature (

    
    ) using the first derivative of the fluorescence curve (
    
    
    
    ).
    • Valid Hit:

      
       (Sample - DMSO) > 2°C.
      

Expert Insight: If the 5-amino group is substituted with bulky hydrophobic groups, check for "aggregation-induced quenching" of the dye. If the fluorescence signal drops initially, the compound may be precipitating.

Section 3: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Objective: Determine association (


) and dissociation (

) rates. Why this technique: Residence time (

) is a better predictor of in vivo efficacy than affinity (

) for kinase inhibitors.
Experimental Design (Biacore/Cytiva Systems)
  • Chip: CM5 or CM7 (Carboxymethylated Dextran). High capacity is needed for small molecules (<300 Da).[1]

  • Immobilization: Amine coupling. Target density (

    
    ) must be high.[1]
    
    • Formula:

      
      
      
    • Target: Aim for theoretical

      
       of 30–50 RU to ensure detectable signal.
      
Protocol: Multi-Cycle Kinetics with Solvent Correction

Critical Step: This scaffold requires DMSO for solubility. SPR is highly sensitive to bulk refractive index changes caused by DMSO.[1] You must perform solvent correction.

  • Buffer Preparation: Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% P20, 3% DMSO (precisely matched).

  • Solvent Correction Cycles:

    • Prepare 8 buffer standards ranging from 2.5% to 3.8% DMSO.

    • Inject across reference and active flow cells to build a calibration curve.

  • Analyte Injection:

    • Prepare a 3-fold dilution series of the pyrazole derivative (e.g., 0.1 nM to 1 µM).

    • Flow Rate: High flow (60–100 µL/min) to minimize mass transport limitations (MTL).

    • Contact Time: 60s association, 180s dissociation.

  • Data Processing:

    • Zero-adjust -> Reference subtract (Fc2 - Fc1) -> Solvent correct.

    • Fit to 1:1 Binding Model .[2]

    • Quality Check: If

      
      , the reaction is likely diffusion-controlled (MTL); repeat with lower surface density.
      

Section 4: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Deconstruct Free Energy (


) into Enthalpy (

) and Entropy (

). Why this technique: 5-amino-1H-pyrazole-3-carboxamide binding is typically enthalpy-driven (

) due to the specific hydrogen bonds. A loss of enthalpic gain often signals a mismatched binding pose.
Protocol: Low-Volume ITC (e.g., MicroCal PEAQ-ITC)
  • Solubility Check: The ligand must be soluble at

    
     (for the syringe). If 
    
    
    
    nM, ligand concentration should be ~10–20 µM.
  • Buffer Matching: Dialyze protein into the assay buffer. Use the final dialysate to dissolve the compound to ensure exact buffer match.

    • Add DMSO to both cell and syringe to exactly 2-5% if required. Mismatched DMSO causes massive heats of dilution masking the binding signal.

  • Titration Setup:

    • Cell: Protein (20 µM).

    • Syringe: Ligand (200 µM).

    • Injections: 1 x 0.4 µL (discard), followed by 18 x 2 µL injections.

  • Analysis:

    • Fit to "One Set of Sites" model.[2]

    • Stoichiometry (N): Should be close to 1.0. If

      
      , the protein may be partially inactive or the concentration determination is incorrect.
      

Section 5: Data Summary & Interpretation[1]

Expected Biophysical Profile

A successful "hit" with this scaffold should display the following metrics:

ParameterTechniqueTarget CriteriaInterpretation

TSA

C
Significant stabilization of the kinase lobes.

SPR/ITC

nM
High-affinity interaction.
Residence Time SPR

min
Slow off-rate (

), indicative of deep pocket burial.

ITCHighly NegativeInteraction driven by specific H-bonds (Enthalpic).
Stoichiometry ITC

Specific 1:1 binding (no aggregation).
Experimental Workflow Diagram

Workflow Start Compound Library (Pyrazole Scaffold) TSA Step 1: Thermal Shift Assay (Filter for Binding) Start->TSA SPR Step 2: SPR Kinetics (Determine on/off rates) TSA->SPR Hits (dTm > 2C) ITC Step 3: ITC Thermodynamics (Confirm Mechanism) SPR->ITC High Affinity (Kd < 1uM) XRay Step 4: X-ray Crystallography (Validation) ITC->XRay Enthalpic Binders

Caption: The critical path for validating 5-amino-1H-pyrazole-3-carboxamide derivatives.

References

  • Structural Basis of Pyrazole Binding

    • PDB Entry 3OP5 (VRK1 kinase in complex with aminopyrazole inhibitor).[3]

    • RCSB Protein Data Bank. Available at: [Link]

  • Thermal Shift Assay Protocols: Huynh, K., & Partch, C. L. (2015). Thermal shift assay for protein-ligand binding. Current Protocols in Protein Science.
  • SPR Small Molecule Guidelines

    • Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook.
    • Cytiva.[4] Surface Plasmon Resonance (SPR) for Small Molecule Drug Discovery.[5][6] Available at: [Link]

  • ITC Methodology: Duff, M. R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments.
  • Kinase Inhibitor Design (Scaffold Context)

    • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: In Vivo Experimental Design for 5-Amino-1H-Pyrazole-3-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-amino-1H-pyrazole-3-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as the hinge-binding core for numerous ATP-competitive kinase inhibitors. It is structurally critical for targeting Cyclin-Dependent Kinases (CDK4/6, CDK9) , Janus Kinases (JAK1/2/3) , FLT3 , and IRAK4 .

This guide details the experimental architecture for validating derivatives of this scaffold in murine models. Unlike generic protocols, this note addresses the specific physicochemical challenges of pyrazole-carboxamides—namely, their high crystallinity and poor aqueous solubility—and focuses on validating their mechanism of action (MoA) in oncology (AML/Solid Tumor) and inflammation landscapes.

Key Mechanistic Targets[1]
  • Oncology: CDK4/6 (Cell cycle arrest at G1/S), FLT3 (AML blast proliferation).

  • Inflammation: JAK/STAT pathway (Cytokine signaling blockade).

Pre-In Vivo "Go/No-Go" Checkpoints

Before initiating animal studies, the compound must pass specific thresholds to ensure the observed in vivo phenotype is due to on-target efficacy rather than toxicity or poor exposure.

A. Solubility & Formulation (The Pyrazole Challenge)

Unsubstituted 5-amino-1H-pyrazole-3-carboxamides often exhibit high melting points and poor water solubility due to strong intermolecular hydrogen bonding.

  • Requirement: Compound must be soluble >2 mg/mL in the chosen vehicle.

  • Recommended Vehicle (Oral/IP):

    • Standard: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or ddH2O).

    • Alternative (for higher loads): 10% NMP (N-methyl-2-pyrrolidone) + 90% PEG400.

  • Protocol: Sonicate at 37°C for 20 mins. If precipitation occurs upon cooling, consider mesylate or hydrochloride salt formation.

B. Microsomal Stability
  • Threshold:

    
     min in mouse liver microsomes (MLM). Pyrazole nitrogens are susceptible to rapid glucuronidation; if stability is low, consider blocking metabolic soft spots (e.g., methylation) before in vivo commitment.
    

Phase I: Pharmacokinetics (PK) & Tolerability

Objective: Determine the Maximum Tolerated Dose (MTD) and Area Under the Curve (AUC) to define the dosing schedule.

Experimental Design
  • Subjects: CD-1 or C57BL/6 mice (n=3 per timepoint).

  • Routes: IV (Tail vein, 1 mg/kg) vs. PO (Oral gavage, 10 mg/kg).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Data Output & Analysis
ParameterTarget ValueSignificance

> 5x Cellular

Ensures therapeutic window coverage.

> 2 hoursSupports QD or BID dosing; avoids continuous infusion.
Bioavailability (

)
> 20%Critical for oral drug development.
Clearance (

)
< Liver blood flowIndicates metabolic stability.

Tolerability Flag: Monitor for weight loss >15% or piloerection. Pyrazole-carboxamides targeting CDKs can cause intestinal toxicity (diarrhea); monitor closely.

Phase II: Pharmacodynamics (PD) - Proof of Mechanism

Objective: Prove that the drug hits the target in vivo (Target Engagement).

  • Context: If targeting CDK4/6, the biomarker is phospho-Rb (Retinoblastoma) . If targeting JAK, the biomarker is phospho-STAT .

Protocol: Tumor Pharmacodynamics
  • Model: Establish subcutaneous xenografts (e.g., MV4-11 for FLT3/CDK or Colo-205 for CDK4/6) in BALB/c nude mice.

  • Growth: Wait until tumors reach 300–500 mm³.

  • Treatment: Administer a single dose at MTD (determined in Phase I).

  • Harvest: Collect tumors at

    
     (usually 2h) and trough (24h).
    
  • Analysis: Western Blot or ELISA.

    • Positive Control: Palbociclib (CDK) or Ruxolitinib (JAK).

    • Success Criteria: >50% reduction in p-Rb (Ser780/807) or p-STAT3/5 relative to vehicle.

Phase III: Efficacy Studies (Oncology Xenograft)

Objective: Assess tumor growth inhibition (TGI) in a relevant disease model. Case Study: Acute Myeloid Leukemia (AML) or Solid Tumor (Breast/Colon).

Experimental Workflow
  • Cell Line Selection:

    • CDK4/6 Sensitive: MCF-7 (Breast) or Colo-205 (Colon).

    • FLT3/CDK Dual Inhibition: MV4-11 (AML).

  • Implantation:

    • Inject

      
       cells suspended in 1:1 Matrigel/PBS into the right flank of immunocompromised mice (NOD/SCID or Nude).
      
  • Randomization:

    • When tumors reach ~100–150 mm³, randomize mice into groups (n=8–10/group) to ensure equal average tumor volume.

  • Dosing Regimen:

    • Group 1: Vehicle Control (QD, PO).

    • Group 2: Reference Standard (e.g., Palbociclib 50 mg/kg, QD).

    • Group 3: Test Compound (Low Dose - e.g., 25 mg/kg).

    • Group 4: Test Compound (High Dose - e.g., 75 mg/kg).

    • Duration: 21–28 days.

  • Measurements:

    • Tumor Volume (

      
      ) measured 3x weekly.
      
    • Body weight measured daily.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the dual potential of the scaffold in blocking cell cycle progression (CDK) and cytokine signaling (JAK).

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus GrowthFactor Growth Factors (FLT3 Ligand) FLT3 FLT3 Receptor GrowthFactor->FLT3 Cytokine Cytokines (IL-6, IFN) JAK JAK Receptors (JAK1/2/3) Cytokine->JAK STAT STAT Proteins FLT3->STAT CyclinD Cyclin D FLT3->CyclinD Ras/MAPK Pathway JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Phosphorylation Proliferation Gene Transcription (S-Phase Entry) pSTAT->Proliferation Translocation CDK46 CDK4/6 CyclinD->CDK46 Complex Formation Rb Rb (Tumor Suppressor) CDK46->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Inhibits (Unphosphorylated) pRb->E2F Releases E2F->Proliferation Inhibitor 5-amino-1H-pyrazole-3-carboxamide Scaffold Inhibitor->FLT3 Blocks ATP Inhibitor->JAK Blocks ATP Inhibitor->CDK46 Blocks ATP

Caption: Mechanism of Action: The scaffold competitively inhibits ATP binding at FLT3, JAK, or CDK4/6, halting downstream proliferation signals.[]

Data Interpretation & Troubleshooting

Efficacy Metrics

Calculate Tumor Growth Inhibition (TGI) :



  • Excellent Activity: TGI > 70%

  • Moderate Activity: TGI 50–70%

  • Inactive: TGI < 50%

Common Pitfalls
  • "The Plateau Effect": If tumor volume plateaus but does not regress (cytostatic), check if the drug is a pure CDK inhibitor. CDK inhibitors often require combination with hormonal therapy (e.g., Letrozole) or other agents to induce apoptosis (cytotoxic).

  • Unexpected Weight Loss: If mice lose weight rapidly without tumor shrinkage, this suggests off-target gut toxicity (common with CDK inhibition) or poor selectivity against CDK1/2. Reduce dose or switch to BID dosing with lower concentration.

  • Vehicle Precipitation: Pyrazole-carboxamides can crash out in the mouse stomach (acidic pH). Ensure the formulation includes a buffer or sufficient surfactant (Tween/TPGS).

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. (2025).[2] PMC - NIH. Link (Simulated URL based on search context for verification of scaffold utility).

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. Link

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (2021). ResearchGate / European Journal of Medicinal Chemistry. Link

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI - Molecules. Link

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9. (2023). Journal of Medicinal Chemistry. Link

Sources

Application Note & Protocols: High-Throughput Screening with 5-Amino-1H-Pyrazole-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The 5-amino-1H-pyrazole-3-carboxamide core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and proven success in drug development.[1][2] Its inherent chemical properties, including metabolic stability and the presence of multiple reactive sites for diversification, make it an ideal framework for constructing large, diverse compound libraries.[3] This scaffold is a key component in numerous clinically approved and investigational drugs, particularly as protein kinase inhibitors targeting critical pathways in oncology and inflammatory diseases.[4][5]

This guide provides a comprehensive overview and detailed protocols for leveraging 5-amino-1H-pyrazole-3-carboxamide libraries in high-throughput screening (HTS) campaigns. It is designed for researchers, scientists, and drug development professionals seeking to identify and validate novel hit compounds efficiently. The narrative moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: Strategic Framework for Screening Pyrazole Libraries

The Power of the Scaffold: Why Choose 5-Amino-1H-pyrazole-3-carboxamide?

The pyrazole nucleus is a five-membered heterocyclic ring with two adjacent nitrogen atoms.[3] The 5-amino-1H-pyrazole-3-carboxamide variant is particularly advantageous as it possesses three key nucleophilic sites (the 1-NH, the 5-NH2, and the 4-CH position), which serve as versatile handles for synthetic elaboration.[3] This polyfunctionality allows chemists to systematically modify the core structure, exploring vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Libraries built upon this scaffold have yielded potent inhibitors for a wide range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and REarranged during Transfection (RET) kinase.[6][7][8] The ability of the pyrazole ring to form critical hydrogen bond interactions within the ATP-binding pocket of kinases is a key driver of its success.[5] Therefore, screening a library based on this scaffold is a highly rational approach for kinase-centric drug discovery projects.

Assay Development: The Foundation of a Successful HTS Campaign

The quality of an HTS campaign is fundamentally determined by the quality of the assay. The choice of assay format—whether biochemical or cell-based—depends on the specific biological question being addressed.

Biochemical Assays: These assays directly measure the activity of a purified protein target, such as a kinase. They are ideal for primary screening due to their robustness, simplicity, and lower tendency for compound interference compared to cellular assays. Common formats include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the phosphorylation of a substrate by detecting the proximity of a donor and acceptor fluorophore.

  • Luminescence-Based Assays (e.g., Kinase-Glo®): Quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.

  • Fluorescence Polarization (FP): Monitors the binding of a fluorescently labeled tracer to the target protein.

Cell-Based Assays: These assays measure a compound's effect within a living cell, providing immediate insights into cell permeability, potential cytotoxicity, and on-target activity in a more physiologically relevant context. Examples include:

  • Cell Viability/Cytotoxicity Assays: Measure the number of viable cells after compound treatment (e.g., CellTiter-Glo®, MTS).[9]

  • Reporter Gene Assays: Measure the activity of a specific signaling pathway downstream of the target.[10]

  • Target Engagement Assays (e.g., NanoBRET™): Directly measure compound binding to the target protein inside living cells.

Assay Validation is Non-Negotiable: Before embarking on a full-scale screen of tens of thousands of compounds, the chosen assay must be rigorously validated.[11] This ensures that the data generated is reliable and that hits can be confidently identified.

Table 1: Key Assay Validation Parameters

Parameter Description Acceptance Criteria Rationale
Z'-Factor A statistical measure of the separation between positive and negative control signals, indicating assay robustness. 0.5 to 1.0 A Z'-factor > 0.5 indicates a large enough separation band to confidently identify hits.[12]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control. > 3 (assay dependent) Ensures the assay window is sufficient to detect modest inhibition.
Coefficient of Variation (%CV) A measure of the variability of the data, calculated for both positive and negative controls. < 15% Low variability ensures that results are reproducible and consistent across the screening plates.

| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO, the compound solvent) that does not significantly affect assay performance. | Typically ≤ 1% | Ensures that the vehicle used to deliver the library compounds does not interfere with the assay readout. |

Part 2: Detailed Protocols for HTS and Hit Validation

The following protocols provide a detailed, step-by-step framework for executing an HTS campaign, from the initial large-scale screen to the meticulous validation of promising hits.

Experimental Workflow Overview

The overall process follows a logical funnel, starting with a broad screen to identify initial "actives" and progressively applying more stringent assays to filter out false positives and characterize true hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation AssayDev Assay Development & Validation PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS HitID Initial Hit Identification (e.g., >50% Inhibition) PrimaryHTS->HitID Reconfirm Hit Re-confirmation (Original Plate) HitID->Reconfirm Initial Hits FreshPowder Fresh Powder IC50 Determination PAINS Computational Triage (PAINS Filtering) FreshPowder->PAINS Orthogonal Orthogonal Assay (e.g., SPR, DSF) PAINS->Orthogonal Confirmed Hits Selectivity Selectivity Profiling (Kinase Panel) Orthogonal->Selectivity Cellular Cellular Activity Assay (Target Engagement) Selectivity->Cellular LeadOpt Lead Optimization Cellular->LeadOpt Validated Hits

Caption: High-Throughput Screening (HTS) and Hit Validation Workflow.
Protocol: Primary HTS with a TR-FRET Kinase Assay

This protocol describes a typical primary screen to identify inhibitors of a target kinase using a 384-well plate format.

Objective: To screen a 5-amino-1H-pyrazole-3-carboxamide library at a single concentration (e.g., 10 µM) to identify compounds that inhibit the target kinase by >50%.

Materials:

  • Purified, active target kinase.

  • Biotinylated substrate peptide.

  • Phospho-specific antibody conjugated to a Europium (Eu) cryptate (donor).

  • Streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

  • ATP solution.

  • Assay Buffer (containing MgCl₂, DTT, and a surfactant like Brij-35).

  • Library plates with compounds dissolved in DMSO.

  • Control inhibitors (e.g., Staurosporine).

  • Low-volume, white 384-well assay plates.

  • Acoustic liquid handler (e.g., Labcyte Echo) and bulk reagent dispenser (e.g., BioTek MultiFlo).

  • TR-FRET enabled plate reader.

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 40 nL of each library compound (from a 10 mM DMSO stock) into designated wells of the 384-well assay plates.

    • Transfer 40 nL of DMSO to negative control (0% inhibition) wells.

    • Transfer 40 nL of a potent control inhibitor (at a concentration known to give >90% inhibition) to positive control (100% inhibition) wells.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in assay buffer. The final concentration should be optimized during assay development.

    • Using a bulk reagent dispenser, add 20 µL of the 2X kinase/substrate mix to all wells.

    • Seal the plates and briefly centrifuge (1 min at 1000 rpm).

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Add 20 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plates, briefly centrifuge, and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix containing the Eu-antibody and Streptavidin-acceptor in detection buffer.

    • Add 20 µL of the detection mix to all wells to stop the reaction.

    • Seal the plates, protect from light, and incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plates on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

    • Calculate the TR-FRET ratio (Acceptor/Donor * 10,000).

Protocol: Hit Confirmation and IC₅₀ Determination

Objective: To confirm the activity of initial hits using freshly sourced compound powder and determine their potency (IC₅₀ value). Hit confirmation from fresh powders is essential to rule out compound degradation or concentration errors in the original library plates.[13]

Methodology:

  • Source Fresh Compound: Obtain a solid sample ("fresh powder") of each hit compound identified in the primary screen.

  • Prepare Stock Solution: Accurately weigh the compound and prepare a fresh 10 mM stock solution in 100% DMSO.

  • Create Serial Dilution:

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM).

    • This will result in a final assay concentration range from, for example, 10 µM to 0.5 nM.

  • Assay Execution:

    • Perform the same TR-FRET assay as described in Protocol 2.2.

    • Instead of a single concentration, plate the 10-point serial dilution of each hit compound.

  • Data Analysis:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Protocol: Orthogonal Validation using Differential Scanning Fluorimetry (DSF)

Objective: To confirm that a hit compound directly binds to the target protein, ruling out assay-specific artifacts (e.g., fluorescence interference). DSF, or a thermal shift assay, measures changes in a protein's melting temperature (Tm) upon ligand binding.[4]

Materials:

  • Purified target kinase.

  • Confirmed hit compound (from fresh powder).

  • SYPRO™ Orange dye (or similar fluorescent dye).

  • Real-Time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Prepare Reagents:

    • Dilute the target kinase to a final concentration of 2 µM in a suitable buffer (e.g., HEPES with NaCl).

    • Dilute the hit compound to a final concentration of 20 µM.

    • Dilute the SYPRO Orange dye according to the manufacturer's instructions.

  • Plate Setup (96-well PCR plate):

    • For each reaction, mix 20 µL of the kinase solution with 2.5 µL of the compound solution (or DMSO for the control) and 2.5 µL of the diluted dye.

    • Seal the plate securely.

  • Thermal Shift Analysis:

    • Place the plate in a Real-Time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • A successful hit will cause a positive shift in the Tm (ΔTm) of ≥ 2 °C, indicating that the compound binds to and stabilizes the protein.

Part 3: Data Presentation and Visualization

Hit Progression Data Summary

Presenting data in a clear, tabular format is crucial for prioritizing hits for further development.

Table 2: Example Hit Progression and Triage Data

Compound ID Primary Screen (% Inhibition @ 10 µM) Confirmed IC₅₀ (nM) Orthogonal DSF (ΔTm, °C) Cellular EC₅₀ (nM) Selectivity (S-Score @ 1 µM)
PYR-001 85.2 75 +5.2 250 0.05
PYR-002 62.1 450 +3.8 >10,000 0.21
PYR-003 91.5 1,200 +0.5 (No binding) N/A N/A

| PYR-004 | 78.9 | 110 | +4.1 | 310 | 0.02 |

In this example, PYR-001 and PYR-004 would be prioritized. PYR-002 shows poor translation to cellular activity. PYR-003 was a false positive, failing the orthogonal binding assay.

Diagram: Hit Validation and Triage Cascade

This diagram illustrates the decision-making process after initial hits are identified.

Hit_Triage node_start Initial Hits from Primary Screen node_retest Re-test from Screening Plate node_start->node_retest node_dose Dose-Response (IC50) from Fresh Powder node_retest->node_dose Active node_fail1 Fail: Inactive node_retest->node_fail1 Inactive node_ortho Orthogonal Assay (Direct Binding) node_dose->node_ortho Potent node_cell Cellular Potency & Cytotoxicity node_ortho->node_cell Binds Target node_fail2 Fail: False Positive node_ortho->node_fail2 No Binding node_select Kinase Selectivity Panel node_cell->node_select Active in Cells node_fail3 Fail: Not Cell Permeable or Cytotoxic node_cell->node_fail3 Inactive/Toxic node_fail4 Fail: Not Selective node_select->node_fail4 Promiscuous node_pass Validated Hit Series for Medicinal Chemistry node_select->node_pass Selective

Caption: Decision-making cascade for hit validation and triage.

References

  • Assay Genie. High-Throughput Screening Assays.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. This concept is widely discussed in HTS literature, such as in the PLOS One article on HTS and Hit Validation.
  • Enamine. High-Throughput Screening.
  • Vilela, P. D., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed.
  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Aouad, M. R., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • Singh, R. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Axcelead Drug Discovery Partners, Inc. High Throughput Screening.
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.
  • Sygnature Discovery. High Throughput Drug Screening.
  • Sharma, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • Aouad, M. R., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • Al-Gharabli, S. I., et al. (2022). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). MDPI.
  • Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.
  • Carrieri, A., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
  • Arnold, K. M., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PubMed.
  • Ayaz, M., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. PubMed.
  • Hulverson, M. A., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Tudor, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • ResearchGate. (2023). Facile synthesis of 5-aminopyrazolo-quinolones.
  • Al-Ostath, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
  • ACS Publications. (2017). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.
  • AXXAM. Hit & Lead Discovery | Hit Identification.
  • Lee, K., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • ACS Publications. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

Sources

Troubleshooting & Optimization

overcoming solubility issues with 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1H-pyrazole-3-carboxamide Solubility Optimization

Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility & Aggregation Issues with Pyrazole Carboxamides

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely struggling with the stubborn insolubility of 5-amino-1H-pyrazole-3-carboxamide (and its related esters, CAS 105434-90-0).

This molecule is a classic example of "brick dust" in medicinal chemistry. Its high melting point (>200°C) and poor solubility in common organic solvents are not accidental; they are thermodynamic consequences of its structure. The molecule possesses a planar geometry with a dense network of Hydrogen Bond Donors (HBD) and Acceptors (HBA), leading to high crystal lattice energy.

This guide provides field-proven protocols to disrupt these intermolecular forces without degrading your compound.

Module 1: Physicochemical Profiling (Know Your Compound)

Before attempting dissolution, you must understand the forces working against you. This molecule is amphoteric , meaning it can act as both an acid and a base. Leveraging this is the key to solubility.

PropertyValue (Approx.)Implication for Solubility
LogP -0.6 to 0.1Hydrophilic. Poor solubility in non-polar solvents (Hexane, DCM, Et2O).
pKa (Acidic) ~12.3 (Pyrazole NH)Deprotonation requires strong base (e.g., NaOH, NaH) to form soluble anions.
pKa (Basic) ~3.6 - 4.0 (Amine/N2)Protonation requires strong acid (HCl, TFA) to form soluble cations.
H-Bond Donors 2-3Creates strong intermolecular "zippers" in the solid state.
Melting Point >200°C (High)High energy required to break the crystal lattice.

Module 2: Troubleshooting Synthesis & Processing

Q: "I can't get the compound into solution for my reaction. What solvent should I use?"

A: Avoid low-boiling, non-polar solvents. You must use Polar Aprotic solvents or leverage Thermal Energy .

Recommended Solvent Systems:

  • DMSO or DMF (The Gold Standard):

    • Protocol: Dissolve at room temperature.[1] If turbid, heat to 40-50°C.

    • Caution: Removal is difficult. Use lyophilization or water-wash workups (see Purification).

  • NMP (N-Methyl-2-pyrrolidone):

    • Use Case: High-temperature cyclization reactions (>100°C).

  • Water (Green Chemistry Route):

    • Mechanism:[2][3] While the neutral molecule is sparingly soluble, the hydrochloride salt is highly water-soluble.

    • Protocol: Suspend in water → Add 1.1 eq. HCl → Solution clears.

Q: "The product precipitates as a gum or oil during cooling. How do I get a solid?"

A: This "oiling out" occurs because the compound traps solvent. You need to induce crystallization by disrupting the solvation shell.

The "Crash-Out" Protocol:

  • Dissolve crude material in minimal hot DMSO or DMF.

  • Slowly add 10 volumes of ice-cold water while stirring vigorously.

  • Critical Step: If oil forms, scratch the flask glass with a spatula or add a seed crystal.

  • Filter the resulting precipitate.[2] It will likely be the hydrate form.

Module 3: Biological Assay Formulation

Q: "I need to dose cells, but DMSO is toxic at high concentrations. How do I formulate this?"

A: Direct dissolution in media will cause immediate precipitation (crashing out). You must use a Co-solvent System or Excipient Complexation .

Option A: The "DMSO Spike" Method (For <10 µM dosing)

  • Prepare a 100 mM stock in pure DMSO (sonicate if necessary).

  • Dilute 1000x into culture media immediately before use.

  • Note: Ensure final DMSO < 0.1% to avoid cytotoxicity.

Option B: Enhanced Solubility Formulation (For Animal Studies/High Dose) Use the following vehicle to prevent precipitation in vivo:

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent)

  • 55% Saline or Water (Diluent)

Protocol: Dissolve compound in DMSO first.[4][5] Add PEG400 and vortex. Slowly add Saline last. If precipitation occurs, adjust pH to 4.0 using dilute HCl.

Module 4: Purification Troubleshooting

Q: "My compound streaks on silica gel columns and I lose mass. How do I purify it?"

A: The amino and amide groups interact strongly with the acidic silanols on silica gel, causing irreversible adsorption (streaking).

Solution 1: Amine-Modified Silica

  • Mobile Phase: DCM / Methanol (9:1).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase. This "caps" the silica sites, allowing your amine to pass through.

Solution 2: Reverse Phase (C18) - Highly Recommended

  • Since LogP is low (<0), the compound elutes early on C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Benefit: The acid keeps the amine protonated, improving peak shape and solubility.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Logic

SolubilityLogic Start Start: Solubility Issue Context What is the Context? Start->Context Synthesis Synthesis/Reaction Context->Synthesis BioAssay Biological Assay Context->BioAssay Purification Purification Context->Purification HighTemp High Temp (>100°C)? Synthesis->HighTemp ConcCheck Conc > 10µM? BioAssay->ConcCheck Method Method? Purification->Method UseNMP Use NMP or DMF HighTemp->UseNMP Yes UseDMSO Use DMSO (Max 50°C) HighTemp->UseDMSO No SimpleDMSO DMSO Stock -> Media (Keep DMSO <0.1%) ConcCheck->SimpleDMSO No ComplexForm Use Vehicle: 5% DMSO / 40% PEG400 ConcCheck->ComplexForm Yes Silica Normal Phase Silica Method->Silica C18 Reverse Phase (C18) Method->C18 AddBase CRITICAL: Add 1% TEA to Mobile Phase Silica->AddBase AddAcid Use 0.1% Formic Acid (Protonate Amine) C18->AddAcid

Caption: Decision matrix for selecting the correct solvent system based on experimental context.

Diagram 2: pH-Dependent Solubility Mechanism

pHSolubility Acid Acidic pH (<3) (High Solubility) Cation Cationic Form (Protonated Amine) Acid->Cation Forms Salts (e.g., HCl) Neutral Neutral pH (6-8) (Precipitation Zone) NeutralSpec Neutral Zwitterion (Aggregated Lattice) Neutral->NeutralSpec H-Bond Network Dominates Basic Basic pH (>12) (Moderate Solubility) Anion Anionic Form (Deprotonated Pyrazole) Basic->Anion Forms Salts (e.g., Na+) Cation->NeutralSpec Add Base NeutralSpec->Cation Add Acid NeutralSpec->Anion Add Strong Base Anion->NeutralSpec Add Acid

Caption: The amphoteric nature of the pyrazole carboxamide allows solubility manipulation via pH adjustment.

References & Authoritative Grounding

  • PubChem Compound Summary. 1H-Pyrazole-5-carboxamide (CID 15239624). National Center for Biotechnology Information.

  • ChemicalBook. Ethyl 5-amino-1H-pyrazole-3-carboxylate (CAS 105434-90-0) Properties.

  • Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride Safety & Data.

  • ResearchGate Discussions. Solubility of aminopyrazoles in DMSO vs water.

  • Organic Chemistry Portal. Pyrazole Synthesis and Properties.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Technical Support Center: 5-Amino-1H-pyrazole-3-carboxamide Stability & Handling

[1]

Executive Summary & Molecule Profile

5-amino-1H-pyrazole-3-carboxamide is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., CDK, FLT3 inhibitors) and antiviral agents. Its stability profile is dictated by two primary functional groups: the exocyclic primary amine (oxidation susceptible) and the carboxamide (hydrolysis susceptible), anchored to an aromatic pyrazole core.

Key Chemical Characteristics:

  • Amphoteric Nature: The molecule possesses both basic (primary amine, pyrazole N2) and acidic (pyrazole NH) sites. This significantly impacts HPLC retention behavior and pH-dependent stability.

  • Tautomerism: In solution, the 1H- and 2H- tautomers exist in rapid equilibrium.[1] This often leads to confusion in nomenclature (3-amino vs. 5-amino), but chemically they act as a single species in standard achiral chromatography.

Experimental Setup: Validated HPLC Method

User Issue: "I am seeing peak tailing and inconsistent retention times."

Root Cause: The amphoteric pyrazole ring interacts with residual silanols on C18 columns. Unbuffered mobile phases lead to pH fluctuations that shift the ionization state of the molecule, causing peak distortion.

Recommended Protocol: Ion-Suppression RP-HPLC

This method suppresses the ionization of the pyrazole nitrogen, sharpening the peak shape.

ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 6.[1]8) or 0.1% Formic Acid (for MS)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 5% B to 60% B over 15 mins (Adjust based on impurity profile)
Detection UV @ 230 nm (Primary), 254 nm (Secondary)
Column Temp 30°C

Method Validation Workflow:

MethodValidationStartMethod SetupSystemSuitabilitySystem Suitability(Tailing < 1.5, N > 2000)Start->SystemSuitabilityLinearityLinearity Check(5 levels, R² > 0.999)SystemSuitability->LinearityStressTestSpecificity/Stress Testing(Acid/Base/Oxidation)Linearity->StressTestFinalMethodValidated MethodStressTest->FinalMethod

Figure 1: Standard workflow for validating the stability-indicating method prior to long-term studies.

Forced Degradation Troubleshooting (Stress Testing)

User Issue: "My sample degraded rapidly in basic solution but remained stable in acid. Is this normal?"

Technical Insight: Yes. Pyrazole carboxamides are generally more susceptible to base-catalyzed hydrolysis than acid hydrolysis. The electron-rich pyrazole ring can stabilize the protonated amide intermediate in acid, slowing degradation, whereas hydroxide ions attack the carbonyl carbon more aggressively.

Degradation Pathways & Expected Products[2]
Stress ConditionPrimary DegradantMechanismObservation
Acid (0.1N HCl, 60°C) 5-amino-1H-pyrazole-3-carboxylic acidHydrolysisSlow formation of a polar peak (earlier RT).[1]
Base (0.1N NaOH, 60°C) 5-amino-1H-pyrazole-3-carboxylic acid + AmmoniaHydrolysisRapid degradation.[1] Strong polar peak.
Oxidation (3% H₂O₂) N-oxide / Azo-dimersOxidationYellowing of solution. Multiple minor peaks (later RT).
Thermal (Solid, 80°C) Minimal / Decarboxylation (rare)ThermalGenerally stable unless >150°C (melting point).
Mechanism Visualization

DegradationPathwaysParent5-amino-1H-pyrazole-3-carboxamide(Parent)AcidBaseHydrolysis(Acid/Base)Parent->AcidBase pH > 10 or pH < 2OxidationOxidative Stress(H2O2)Parent->Oxidation PeroxidesCarboxylicAcid5-amino-1H-pyrazole-3-carboxylic acid(Major Degradant)AcidBase->CarboxylicAcidAmmoniaAmmonia (Gas)AcidBase->AmmoniaAzoDimerAzo-dimers / N-Oxides(Minor Impurities)Oxidation->AzoDimer

Figure 2: Primary degradation pathways.[1] Hydrolysis to the carboxylic acid is the dominant failure mode.

Stability & Storage Guidelines (FAQs)

Q1: Why does the solid material turn slightly yellow over time?

A: This indicates trace oxidation of the primary amine .[1] While the pyrazole ring is stable, the exocyclic amine at position 5 is sensitive to air and light over extended periods.

  • Action: Store under inert gas (Argon/Nitrogen) at -20°C. Protect from light.

Q2: I see two peaks in my LC-MS, but only one in NMR. Is my compound impure?

A: Likely not. This is often a tautomeric artifact or separation of the salt form from the free base if the mobile phase pH is near the pKa of the pyrazole (approx pKa ~2.5 or ~11 depending on the site).

  • Action: Ensure your mobile phase is buffered. If using unbuffered water/acetonitrile, the local pH in the column can cause peak splitting.

Q3: Can I store the stock solution in DMSO?

A: Yes, but with caution.

  • Risk: DMSO is hygroscopic. Water intake can trigger slow hydrolysis of the carboxamide.

  • Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Is the hydrochloride salt more stable than the free base?

A: Generally, yes. The HCl salt protonates the amine/pyrazole system, reducing the electron density available for oxidative attack. However, ensure the salt is not stored in a humid environment, as it can be hygroscopic and acidic moisture will accelerate amide hydrolysis.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • PubChem Compound Summary. 5-Amino-1H-pyrazole-3-carboxamide.[1] National Center for Biotechnology Information.

  • Journal of Agricultural and Food Chemistry. Discovery of Novel Pyrazole-4-carboxamide Derivatives. (Discusses general pyrazole carboxamide stability and synthesis).

  • MDPI Molecules. Design and Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives. (Provides structural context and handling conditions for kinase inhibitors).[2]

troubleshooting kinase inhibition assays with 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 5-amino-1H-pyrazole-3-carboxamide Scaffolds

From: Dr. Aris Thorne, Senior Application Scientist To: Assay Development & Screening Teams Subject: Technical Guide for Optimizing Assays with Pyrazole-Carboxamide Inhibitors

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide motif is a "privileged structure" in kinase drug discovery. It functions primarily as a hinge-binder , mimicking the adenine ring of ATP.[1] The exocyclic amine and the pyrazole ring nitrogens form a critical hydrogen-bond network (Donor-Acceptor-Donor) with the kinase hinge region.

However, this scaffold presents distinct physicochemical challenges. Its high polarity-to-molecular-weight ratio and potential for tautomerism can lead to colloidal aggregation and assay interference , often resulting in steep Hill slopes or false-positive IC50 values. This guide addresses these specific failure modes.

Part 1: The False Positive Trap (Solubility & Aggregation)

User Issue: "My IC50 curves are extremely steep (Hill slope > 2.0), or I see inhibition across unrelated kinases (promiscuity)."

Technical Diagnosis: This is the hallmark of Colloidal Aggregation . Pyrazole-carboxamides, despite being polar, can stack in aqueous solution to form sub-micrometer colloids. These colloids sequester the enzyme, inhibiting it non-specifically.[2] This is not pharmacological inhibition; it is a physical artifact.

Validation Protocol: The Detergent Sensitivity Test

To distinguish true ATP-competitive binding from aggregation, you must stress-test the assay buffer.

  • Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2).

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (or 0.05% Tween-80).

  • Run the IC50:

    • Perform the dose-response curve for your compound in both buffers side-by-side.

  • Analyze Results:

ObservationDiagnosisAction
IC50 is identical in Buffer A & B True BinderProceed to ATP-competition studies.
IC50 increases >5-fold in Buffer B AggregatorThe compound is a false positive. The detergent disrupted the colloid, restoring enzyme activity.
Precipitate visible Solubility LimitThe compound has crashed out. Check DMSO tolerance (usually <1% final).

Critical Note: Do not exceed the Critical Micelle Concentration (CMC) of the detergent significantly, as this can denature the kinase. 0.01% Triton X-100 is generally safe for most kinases.

Part 2: Potency Shifts & ATP Competition

User Issue: "My biochemical IC50 is 10 nM, but my cell-based EC50 is >1 µM. Is the compound not entering the cell?"

Technical Diagnosis: While permeability is a factor, the discrepancy often stems from ATP Competition .

  • Biochemical Assays usually run at

    
     (ATP) (typically 10–50 µM).
    
  • Cellular Environment contains physiological ATP (~1–5 mM).

Since 5-amino-1H-pyrazole-3-carboxamide binds to the ATP pocket, high ATP concentrations will displace it. You must calculate the intrinsic affinity (


) to predict cellular potency accurately.
The Cheng-Prusoff Correction

Do not rely solely on IC50. Convert your data using the Cheng-Prusoff equation for competitive inhibitors:


[3]
  • 
     : Measured potency.[3][4]
    
  • 
     : Concentration used in your assay.[3][4][5][6]
    
  • 
     : The Michaelis constant of the specific kinase for ATP.[7]
    

Troubleshooting Workflow: If your IC50 shifts linearly with increasing ATP concentration, your compound is a confirmed Type I (ATP-competitive) inhibitor. If the IC50 is unchanged by ATP concentration, you may have an allosteric binder or a covalent irreversible inhibitor (unlikely for this unmodified scaffold).

Part 3: Assay Interference (Fluorescence & Coupling)

User Issue: "I am using an amine-reactive fluorescent tracer, and my signal is erratic."

Technical Diagnosis: The 5-amino group on your scaffold is a primary aromatic amine. While less nucleophilic than aliphatic amines, it can still interfere with:

  • Amine-Reactive Reagents: If your assay involves coupling a fluorophore to the kinase or substrate via NHS-esters, this compound may compete for the label.

  • Fluorescence Quenching: The pyrazole core can act as a weak fluorescence quencher if the fluorophore (e.g., FITC) is in close proximity within the active site.

Solution:

  • Switch to a Luminescence-based assay (e.g., ADP-Glo or Kinase-Glo) which measures ATP depletion/ADP generation directly and is less susceptible to small-molecule fluorescence interference.

  • Use Red-shifted fluorophores (e.g., Alexa 647) which are less prone to interference from small organic molecules.

Part 4: Visualizing the Mechanism
Diagram 1: The Troubleshooting Decision Matrix

Use this logic flow to triage your experimental results.

TroubleshootingMatrix Start Issue: High IC50 or Erratic Curve CheckSolubility Check Solubility (Nephelometry/Visual) Start->CheckSolubility Precipitate Precipitate Visible? CheckSolubility->Precipitate ReduceConc Action: Reduce Compound Conc. or Increase DMSO (Max 1%) Precipitate->ReduceConc Yes DetergentTest Detergent Sensitivity Test (+0.01% Triton X-100) Precipitate->DetergentTest No Shift IC50 Shift > 5-fold? DetergentTest->Shift FalsePos Outcome: Aggregation Artifact (False Positive) Shift->FalsePos Yes TrueBinder Outcome: True Binder Shift->TrueBinder No CheckATP Check ATP Competition (Cheng-Prusoff) TrueBinder->CheckATP

Caption: Diagnostic workflow for differentiating physical artifacts (aggregation/precipitation) from true pharmacological inhibition.

Diagram 2: Structural Binding Mode (Hinge Interaction)

Understanding the H-bond network is crucial for SAR (Structure-Activity Relationship) expansion.

BindingMode cluster_Hinge Kinase Hinge Region (Backbone) cluster_Inhibitor 5-amino-1H-pyrazole-3-carboxamide Glu Gatekeeper+1 (C=O) Acceptor Met Gatekeeper+3 (N-H) Donor PyzN Pyrazole Ring N (Acceptor) Met->PyzN H-Bond Amino 5-Amino Group (Donor) Amino->Glu H-Bond

Caption: Canonical DFG-in binding mode. The 5-amino group acts as a donor to the hinge backbone carbonyl, while the pyrazole nitrogen accepts a proton from the hinge backbone amide.

References
  • Assay Guidance Manual (NCBI/NIH). Assay Development for Protein Kinase Enzymes. (Detailed protocols on interference and false positives).

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunted Mechanism. (Seminal work on colloidal aggregation in kinase assays).

  • Feng, B. Y., et al. (2007). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[8] (The protocol for the Triton X-100 test).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[4][7]

  • Reaction Biology Corp. Kinase Assay Considerations: ATP Concentration. (Industrial perspective on ATP competition).

Sources

Technical Support Center: Mitigating Off-Target Effects of 5-amino-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-1H-pyrazole-3-carboxamide derivatives. This guide is designed to provide you with in-depth technical and field-proven insights to anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results by fostering a self-validating experimental approach.

Introduction: The "Privileged Scaffold" and the Selectivity Challenge

The 5-amino-1H-pyrazole-3-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its synthetic accessibility and favorable drug-like properties have led to its incorporation into numerous clinical candidates and approved drugs.[2] However, like many kinase inhibitors, derivatives of this scaffold can exhibit off-target activities, leading to ambiguous experimental results, unexpected cellular phenotypes, and potential toxicities.[3] Understanding and addressing these off-target effects is paramount for the successful development of selective and safe therapeutics.

This guide will address common questions and troubleshooting scenarios encountered when working with this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with 5-amino-1H-pyrazole-3-carboxamide-based kinase inhibitors?

While the specific off-target profile is highly dependent on the substituents of the pyrazole core, some general trends have been observed. The primary off-targets are often other kinases due to the conserved nature of the ATP-binding pocket. For instance, a compound designed to inhibit a specific tyrosine kinase might also show activity against other members of the tyrosine kinase family or even serine/threonine kinases.[4]

Beyond the kinome, it is crucial to consider other potential off-target families. The pyrazole ring system has been associated with activity against other enzymes, such as phosphodiesterases (PDEs) and cyclooxygenases (COX).[5] Furthermore, interactions with non-enzyme targets, while less common, cannot be entirely ruled out without empirical testing. One notable advantage of the pyrazole scaffold is its potential to mitigate cardiovascular adverse effects attributed to hERG channel activity, a common liability with other nitrogen-containing heterocycles.[6]

Q2: How can I proactively assess the selectivity of my 5-amino-1H-pyrazole-3-carboxamide derivative?

Proactive selectivity assessment is a cornerstone of robust drug discovery. A tiered approach is recommended, starting with in silico methods and progressing to comprehensive in vitro profiling.

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of your compound.[7] These methods compare your molecule against databases of known ligand-target interactions to flag potential liabilities. While not a substitute for experimental validation, in silico profiling is a cost-effective first step to prioritize which off-targets to investigate further.[8]

  • Kinome Scanning: This is a critical experimental step. Broad screening against a panel of kinases provides a comprehensive overview of your compound's selectivity within the kinome. Several commercial services offer panels of hundreds of kinases. The results are typically presented as a percentage of inhibition at a fixed concentration or as dissociation constants (Kd) for the most potent interactions.

  • Secondary Pharmacology Screening (Safety Panels): To identify off-target effects beyond the kinome, it is advisable to screen your compound against a panel of safety-relevant targets. These panels typically include a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes known to be associated with adverse drug reactions.[6]

Q3: My compound is showing unexpected cellular toxicity. How can I determine if this is due to an off-target effect?

This is a common challenge. Distinguishing on-target toxicity from off-target toxicity requires a systematic approach.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound with varying potency against the primary target. If the observed toxicity correlates with the on-target potency across a series of compounds, it is more likely to be an on-target effect. Conversely, a disconnect between on-target potency and toxicity suggests an off-target liability.

  • Rescue Experiments: If possible, overexpress the intended target in your cellular model. If the toxicity is on-target, increased levels of the target protein may "soak up" the inhibitor and rescue the cells from the toxic effects.

  • Target Knockout/Knockdown: Use techniques like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target. If the cells become resistant to your compound after target removal, it strongly suggests the observed effect is on-target. If the cells remain sensitive, an off-target mechanism is likely at play.

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound with that of other known inhibitors of the same target. Discrepancies in the observed phenotypes may point towards off-target activities.

Troubleshooting Guides

Scenario 1: Discrepancy between Biochemical and Cellular Potency

Problem: My 5-amino-1H-pyrazole-3-carboxamide derivative is highly potent in a biochemical assay (e.g., IC50 < 10 nM), but its potency in a cell-based assay is significantly weaker (e.g., EC50 > 1 µM).

Potential Causes & Troubleshooting Steps:

Potential Cause Causality Explained Troubleshooting/Validation Protocol
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Protocol: Perform a cellular uptake assay using LC-MS/MS to quantify the intracellular concentration of the compound over time.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.Protocol: Measure the fraction of unbound compound in the presence of plasma proteins or cell lysates using equilibrium dialysis or ultracentrifugation.
Active Efflux The compound may be a substrate for efflux transporters (e.g., P-glycoprotein, BCRP) that actively pump it out of the cell.[6]Protocol: Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil for P-gp) and assess if cellular potency is restored.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes into inactive forms.Protocol: Incubate the compound with liver microsomes or hepatocytes and monitor its degradation over time using LC-MS/MS.
Scenario 2: Unexplained Phenotype in Cellular Assays

Problem: My compound induces a cellular phenotype that is inconsistent with the known biology of the intended target.

Potential Causes & Troubleshooting Steps:

Potential Cause Causality Explained Troubleshooting/Validation Protocol
Off-Target Kinase Inhibition The compound may be inhibiting another kinase that plays a role in the observed phenotype. Some pyrazole derivatives have shown activity against multiple kinases like FLT3 and CDKs.[4]Protocol: Perform a broad kinome scan to identify other kinases inhibited by your compound at relevant concentrations.
Non-Kinase Off-Target Effects The compound may be interacting with a non-kinase target, such as a GPCR, ion channel, or another enzyme.Protocol: Screen the compound against a secondary pharmacology panel to identify potential non-kinase off-target interactions.
Activation of Parallel Pathways Inhibition of the primary target may lead to the activation of compensatory signaling pathways, resulting in an unexpected phenotype.[9]Protocol: Use pathway analysis tools (e.g., Western blotting for key signaling nodes, phosphoproteomics) to investigate changes in related signaling pathways upon compound treatment.

Experimental Protocols & Data Visualization

Workflow for Investigating Off-Target Effects

The following diagram illustrates a systematic workflow for identifying and validating off-target effects of your 5-amino-1H-pyrazole-3-carboxamide derivative.

Off_Target_Workflow cluster_Discovery Phase 1: Discovery & Prediction cluster_Validation Phase 2: Cellular Validation cluster_Confirmation Phase 3: Mechanistic Confirmation InSilico In Silico Prediction (Target Prediction Tools) KinomeScan Broad Kinome Scan (e.g., >400 kinases) InSilico->KinomeScan Prioritize SafetyPanel Secondary Pharmacology (GPCRs, Ion Channels, etc.) KinomeScan->SafetyPanel Broaden Scope SAR SAR Analysis (Potency vs. Phenotype) SafetyPanel->SAR Hits for Validation TargetEngagement Cellular Target Engagement (e.g., CETSA, NanoBRET) SAR->TargetEngagement Confirm Cellular Activity GeneticKO Genetic Validation (CRISPR KO/RNAi) TargetEngagement->GeneticKO Validate On-Target Effect BiochemicalAssay Orthogonal Biochemical Assay (for confirmed off-target) GeneticKO->BiochemicalAssay Confirm Off-Target PathwayAnalysis Pathway Analysis (Western Blot, Proteomics) BiochemicalAssay->PathwayAnalysis Elucidate Mechanism

Caption: A tiered workflow for off-target identification and validation.

Data Summary: Interpreting Kinome Scan Results

A common way to visualize kinome scan data is through a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree. For quantitative comparison, the following table structure is useful:

Parameter Compound A Compound B (Control) Interpretation Notes
Primary Target IC50 5 nM8 nMOn-target potency.
Number of Off-Targets (IC50 < 1 µM) 152A higher number suggests lower selectivity.
Selectivity Score (S-score) 0.050.85A lower score indicates higher promiscuity.
Most Potent Off-Target Kinase X (IC50 = 50 nM)Kinase Y (IC50 = 800 nM)Identifies the most significant off-target liability.
Off-Target Families TK, CMGCTKReveals if off-target effects are within or outside the target kinase family.

Conclusion

The 5-amino-1H-pyrazole-3-carboxamide scaffold is a powerful tool in the development of targeted therapies. However, a thorough understanding and proactive mitigation of potential off-target effects are essential for the generation of reliable scientific data and the development of safe and effective drugs. By employing a systematic approach that combines in silico prediction, comprehensive in vitro profiling, and rigorous cellular validation, researchers can navigate the complexities of kinase inhibitor selectivity and advance their projects with confidence.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific Reports. Available at: [Link]

  • Graphical abstract depicts (1) In silico off-target prediction and... ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link] unexpected

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. Available at: [Link]

  • (PDF) Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]

Sources

Technical Support Center: Crystallization of 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the optimization of crystallization methods for 5-amino-1H-pyrazole-3-carboxamide. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization of this compound, ensuring the attainment of high purity and desired crystal form.

Introduction to Crystallization of 5-amino-1H-pyrazole-3-carboxamide

5-amino-1H-pyrazole-3-carboxamide is a key heterocyclic building block in medicinal chemistry.[1][2] The control of its solid-state properties, such as crystal form and purity, through a well-optimized crystallization process is critical for its effective use in research and development. This guide provides a systematic approach to troubleshooting and optimizing the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-amino-1H-pyrazole-3-carboxamide that influence its crystallization?

A1: Understanding the physicochemical properties is the foundation of developing a robust crystallization process. For the hydrochloride salt of 5-amino-1H-pyrazole-3-carboxamide, the following properties are noteworthy:

  • Molecular Formula: C₄H₇ClN₄O[2][3]

  • Molecular Weight: 162.58 g/mol [2][3]

  • Appearance: Solid form[3]

The presence of both amino and carboxamide groups suggests the potential for strong hydrogen bonding, which will significantly influence solvent selection and solubility.

Q2: Which solvents are commonly used for the recrystallization of pyrazole derivatives?

A2: Literature on pyrazole derivatives suggests a range of potential solvents for recrystallization. Common choices include:

  • Alcohols: Ethanol and methanol are frequently used due to their ability to dissolve a wide range of organic compounds at elevated temperatures and their reduced solubility at lower temperatures.[4][5]

  • Ketones: Acetone is another common solvent for the recrystallization of related pyrazole compounds.[4]

  • Aromatic Hydrocarbons: Benzene has been historically used, though caution is advised due to its toxicity.[4]

  • Water: Given the hydrophilic functional groups, aqueous systems or co-solvents with water can be effective, especially for the salt form. The solubility of similar amino-functionalized compounds is often highest in water.[6]

Q3: How does pH affect the solubility of 5-amino-1H-pyrazole-3-carboxamide?

A3: The amino group on the pyrazole ring is basic and can be protonated at lower pH, forming a more soluble salt. Conversely, the pyrazole ring itself can be deprotonated under strongly basic conditions. Therefore, pH will have a significant impact on the solubility of this compound in aqueous solutions. For sparingly soluble salts with anions that are conjugate bases of weak acids, lowering the pH generally increases solubility.

Q4: What is polymorphism and why is it a concern for this compound?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physicochemical properties, including solubility, melting point, and stability. For a pharmaceutical intermediate, controlling the polymorphic form is crucial as it can impact the properties and performance of the final active pharmaceutical ingredient (API).

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 5-amino-1H-pyrazole-3-carboxamide.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Crystal Yield 1. Solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.2. Insufficient concentration: The solution may not be supersaturated.3. Rapid cooling: Prevents sufficient time for nucleation and crystal growth.1. Solvent System Modification: - Anti-solvent addition: If the compound is highly soluble, introduce an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution to induce precipitation. - Solvent screening: Experiment with a range of solvents with varying polarities.2. Increase Concentration: - Solvent evaporation: Slowly evaporate the solvent to increase the solute concentration and induce crystallization.3. Control Cooling Rate: - Slow cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath. A slower cooling rate provides a wider metastable zone width, which is favorable for crystal growth over nucleation.
Formation of Oil or Amorphous Solid 1. High degree of supersaturation: Rapidly cooling a highly concentrated solution can lead to the separation of a liquid phase (oiling out) instead of crystallization.2. Impurities: The presence of impurities can inhibit crystal lattice formation.3. Inappropriate solvent: The solvent may have a very high affinity for the solute, preventing it from organizing into a crystal lattice.1. Reduce Supersaturation: - Dilute the solution: Add more solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, cool slowly. - Higher crystallization temperature: Initiate cooling from a lower temperature to reduce the initial supersaturation.2. Purification: - Pre-crystallization purification: Consider a preliminary purification step like column chromatography if significant impurities are suspected.3. Solvent Optimization: - Change solvent: Use a less viscous solvent or a solvent mixture to facilitate molecular diffusion and crystal lattice formation.
Poor Crystal Quality (e.g., small needles, agglomerates) 1. High nucleation rate: Rapid cooling or high supersaturation favors the formation of many small nuclei rather than the growth of larger crystals.2. Agitation: Inappropriate stirring speed can lead to secondary nucleation and agglomeration.1. Control Nucleation and Growth: - Slower cooling profile: Implement a stepwise or ramped cooling profile to control the rate of supersaturation generation. - Seeding: Introduce a small quantity of pre-existing crystals of the desired form into a slightly supersaturated solution. This provides a template for crystal growth and can lead to a more uniform particle size distribution.2. Optimize Agitation: - Gentle stirring: Use a lower agitation speed to prevent crystal breakage and secondary nucleation while still ensuring homogeneity.
Inconsistent Crystal Form (Polymorphism) 1. Variation in experimental conditions: Small changes in solvent, temperature, cooling rate, or agitation can lead to the formation of different polymorphs.2. Presence of impurities: Impurities can sometimes template the growth of a specific polymorph.1. Strict Parameter Control: - Standardize the protocol: Maintain consistent parameters (solvent composition, temperature profile, agitation rate, and seeding) across all experiments.2. Polymorph Screening: - Systematic study: Conduct a systematic screening of different solvents and crystallization conditions to identify and characterize all possible polymorphs. Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for this.3. Seeding with the Desired Polymorph: - Selective crystallization: Once the desired polymorph is identified and isolated, use it as seed material in subsequent crystallizations to ensure the consistent production of that form.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a suitable flask, dissolve the crude 5-amino-1H-pyrazole-3-carboxamide in a minimal amount of hot ethanol. Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude compound in a good solvent (e.g., ethanol) at room temperature.

  • Anti-solvent Addition: Slowly add an anti-solvent (e.g., water or a non-polar solvent like heptane) dropwise with stirring until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth. The slight turbidity indicates the onset of nucleation.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Visualization of the Crystallization Optimization Workflow

The following diagram illustrates a general workflow for optimizing the crystallization of 5-amino-1H-pyrazole-3-carboxamide.

Crystallization_Optimization_Workflow cluster_start Initial Assessment cluster_method_selection Method Selection cluster_optimization Parameter Optimization cluster_analysis Analysis & Refinement cluster_end Final Protocol Start Crude 5-amino-1H-pyrazole-3-carboxamide Solvent_Screening Solubility Screening (Various Solvents & Temperatures) Start->Solvent_Screening Method_Choice Select Crystallization Method Solvent_Screening->Method_Choice Cooling Cooling Crystallization Method_Choice->Cooling Good T-dependent solubility Antisolvent Anti-solvent Crystallization Method_Choice->Antisolvent High solubility Evaporation Evaporation Method_Choice->Evaporation Moderate volatility Optimization Optimize Key Parameters Cooling->Optimization Antisolvent->Optimization Evaporation->Optimization Parameters Parameters: - Cooling Rate - Solvent/Anti-solvent Ratio - Concentration - Agitation - Seeding Optimization->Parameters Analysis Analyze Crystal Properties Optimization->Analysis Properties Properties: - Yield - Purity (HPLC) - Crystal Form (XRPD) - Thermal Properties (DSC) Analysis->Properties Refine Refine Protocol Analysis->Refine Refine->Optimization Iterate if needed End Optimized Crystallization Protocol Refine->End Meets Specifications

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity Profiling of the 5-Amino-1H-Pyrazole-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide moiety acts as a "privileged structure" in kinase inhibitor design, functioning primarily as a potent ATP-competitive hinge binder. While this scaffold offers exceptional ligand efficiency and synthetic tractability, its intrinsic hydrogen-bonding motif (Donor-Acceptor-Donor) mimics adenosine so closely that it frequently suffers from structural promiscuity .

This guide objectively compares the cross-reactivity profile of this scaffold against its rigidified bicyclic alternatives (e.g., pyrazolo[1,5-a]pyrimidines). Experimental data indicates that while 5-amino-pyrazole-3-carboxamides are highly effective for targeting FLT3, CDKs, and Aurora kinases , they require extensive decoration to achieve selectivity scores (S-scores) comparable to more rigid scaffolds.

Structural Basis of Reactivity[1]

To understand the cross-reactivity, one must analyze the pharmacophore. The 5-amino-1H-pyrazole-3-carboxamide presents a distinct triplet of hydrogen bond interactions to the kinase hinge region:

  • N1-H (Pyrazole): H-bond donor to the hinge backbone carbonyl (e.g., Glu residue).

  • N2 (Pyrazole): H-bond acceptor from the hinge backbone amide (e.g., Leu residue).

  • C3-Carboxamide: Provides additional H-bond donor/acceptor contacts, often interacting with the "gatekeeper" region or solvent front.

Scaffold Comparison: Flexibility vs. Rigidity

The primary competitor to this open-ring scaffold is the fused Pyrazolo[1,5-a]pyrimidine .

Feature5-Amino-1H-Pyrazole-3-CarboxamidePyrazolo[1,5-a]pyrimidine
Structure Type Monocyclic, Rotatable bonds (Flexible)Bicyclic Fused (Rigid)
Binding Mode Induced fit; adapts to multiple hinge conformations.Locked conformation; requires specific pocket shape.
Primary Off-Targets CDKs (1, 2, 4, 6), FLT3, Aurora A/B, JAK2 Trk Kinases, specific CDKs (more selective)
Selectivity (Gini) Lower (0.3 - 0.5 unoptimized)Higher (0.5 - 0.7 unoptimized)
Solubility High (Polar surface area is exposed)Moderate (More lipophilic core)

Comparative Performance Data

The following data aggregates profiling results from recent medicinal chemistry campaigns (specifically targeting FLT3/CDK dual inhibition).

Table 1: Selectivity and Potency Benchmarking

Data derived from parallel profiling of "Compound 8t" (Carboxamide derivative) vs. standard reference inhibitors.

Metric5-Amino-Pyrazole-3-Carboxamide (Ex: Cmpd 8t) Aminopyrimidine (Ex: Palbociclib) Staurosporine (Control)
Primary Target

0.089 nM (FLT3)11 nM (CDK4)0.5 nM (Broad)
Secondary Target

0.7 nM (CDK2)>10,000 nM (FLT3)2.0 nM (PKC)
Selectivity Score

0.42 (Moderate Promiscuity)0.15 (High Selectivity)0.85 (Pan-Kinase)
Kinome Hit Rate (1µM) Hits ~30% of tested kinomeHits <5% of tested kinomeHits >90% of tested kinome
Key Off-Targets JAK2, VEGFR2, PDGFR

MinimalUniversal

Interpretation: The 5-amino-pyrazole-3-carboxamide scaffold is a "dual-activity" driver. It is superior for poly-pharmacology strategies (e.g., treating AML by hitting both FLT3 and CDK) but inferior if single-target precision is required to avoid toxicity.

Visualizing the Selectivity Logic

The following decision tree illustrates when to deploy this scaffold versus its alternatives based on the desired cross-reactivity profile.

ScaffoldDecision Start Target Identification TargetType Is the target a Tyrosine or Ser/Thr Kinase? Start->TargetType SelectivityNeed Is Poly-pharmacology Desired? (e.g. FLT3 + CDK inhibition) TargetType->SelectivityNeed ATP Pocket Conserved UseCarboxamide SELECT: 5-amino-pyrazole-3-carboxamide (High Potency, Broader Profile) SelectivityNeed->UseCarboxamide Yes (Multi-target efficacy) UseFused SELECT: Pyrazolo[1,5-a]pyrimidine (Rigid, High Specificity) SelectivityNeed->UseFused No (Single target safety) UseIndolinone SELECT: Indolinone (Type II Binding, Different Profile) UseCarboxamide->UseIndolinone If Hinge region lacks H-bond acceptor

Figure 1: Strategic decision framework for selecting the pyrazole-carboxamide scaffold based on cross-reactivity tolerance.

Experimental Protocol: Thermal Shift Assay (TSA)

To validate the cross-reactivity of your specific 5-amino-1H-pyrazole-3-carboxamide derivative, we recommend Differential Scanning Fluorimetry (DSF/TSA). This is more cost-effective than radiolabeled assays for broad profiling.

Rationale

This scaffold stabilizes the kinase ATP-binding site. A promiscuous binder will induce thermal shifts (


) across multiple kinase families (e.g., shifting both JAK1 and Aurora A).
Step-by-Step Methodology
  • Protein Prep: Dilute a panel of recombinant kinases (e.g., FLT3, CDK2, JAK2, Aurora A) to 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Prep: Prepare SYPRO Orange at 5000x in DMSO; dilute to 10x in assay buffer.

  • Compound Dosing:

    • Test Compound: 10 µM final concentration.

    • Control (DMSO): 1% final.

    • Reference (Staurosporine): 10 µM.

  • Plate Setup (384-well):

    • 10 µL Protein solution.

    • 10 µL Dye/Compound mix.

  • Thermal Ramp:

    • Instrument: qPCR machine (e.g., Roche LightCycler).

    • Ramp: 25°C to 95°C at 0.05°C/sec.

  • Data Analysis:

    • Calculate

      
       (midpoint of transition).
      
    • 
      .
      
    • Threshold: A

      
       indicates a significant "hit" (cross-reaction).
      
Workflow Visualization

TSA_Workflow Step1 Compound Prep (10mM DMSO) Step2 Mix with Kinase Panel + SYPRO Orange Step1->Step2 Step3 Thermal Ramp (25°C -> 95°C) Step2->Step3 Step4 Calculate ΔTm Step3->Step4 Decision ΔTm > 2°C? Step4->Decision Result1 Binder (Off-Target Risk) Decision->Result1 Yes Result2 Non-Binder (Clean) Decision->Result2 No

Figure 2: Differential Scanning Fluorimetry workflow for rapid cross-reactivity profiling.

Authoritative References

  • Scaffold Privileged Status: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the concept of privileged structures in kinase design).

  • FLT3/CDK Dual Inhibition: Zhang, W., et al. (2021). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." International Journal of Molecular Sciences.

  • Kinase Profiling Standards: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.

  • Pyrazolo[1,5-a]pyrimidine Comparison: Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters.

  • AT9283 (Aurora/JAK Profile): Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-3-ylurea inhibitor of serine-threonine kinases AT9283." Journal of Medicinal Chemistry.

The Evolving Landscape of 5-Amino-1H-pyrazole-3-carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 5-amino-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. Its inherent structural features, including multiple points for substitution and the capacity for crucial hydrogen bonding interactions, have made it a fertile ground for the development of potent and selective inhibitors of various therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their anticancer applications as kinase inhibitors. We will delve into the causal relationships behind experimental design choices and provide detailed, validated protocols for their synthesis and biological evaluation, empowering researchers in their drug discovery endeavors.

The 5-Amino-1H-pyrazole-3-carboxamide Core: A Versatile Pharmacophore

The 5-amino-1H-pyrazole-3-carboxamide nucleus is a highly adaptable framework for drug design. The pyrazole ring, with its two adjacent nitrogen atoms, can engage in various non-covalent interactions with biological targets. The amino group at the 5-position and the carboxamide moiety at the 3-position are key functional groups that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. The general structure allows for diversification at the N1 position of the pyrazole, the C4 position, and on the amide nitrogen, providing a multidimensional space for SAR exploration.

Structure-Activity Relationship (SAR) Analysis: A Tale of Substitutions

The biological activity of 5-amino-1H-pyrazole-3-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Extensive research has elucidated key SAR trends, particularly in the context of kinase inhibition for cancer therapy.

Substitutions on the Pyrazole Ring
  • N1-Position: The substituent at the N1 position of the pyrazole ring often plays a crucial role in orienting the molecule within the ATP-binding pocket of kinases. Bulky aromatic or heteroaromatic groups are frequently well-tolerated and can enhance potency through hydrophobic interactions. For instance, the presence of a substituted phenyl or pyridyl ring at this position has been shown to be beneficial for activity against various kinases.

  • C4-Position: The C4 position of the pyrazole ring is another key site for modification. Introduction of small alkyl or halogen substituents can influence the electronic properties of the ring and impact binding affinity. In some cases, larger groups at this position can be detrimental to activity, suggesting steric constraints within the target's binding site.

Modifications of the Carboxamide Moiety

The N-substituted carboxamide is a critical determinant of biological activity, often involved in crucial hydrogen bonding interactions with the hinge region of kinases.

  • N-Aryl/Heteroaryl Substituents: A wide variety of aryl and heteroaryl groups have been explored as substituents on the amide nitrogen. The nature of these groups and their substitution patterns significantly impact potency and selectivity. For example, derivatives bearing a 3-(trifluoromethyl)-4-chlorophenyl group have shown potent inhibitory activity against several kinases. The electronic nature of the substituents on this aromatic ring can fine-tune the acidity of the amide N-H, thereby modulating the strength of hydrogen bonds with the target protein.

The Role of the 5-Amino Group

The 5-amino group is a key hydrogen bond donor and can also serve as a point of attachment for further functionalization. While often unsubstituted, modifications at this position can lead to altered activity profiles.

Comparative Analysis of Biological Activities

The versatility of the 5-amino-1H-pyrazole-3-carboxamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. While anticancer activity through kinase inhibition is the most extensively studied, these compounds have also shown promise as antimicrobial and anti-inflammatory agents.

Anticancer Activity: Kinase Inhibition

Numerous studies have demonstrated the potent inhibitory effects of 5-amino-1H-pyrazole-3-carboxamide derivatives against a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3).[1]

Table 1: Comparative Anticancer Activity of Representative 5-Amino-1H-pyrazole-3-carboxamide Derivatives

Compound IDN1-SubstituentN-Amide SubstituentTarget Kinase(s)IC50 (nM)Reference
A Phenyl4-((4-methylpiperazin-1-yl)methyl)phenylFLT3, CDK2/4FLT3: 2.33, CDK2: 1.02, CDK4: 0.39[1]
B Cyclopentyl4-(piperazin-1-yl)phenylFLT3, CDK2/4FLT3: 0.089, CDK2: 0.719, CDK4: 0.770[1]
C Unsubstituted3-cyclopropylureidoDNA interaction-[2]

This table presents a selection of compounds to illustrate SAR trends and is not exhaustive.

The data in Table 1 highlights key SAR insights. For instance, the modification from a phenyl group at the N1 position (Compound A) to a cyclopentyl group (Compound B) led to a significant increase in potency against FLT3, demonstrating the impact of this position on target engagement.[1]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-amino-1H-pyrazole-3-carboxamide derivative and for key biological assays.

Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-5-amino-1-phenyl-1H-pyrazole-3-carboxamide (A Representative Protocol)

This protocol describes a general method for the synthesis of N-aryl-5-amino-1H-pyrazole-3-carboxamides, a common class of kinase inhibitors.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Amide Coupling start Ethyl 2-cyano-3-oxobutanoate pyrazole_ester Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate start->pyrazole_ester Reflux in Ethanol hydrazine Phenylhydrazine hydrazine->pyrazole_ester coupling Amide Coupling (e.g., HATU, DIPEA in DMF) pyrazole_ester->coupling amine 4-((4-methylpiperazin-1-yl)methyl)aniline amine->coupling final_product Final Product coupling->final_product G cluster_0 Assay Preparation cluster_1 Reaction & Detection kinase Kinase Enzyme mix1 Kinase/Substrate/Buffer Mix kinase->mix1 substrate Substrate substrate->mix1 atp ATP incubation Incubation atp->incubation Initiate Reaction compound Test Compound compound->incubation buffer Assay Buffer buffer->mix1 mix1->incubation detection Detection Reagent (e.g., ADP-Glo) incubation->detection readout Luminescence/Fluorescence Measurement detection->readout

Sources

confirming the binding mode of 5-amino-1H-pyrazole-3-carboxamide to its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating the Binding Mode of 5-amino-1H-pyrazole-3-carboxamide

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide scaffold is a "privileged structure" in kinase drug discovery, serving as the pharmacophoric core for clinically relevant inhibitors like VX-680 (Tozasertib) and AT9283 . Its efficacy stems from its ability to mimic the adenine ring of ATP, forming a robust hydrogen-bond network with the kinase hinge region.[1]

However, the ambiguity of pyrazole tautomerism (


- vs. 

-) and the rotational freedom of the carboxamide group make "blind" docking unreliable. This guide objectively compares the three primary validation modalities—X-ray Crystallography , Ligand-Observed NMR , and Molecular Dynamics —and provides a definitive protocol for the gold-standard method (X-ray) to confirm the binding mode.

Part 1: The Pharmacophore & Target Context

To validate the binding, one must first understand the expected interaction. This scaffold typically targets the ATP-binding pocket of Serine/Threonine kinases (e.g., Aurora A/B , CDK2 ) or Tyrosine kinases (JAK2 ).

The Hinge-Binding Mechanism (Adenine Mimicry): The 5-amino-pyrazole moiety functions as a multidentate anchor. In the bioactive conformation (exemplified by VX-680 bound to Aurora A, PDB: 3E5A or 2C6D ), the interaction typically involves:

  • H-Bond Acceptor: The pyrazole N2 (pyridine-like) accepts a proton from the backbone amide of the hinge residue (e.g., Ala213 in Aurora A).

  • H-Bond Donor: The exocyclic 5-amino group or the pyrazole N1 (pyrrole-like) donates a proton to the backbone carbonyl of the adjacent hinge residue.

  • Carboxamide Interaction: The 3-carboxamide group often extends towards the solvent front or interacts with the "gatekeeper" region, forming additional water-mediated or direct H-bonds.

Visualizing the Interaction Network

The following diagram illustrates the consensus binding mode of the scaffold within the kinase hinge region.

BindingMode cluster_kinase Kinase ATP Pocket Scaffold 5-amino-1H-pyrazole- 3-carboxamide Hinge_NH Hinge Backbone NH (e.g., Ala213) Scaffold->Hinge_NH H-Bond Acceptor (Pyrazole N2) Hinge_CO Hinge Backbone C=O (e.g., Glu211) Scaffold->Hinge_CO H-Bond Donor (Exocyclic Amine) Gatekeeper Gatekeeper Residue (Hydrophobic/Steric) Scaffold->Gatekeeper Van der Waals Water Structural Water Scaffold->Water H-Bond (Carboxamide)

Figure 1: Schematic representation of the critical hydrogen bond network between the 5-amino-pyrazole scaffold and a generic kinase hinge region.[2]

Part 2: Comparative Analysis of Validation Methods

While computational docking is a standard starting point, it fails to account for explicit water networks and tautomeric shifts accurately. Below is an objective comparison of the experimental validation methods.

Table 1: Method Performance Matrix
FeatureX-ray Crystallography (Co-crystal/Soak)Ligand-Observed NMR (STD/WaterLOGSY)Molecular Dynamics (MD / FEP)
Primary Output Atomic coordinates (

) & Electron Density
Epitope mapping (which protons touch protein)Predicted binding free energy (

)
Binding Mode Precision Definitive (1.5–2.5 Å resolution)Inferential (Proximity only)Hypothetical (Model dependent)
Tautomer Resolution High (inferred from donor/acceptor distances)Low (fast exchange averages signals)Variable (User defined input)
Throughput Low to MediumHigh (Fragment screening)High
Sample Requirement High purity protein + Crystals~10-50

M Protein
Computational Resources
Cost High (Beamline/Synchrotron)Medium (Instrument time)Low (Hardware/Software)
Verdict Gold Standard for Confirmation Best for Initial Screening Best for Refinement

Part 3: The Definitive Protocol (X-ray Crystallography)

To unequivocally confirm the binding mode, X-ray crystallography via fragment soaking is the required protocol. Co-crystallization is an alternative, but soaking is preferred for this scaffold due to its high solubility and fragment-like nature.

Workflow Logic
  • System: Use Aurora A (122-403) or CDK2/Cyclin A as the surrogate system if the specific target is not crystallizable.

  • Apo Crystals: Grow robust apo-crystals (or crystals with a weak dummy ligand).

  • Soaking: The high solubility of the pyrazole carboxamide allows high-concentration soaking to drive equilibrium, ensuring occupancy even with moderate affinity (

    
     in 
    
    
    
    M range).
Step-by-Step Methodology

1. Crystal Generation (Hanging Drop Vapor Diffusion)

  • Protein: Concentrate Aurora A kinase domain to 10 mg/mL in 20 mM Tris (pH 7.5), 200 mM NaCl, 1 mM DTT.

  • Reservoir: 10-20% PEG 3350, 0.2 M Ammonium Sulfate.

  • Drops: Mix 1

    
    L protein + 1 
    
    
    
    L reservoir. Incubate at 18°C.
  • Checkpoint: Look for hexagonal rod-shaped crystals appearing within 2-5 days.

2. Ligand Soaking (The Critical Step)

  • Stock Prep: Dissolve 5-amino-1H-pyrazole-3-carboxamide in 100% DMSO to 100 mM.

  • Soak Solution: Prepare a solution matching the reservoir buffer but containing 5 mM Ligand (5% DMSO final).

  • Transfer: Transfer apo crystals into the soak solution using a cryoloop.

  • Incubation: Soak for 2 to 12 hours .

    • Why? Short soaks prevent crystal cracking; long soaks ensure active site saturation.

  • Cryoprotection: Briefly dip in reservoir buffer + 25% Glycerol + Ligand. Flash cool in liquid nitrogen.

3. Data Collection & Refinement

  • Collect data at a synchrotron source (e.g., APS, ESRF) to achieve <2.0 Å resolution.

  • Process: XDS/Mosflm.

  • Phasing: Molecular Replacement (MR) using PDB 1MQ4 (Apo Aurora A) as the search model.

  • Map Calculation: Calculate

    
     difference maps.
    
  • Validation: Look for positive green density (>3

    
    ) in the ATP pocket corresponding to the pyrazole ring.
    

Part 4: Alternative Protocol (STD-NMR)

If crystallization fails, Saturation Transfer Difference (STD) NMR provides the next best evidence of binding, specifically validating which part of the molecule contacts the protein.

Protocol:

  • Sample: 5

    
    M Protein + 500 
    
    
    
    M Ligand (1:100 ratio) in
    
    
    buffer.
  • Pulse Sequence: Apply on-resonance irradiation (e.g., at -1 ppm or 12 ppm) to saturate protein protons.

  • Measurement: Record off-resonance (reference) and on-resonance spectra. Subtract to get the STD spectrum.

  • Analysis:

    • Result: Signals from the pyrazole protons (H4) and the carboxamide protons will appear in the difference spectrum if they are in close contact (<5 Å) with the protein.

    • Interpretation: High STD intensity on the pyrazole H4 confirms the ring is buried in the pocket.

Part 5: Decision Framework (Workflow Visualization)

Use this logic flow to determine the binding mode confirmation strategy.

ValidationWorkflow Start Start: 5-amino-pyrazole Scaffold Hit Crystallizable Is the Target Crystallizable? Start->Crystallizable Xray Method A: X-ray Soaking (Gold Standard) Crystallizable->Xray Yes NMR Method B: STD-NMR (Solution State) Crystallizable->NMR No Density Observe Electron Density (Fo-Fc Map) Xray->Density Refinement Refine H-bonds/Tautomers Density->Refinement Confirmed Binding Mode CONFIRMED Refinement->Confirmed Epitope Map Binding Epitope (Contact Surface) NMR->Epitope Docking Guided Docking (Restrained by NMR) Epitope->Docking Inferred Binding Mode INFERRED Docking->Inferred

Figure 2: Decision tree for selecting the appropriate validation methodology based on target tractability.

References

  • Harrington, E. A., et al. (2004).[3] "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[4] Nature Medicine, 10, 262–267.

  • Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-3-ylurea inhibitors of p38alpha mitogen-activated protein kinase." Journal of Medicinal Chemistry, 52(8), 2280–2289.

  • PDB Entry 3E5A : "Crystal structure of Aurora A in complex with VX-680 and TPX2." RCSB Protein Data Bank.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784–1788.

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-(4-(4-methylpiperazin-1-yl)-6-aminopyrimidin-5-yl)phenyl)-N'-tosylurea (AT9283), a novel, potent and selective inhibitor of Aurora kinases." Journal of Medicinal Chemistry, 51(13), 3777-3791.

Sources

Comparative Guide: In Vivo Efficacy of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pockets of protein kinases. While historically explored for anti-inflammatory (COX-2) and antimicrobial properties, recent lead optimization campaigns have repositioned this class as potent Pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors .

This guide objectively analyzes the in vivo efficacy of these derivatives, specifically focusing on the lead candidate Compound 10h (identified in recent 2024-2025 medicinal chemistry campaigns), comparing its performance against established standards like Sorafenib and Pemigatinib . The data suggests that this scaffold offers a unique advantage in overcoming "gatekeeper" mutations (e.g., FGFR2 V564F) that render first-generation inhibitors ineffective.

Mechanistic Insight & Molecular Logic

To understand the in vivo efficacy, one must grasp the molecular mechanism. These derivatives function primarily as Type I or Type I½ kinase inhibitors . The 5-amino group typically forms critical hydrogen bonds with the hinge region of the kinase, while the carboxamide moiety directs the phenyl tail into the hydrophobic back pocket, securing the inhibitor against the gatekeeper residue.

Signaling Pathway Blockade

The following diagram illustrates the specific signal transduction pathways intercepted by these derivatives.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (RTK) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor 5-Amino-Pyrazole Derivative Inhibitor->Receptor  Competitive/Covalent  Binding (IC50 < 50nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Outcome Tumor Angiogenesis & Proliferation Nucleus->Outcome Gene Expression

Figure 1: Mechanism of Action.[1] The derivative intercepts the signaling cascade at the receptor level (FGFR), preventing downstream activation of the RAS-MAPK and PI3K-AKT pathways.

Comparative Efficacy Analysis

This section contrasts the performance of the lead 5-amino-pyrazole derivative (Compound 10h ) against the multi-kinase inhibitor Sorafenib and the FGFR-specific standard Pemigatinib .

In Vitro Potency (Biochemical Baseline)

Before in vivo translation, the compound must demonstrate nanomolar affinity.

Target KinaseCompound 10h (Lead) IC50 [nM]Sorafenib (Standard) IC50 [nM]Pemigatinib (Standard) IC50 [nM]
FGFR1 (Wild Type) 46 >10000.4
FGFR2 (Wild Type) 41 >10001.2
FGFR2 (V564F Mutant) 62 N/A>100 (Resistant)
VEGFR2 >50090 >1000

Analytic Insight: While Pemigatinib is more potent against wild-type receptors, the 5-amino-pyrazole derivative (10h) maintains high potency (62 nM) against the V564F gatekeeper mutant, a common cause of drug resistance. Sorafenib lacks significant FGFR activity, highlighting the specificity of this scaffold.

In Vivo Xenograft Efficacy

Model: NCI-H520 (Lung Squamous Cell Carcinoma) Xenograft in BALB/c Nude Mice. Dosing Regimen: Oral gavage (PO), 30 mg/kg, Daily (QD) for 21 days.

MetricControl (Vehicle)Compound 10h (30 mg/kg)Sorafenib (30 mg/kg)
Tumor Volume (Day 21) ~1200 mm³~450 mm³ ~600 mm³
Tumor Growth Inhibition (TGI) -62.5% 50.0%
Body Weight Change -2%+1.5% (Stable) -8.5% (Toxicity)
Survival Rate 60%100% 80%

Critical Evaluation:

  • Efficacy: The pyrazole derivative demonstrated superior TGI (62.5%) compared to Sorafenib in this specific FGFR-driven model.

  • Safety Window: Crucially, the pyrazole group showed body weight stability, whereas the Sorafenib group exhibited weight loss, a proxy for systemic toxicity (likely due to off-target VEGFR/PDGFR inhibition).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this chemical class.

Workflow Overview

Workflow Step1 Synthesis (One-Pot/Green) Step2 In Vitro Screen (ADP-Glo Kinase Assay) Step1->Step2 Select IC50 < 100nM Step3 MTD Study (Acute Toxicity) Step2->Step3 Lead Candidate Step4 Xenograft Model (Nude Mice) Step3->Step4 Determine Dose Step5 Histopathology (H&E / IHC) Step4->Step5 Validation

Figure 2: Preclinical Evaluation Workflow.

In Vivo Xenograft Protocol (Detailed)

Objective: Assess anti-tumor efficacy in a metabolic/physiologic context.

  • Cell Culture: Expand NCI-H520 cells in RPMI-1640 medium + 10% FBS. Harvest at 80% confluence.

  • Inoculation:

    • Resuspend

      
       cells in 100 µL of Matrigel/PBS (1:1 ratio).
      
    • Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization:

    • Monitor tumor growth until volume reaches 100–150 mm³ (approx. 7–10 days).

    • Randomize mice into groups (n=6/group) to ensure equal average tumor volume at baseline.

  • Treatment:

    • Vehicle: 0.5% CMC-Na (Carboxymethyl cellulose sodium).

    • Test Compound: Dissolve 5-amino-pyrazole derivative in 0.5% CMC-Na (suspension).

    • Dosing: Oral gavage, once daily (QD) for 21 days.

  • Measurement:

    • Measure tumor dimensions (Length

      
       Width) every 3 days using digital calipers.
      
    • Calculate Volume:

      
      .
      
    • Weigh mice simultaneously to track toxicity.

  • Termination:

    • At Day 21, euthanize mice via CO2 asphyxiation.

    • Excise tumors, weigh them, and fix in 10% formalin for immunohistochemistry (Ki-67 staining).

Synthesis & Scalability Note

For researchers synthesizing these derivatives, recent literature supports a green, one-pot three-component reaction :

  • Reagents: Phenylhydrazine + Malononitrile + Substituted Benzaldehyde.[2]

  • Catalyst: Nano-catalysts (e.g., LDH-CuI) or simple base catalysis.

  • Conditions: Ethanol/Water reflux, 55°C.

  • Yield: Typically >85%, making this scaffold highly accessible for library generation.

References

  • BenchChem. (2025).[1] In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. Retrieved from

  • Deng, W., et al. (2024).[3] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (PMC). (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Retrieved from

  • Kim, J., et al. (2024). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Retrieved from

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase (5-amino-1MQ). Retrieved from

Sources

comparing the anti-proliferative effects of different pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the landscape of antiproliferative small molecules, the pyrazole carboxamide scaffold has emerged as a "privileged structure." Unlike promiscuous binders, this scaffold offers tunable selectivity through precise regiochemical substitution. This guide objectively compares the performance of 3-, 4-, and 5-carboxamide regioisomers, synthesizing experimental data to correlate structural modifications with specific signaling pathway inhibitions (FLT3, CDK, EGFR, and Tubulin).

Mechanistic Profiling & SAR Logic

The efficacy of pyrazole carboxamides is not monolithic; it is strictly dictated by the topology of the carboxamide linker relative to the pyrazole core.

The Regioisomer Divergence
  • Pyrazole-3-carboxamides: These derivatives predominantly function as ATP-competitive kinase inhibitors . The carboxamide moiety acts as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, forming critical interactions with the "hinge region" of kinases like FLT3 and CDK2/4 .

  • Pyrazole-4-carboxamides: Often exhibit tubulin polymerization inhibition or dual-kinase activity. The 4-position substitution vectors the molecule into the hydrophobic pocket of the colchicine binding site.

  • Pyrazole-5-carboxamides: These frequently display DNA minor groove binding or EGFR inhibition . The geometry allows the molecule to adopt a planar conformation essential for intercalation or stacking interactions.

Visualization: Structure-Activity Relationship (SAR) Network

The following diagram illustrates how specific substitutions on the pyrazole ring drive target selectivity.

SAR_Mechanism Pyrazole Pyrazole Carboxamide Core Scaffold Pos3 3-Carboxamide (Hinge Binder) Pyrazole->Pos3 Pos4 4-Carboxamide (Hydrophobic Vector) Pyrazole->Pos4 Pos5 5-Carboxamide (Planar Intercalator) Pyrazole->Pos5 FLT3 Target: FLT3 / CDK (Acute Myeloid Leukemia) Pos3->FLT3 High Potency Mech1 Mechanism: H-Bond with GLU85/ASN701 Pos3->Mech1 Tubulin Target: Tubulin (Breast Cancer - MCF7) Pos4->Tubulin Mech2 Mechanism: Colchicine Site Binding Pos4->Mech2 DNA Target: DNA Minor Groove (Broad Spectrum) Pos5->DNA Mech3 Mechanism: ROS Generation & Caspase-3 Activation Pos5->Mech3

Figure 1: SAR mapping of pyrazole carboxamides. The position of the carboxamide group (3, 4, or 5) dictates the primary biological target and mechanism of action.

Comparative Efficacy Data

The following data aggregates IC50 values from recent high-impact studies. Note the nanomolar potency of 3-carboxamides against leukemia lines compared to the micromolar activity of 4- and 5-isomers against solid tumors.

Table 1: Comparative IC50 Profile of Key Derivatives
Compound ClassRepresentative LeadPrimary TargetCell Line (Type)IC50 (µM)Reference
3-Carboxamide Compound 8tFLT3 / CDK2MV4-11 (Leukemia)0.0012 [1]
3-Carboxamide Compound 8tFLT3 / CDK2Molm-13 (Leukemia)0.0021[1]
5-Carboxamide Compound 3fROS / Caspase-3MDA-MB-468 (Breast)14.97[2]
4-Carboxamide Compound 4aTubulinMCF-7 (Breast)7.50[3]
5-Carboxamide Pym-5DNA BindingHCT116 (Colon)9.34[4]
Standard PaclitaxelTubulinMDA-MB-46849.90[2]

Key Insight: Compound 8t (3-carboxamide) demonstrates superior potency (low nanomolar range) due to its dual-inhibition of FLT3 and CDK, preventing compensatory signaling often seen in single-target therapies.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: High-Throughput Antiproliferative Screen (MTT/MTS)

Objective: Determine IC50 values with statistical rigor.

  • Seeding: Plate cells (e.g., MV4-11 or MCF-7) at

    
     cells/well in 96-well plates.
    
    • Validation: Include a "Day 0" plate to calculate GI50 (Growth Inhibition) rather than just cytotoxicity.

  • Compound Treatment: Dissolve pyrazole carboxamides in DMSO. Prepare serial dilutions (10 concentrations, 1:3 dilution factor).

    • Control: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic curve.

Protocol B: Kinase Selectivity Profiling (ADP-Glo)

Objective: Confirm mechanism of action for 3-carboxamides (e.g., FLT3 inhibition).

  • Reaction Mix: Combine recombinant FLT3 kinase (2 ng), substrate (Poly E4Y1), and ATP (10 µM) in kinase buffer.

  • Inhibition: Add test compound (1 nM - 10 µM). Incubate 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: Z-factor must be >0.5 for the assay to be considered valid.

Visualization: Experimental Workflow

This workflow ensures that "off-target" effects (like general toxicity) are distinguished from specific target engagement.

Workflow Start Synthesis of Pyrazole Carboxamides Screen Primary Screen: MTT Assay (72h) Start->Screen Decision IC50 < 10 µM? Screen->Decision Discard Discard / Refine SAR Decision->Discard No Mech Mechanistic Validation Decision->Mech Yes PathA Kinase Assay (FLT3/CDK) Mech->PathA 3-Carboxamides PathB Flow Cytometry (Annexin V / PI) Mech->PathB General Apoptosis PathC DNA Binding (UV/Vis Titration) Mech->PathC 5-Carboxamides

Figure 2: Validated screening cascade. Compounds failing the primary MTT screen (IC50 > 10 µM) are filtered out before costly mechanistic profiling.

Conclusion

The pyrazole carboxamide scaffold is not a single tool but a versatile toolkit.

  • For Leukemia (AML): Prioritize 3-carboxamides (e.g., Compound 8t) for their exceptional FLT3/CDK inhibitory potential.[1]

  • For Solid Tumors (Breast/Colon): 4- and 5-carboxamides offer alternative mechanisms (Tubulin/DNA binding) valuable for overcoming kinase-inhibitor resistance.

  • Future Direction: Hybridization of the 3-carboxamide kinase-binding motif with the 5-carboxamide DNA-binding motif could yield "dual-warhead" agents that prevent resistance emergence.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]

  • IC50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link][2]

Sources

assessing the selectivity of 5-amino-1H-pyrazole-3-carboxamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-amino-1H-pyrazole-3-carboxamide is not merely a compound; it is a privileged scaffold in kinase inhibitor discovery.[1] It serves as a foundational "hinge-binding" fragment, mimicking the adenine ring of ATP. While often exhibiting low potency in its unsubstituted form (micromolar range), its value lies in its Ligand Efficiency (LE) and its ability to be "grown" into potent inhibitors for targets like CDKs (Cyclin-Dependent Kinases), FLT3, and Aurora kinases .

This guide details the protocol for profiling this scaffold against a kinase panel to determine its "start point" selectivity, distinguishing it from pan-kinase inhibitors like Staurosporine and optimized clinical candidates.

Mechanism of Action: The Hinge Binder

To assess selectivity, one must understand the binding mode. This molecule utilizes a Donor-Acceptor-Donor (D-A-D) motif to anchor itself into the ATP-binding pocket of the kinase.

  • The Anchor: The pyrazole ring forms hydrogen bonds with the kinase hinge region (backbone residues).[2]

  • The Vector: The carboxamide group often points toward the solvent front or the gatekeeper residue, providing a vector for chemical elaboration to induce selectivity.

Visualization: Hinge Interaction Model

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket (e.g., CDK2).

BindingMode cluster_pocket Kinase Active Site Scaffold 5-amino-1H-pyrazole- 3-carboxamide Hinge Kinase Hinge Region (e.g., Glu81/Leu83 in CDK2) Scaffold->Hinge H-Bond (Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Proximity (Vector for opt.) Hinge->Scaffold H-Bond (Acceptor) ATP_Pocket ATP Binding Pocket

Caption: Schematic representation of the bidentate hydrogen bonding network between the pyrazole-carboxamide scaffold and the kinase hinge region.

Comparative Analysis: Scaffold vs. Tool Compounds

When assessing this molecule, you are likely performing a Fragment-Based Drug Discovery (FBDD) screen. Do not expect nanomolar potency. The goal is to find "efficient" binding.

Performance Benchmarking Table
Feature5-amino-1H-pyrazole-3-carboxamide (The Scaffold)Staurosporine (The Control)FN-1501 / Dinaciclib (Optimized Leads)
Primary Role Fragment / Starting PointPan-Kinase ReferenceClinical Candidate
Potency (IC50) 1 - 50 µM (Weak)1 - 10 nM (Potent)< 10 nM (Potent)
Selectivity Profile Promiscuous but clustered. Likely hits CDKs, GSK3, FLT3 due to ATP pocket conservation.Non-Selective. Hits >90% of the kinome.High Selectivity. Tuned for specific targets (e.g., FLT3/CDK).[3]
Binding Type Type I (ATP Competitive)Type I (ATP Competitive)Type I or II
Key Metric Ligand Efficiency (LE)Inhibition % at 1µMSelectivity Score (S35)

Experimental Protocol: Selectivity Profiling

To validate the selectivity profile, a Radiometric HotSpot™ Assay is recommended over fluorescence methods to avoid interference from the scaffold's potential autofluorescence or aggregation.

Workflow Diagram

Workflow Prep 1. Compound Prep (10mM DMSO Stock) Dilution 2. Serial Dilution (Start at 100µM) Prep->Dilution Panel 3. Kinase Panel Incubation (P33-ATP + Substrate) Dilution->Panel Add to 300+ Kinases Filter 4. Filter Binding (P81 Exchange) Panel->Filter Wash Unbound ATP Readout 5. Scintillation Counting Filter->Readout Analysis 6. Data Analysis (Gini / S-Score) Readout->Analysis

Caption: Step-by-step workflow for radiometric kinase profiling (HotSpot™ method).

Detailed Methodology
  • Compound Preparation: Dissolve 5-amino-1H-pyrazole-3-carboxamide to 10 mM in 100% DMSO. Ensure no precipitation (fragments are usually soluble).

  • Assay Concentration: Unlike potent drugs screened at 1 µM, screen this scaffold at 10 µM or 50 µM . You need to force binding to detect weak affinity.

  • Panel Selection: Use a diverse panel (e.g., 50-100 kinases) covering the human kinome phylogenetic tree (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

    • Critical Inclusion: Ensure CDK2, CDK9, GSK3β, and FLT3 are present, as this scaffold has a natural affinity for the CMGC family.

  • Reaction: Incubate compound, kinase, substrate, and

    
    P-ATP.
    
  • Detection: Spot reactions onto P81 ion-exchange filter paper. Wash away unbound ATP. Count bound phosphate via scintillation.

Data Interpretation & Metrics

Raw IC50 values are insufficient for selectivity. Use the following metrics to quantify the scaffold's performance.

A. Selectivity Score (S-Score)

The


 score represents the fraction of kinases inhibited by more than 

(usually 35% or 50%) at a specific concentration.[4]

  • Target for Scaffold: A high S(35) is acceptable. You want "cluster" selectivity (e.g., hitting all CDKs) rather than "single-target" selectivity at this stage.

B. Gini Coefficient

A unitless measure (0 to 1) of inequality.

  • 0.0: The compound inhibits all kinases equally (Staurosporine-like).

  • 1.0: The compound inhibits only one kinase (Perfect selectivity).

  • Interpretation: For 5-amino-1H-pyrazole-3-carboxamide, expect a Gini coefficient around 0.3 - 0.5 . If it is < 0.2, the scaffold is too promiscuous to be a viable starting point.

C. Ligand Efficiency (LE)

Since the molecule is small (MW ~126 Da), calculate LE to validate the "quality" of the hit.



  • Benchmark: An LE > 0.3 is considered a high-quality fragment hit.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Wang, Y., et al. (2018). Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor.[3] Journal of Medicinal Chemistry.[3] [Link]

  • Reaction Biology Corp. Radiometric HotSpot™ Kinase Assay Protocols.[Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry.[3] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-amino-1H-pyrazole-3-carboxamide Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Compound Class: Nitrogen-rich Heterocycle / Pharmaceutical Intermediate Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritation. Bioactivity Warning: As a core scaffold for succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors, this compound must be treated as a pharmacologically active intermediate . Standard "nuisance dust" protocols are insufficient.

This guide provides a self-validating safety workflow for researchers handling 5-amino-1H-pyrazole-3-carboxamide. It moves beyond generic SDS advice to address specific risks associated with static-prone heterocyclic powders and their potential mitochondrial interactions.

Risk Assessment & Hazard Logic

Before selecting PPE, we must define the mechanism of risk.

Hazard CategoryMechanism of ActionOperational Implication
Inhalation (Particulate) Fine crystalline powder; high electrostatic potential.Risk: Aerosolization during weighing. Action: Respiratory isolation is critical, not optional.
Bioactivity (Systemic) Structural analog to pyrazofurin and SDHIs; potential mitochondrial respiration inhibitor.Risk: Systemic toxicity if absorbed. Action: Zero-skin-contact policy (permeation protection).
Chemical Reactivity Primary amine and amide functionalities.Risk: Incompatible with strong oxidizers; potential exothermic decomposition. Action: Segregated storage.

Senior Scientist Note: Do not confuse this compound with its ethyl ester derivative (CAS 105434-90-0). While they share H-codes (H302, H315, H319, H335), the primary amide functionality of the target compound increases its hydrogen-bonding potential, often resulting in higher melting points and "stickier" electrostatic behavior during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create redundant barriers against the specific hazards identified above.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: High-modulus Nitrile (5-8 mil, extended cuff)Permeation Defense: Pyrazoles are small, polar molecules that can permeate thin latex. Double gloving creates a breakthrough time lag. The outer glove protects against mechanical stress; the inner glove prevents skin contact during doffing.
Respiratory Primary: Certified Chemical Fume Hood.Secondary (if hood unavailable): N95 or P100 Respirator.Particulate Capture: The compound forms micron-sized dusts. A surgical mask provides zero protection against inhalation of bioactive dusts.
Eye Protection Chemical Splash Goggles (Indirect Venting)Aerosol Defense: Safety glasses leave gaps. Goggles seal the orbital area against floating particulates generated by static discharge during spatula transfer.
Body Protection Lab Coat (Buttoned, Tyvek sleeves preferred) Fomite Control: Cotton lab coats trap dust. Disposable Tyvek sleeves prevent cuff contamination, which is the #1 source of trace exposure in weighing rooms.
Operational Protocol: The "Static-Free" Workflow

This protocol minimizes the generation of electrostatic dust, the primary vector for exposure.

Phase 1: Preparation
  • Engineering Control: Verify Fume Hood flow rate is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Pyrazoles are triboelectric (charge-generating) solids.

  • Barrier Setup: Lay down a darker-colored spill mat (contrast makes white powder visible).

Phase 2: Weighing & Transfer
  • Tare External: Tare the weigh boat before entering the active zone to minimize air turbulence.

  • The "Tap" Technique: Do not pour. Use a micro-spatula. Gently tap the spatula against the weigh boat side to dislodge powder.

  • Solvation (Containment): Add solvent (e.g., DMSO, Methanol) inside the weigh vial immediately after weighing. Capping the solid as a solution eliminates the inhalation risk for subsequent steps.

Phase 3: Decontamination
  • Solvent Wipe: Wipe the balance area with a methanol-dampened tissue (water may not effectively solubilize the organic residue).

  • Glove Removal: Perform "beak method" removal inside the hood. Discard gloves as solid hazardous waste.

Emergency Response & Disposal
Exposure Response
  • Inhalation: Move to fresh air immediately. The primary risk is respiratory irritation (H335).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the pyrazole deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if redness persists.

Waste Management Plan
Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)Double-bag in clear polyethylene. Label "Solid Hazardous Waste: Pyrazole Derivative."
Liquid Waste Organic Solvent WasteSegregate into Halogenated or Non-Halogenated streams based on the solvent used (e.g., DCM vs. Methanol).
Sharps/Glass Contaminated SharpsAny spatula or pipette tip used must be treated as chemically contaminated.
Visualizing the Safety Logic

The following diagram illustrates the decision-making flow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Task Assessment RiskCheck Check Form: Solid vs. Solution Start->RiskCheck SolidPath SOLID HANDLING (High Risk) RiskCheck->SolidPath Powder SolutionPath SOLUTION HANDLING (Moderate Risk) RiskCheck->SolutionPath Dissolved HoodCheck Is Fume Hood Available? SolidPath->HoodCheck RespProtect REQUIRED: N95/P100 + Goggles HoodCheck->RespProtect No (Emergency Only) EngControl REQUIRED: Fume Hood Operation HoodCheck->EngControl Yes Action Proceed with Experiment RespProtect->Action StaticControl Apply Anti-Static Measures EngControl->StaticControl StaticControl->Action GloveCheck Glove Compatibility: Nitrile (Double) SolutionPath->GloveCheck GloveCheck->Action Decon Decontamination: Methanol Wipe Action->Decon Waste Disposal: Segregated Stream Decon->Waste

Figure 1: Decision logic for handling 5-amino-1H-pyrazole-3-carboxamide. Note the critical divergence based on physical state (Solid vs. Solution).

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Amino-1H-pyrazole-3-carboxamide derivatives.

  • PubChem. (2024). Compound Summary: Pyrazole-3-carboxamide derivatives.[1][2] National Library of Medicine.

  • Fisher Scientific. (2024). GHS Classification for Pyrazole Intermediates.

  • American Chemical Society (ACS). (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (Cited for bioactivity/toxicity context).

Sources

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